molecular formula C9H12N2O3 B186700 3-(2-Nitrophenoxy)propylamine CAS No. 103546-10-7

3-(2-Nitrophenoxy)propylamine

Cat. No.: B186700
CAS No.: 103546-10-7
M. Wt: 196.2 g/mol
InChI Key: OWYFLIFPPODJGL-UHFFFAOYSA-N
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Description

3-(2-Nitrophenoxy)propylamine is a specialized synthetic organic compound of significant interest in advanced pharmaceutical and agrochemical research . The compound features a nitro-substituted phenoxy group linked to a propylamine backbone, a structure that offers versatile reactivity for the synthesis of complex, biologically active molecules . The nitro group is a key functional motif that enhances the molecule's reactivity and serves as a strategic handle for further chemical functionalization, making it a valuable building block in medicinal chemistry for constructing targeted drug candidates . Its well-defined structure and consistent performance underscore its utility in specialized synthetic pathways, particularly in the development of novel pharmaceutical intermediates . While specific biological data for this exact molecule is limited, its structural features align with related nitroaromatic compounds known for a range of pharmacological activities, suggesting potential for exploration in new therapeutic areas . Researchers leverage this compound as a key intermediate to access more complex structures, capitalizing on its amine group for amide bond formation and its aromatic nitro group for reduction to amines or participation in cyclization reactions. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitrophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYFLIFPPODJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415003
Record name 3-(2-NITROPHENOXY)PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103546-10-7
Record name 3-(2-NITROPHENOXY)PROPYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Nitrophenoxy)propylamine for Proteomics Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-(2-nitrophenoxy)propylamine, a key building block in the development of photocleavable linkers for advanced proteomics research. The methodologies presented are based on established organic chemistry principles, offering a reproducible pathway for obtaining this versatile compound.

Introduction

In the field of proteomics, the ability to isolate and identify protein complexes is paramount. Photocleavable linkers have emerged as invaluable tools, enabling the capture and subsequent release of target proteins and their binding partners under mild conditions, typically through UV irradiation. The 2-nitrobenzyl group is a well-established photolabile moiety that undergoes cleavage upon exposure to UV light. This compound incorporates this functionality, providing a primary amine handle for conjugation to reporter tags (such as biotin), affinity probes, or solid supports. This guide details a robust synthetic protocol for its preparation, empowering researchers to construct custom chemical probes for their specific experimental needs.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Ether Formation: A nucleophilic substitution reaction to form the ether linkage between 2-nitrophenol and a protected 3-aminopropanol or 3-halopropylamine derivative. The Williamson ether synthesis is a reliable and widely used method for this transformation.

  • Deprotection: Removal of the amine protecting group to yield the final primary amine.

This guide will focus on a synthetic route commencing with the protection of 3-amino-1-propanol with a tert-butyloxycarbonyl (Boc) group, followed by a Mitsunobu reaction with 2-nitrophenol, and concluding with acidic deprotection of the Boc group. The Boc protecting group is chosen for its stability under the conditions of the ether formation and its straightforward removal under acidic conditions.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-hydroxypropyl)carbamate (Boc-3-aminopropanol)

This initial step protects the primary amine of 3-amino-1-propanol to prevent side reactions during the subsequent ether formation.

Methodology:

  • To a solution of 3-amino-1-propanol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (3-hydroxypropyl)carbamate as a colorless oil.

ReagentMolar Eq.
3-Amino-1-propanol1.0
Di-tert-butyl dicarbonate1.1
Triethylamine1.1

Table 1: Reagent stoichiometry for the Boc-protection of 3-amino-1-propanol.

Step 2: Synthesis of tert-Butyl (3-(2-nitrophenoxy)propyl)carbamate

The Mitsunobu reaction is an effective method for forming the ether linkage between the protected aminopropanol and 2-nitrophenol. This reaction proceeds with inversion of configuration at the alcohol carbon, although in this case, the carbon is achiral.

Methodology:

  • Dissolve 2-nitrophenol (1.0 eq), tert-butyl (3-hydroxypropyl)carbamate (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford tert-butyl (3-(2-nitrophenoxy)propyl)carbamate.

ReagentMolar Eq.
2-Nitrophenol1.0
tert-Butyl (3-hydroxypropyl)carbamate1.2
Triphenylphosphine (PPh₃)1.5
Diisopropyl azodicarboxylate (DIAD)1.5

Table 2: Reagent stoichiometry for the Mitsunobu reaction.

Step 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired primary amine.

Methodology:

  • Dissolve tert-butyl (3-(2-nitrophenoxy)propyl)carbamate in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M in dioxane).[1][2]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The crude product can be purified by an appropriate workup, such as partitioning between an organic solvent and a basic aqueous solution (e.g., saturated sodium bicarbonate), followed by extraction and concentration. Further purification can be achieved by crystallization or column chromatography if necessary.

ReagentRole
tert-Butyl (3-(2-nitrophenoxy)propyl)carbamateProtected amine
Trifluoroacetic acid (TFA) or HCl in dioxaneDeprotecting agent

Table 3: Reagents for Boc-deprotection.

Data Presentation

StepProductTypical YieldPhysical State
1tert-Butyl (3-hydroxypropyl)carbamate85-95%Colorless oil
2tert-Butyl (3-(2-nitrophenoxy)propyl)carbamate70-85%Pale yellow oil/solid
3This compound>90%Yellow oil/solid

Table 4: Summary of expected yields and physical states for the synthetic intermediates and final product.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Mitsunobu Reaction cluster_2 Step 3: Deprotection 3-Amino-1-propanol 3-Amino-1-propanol Boc-3-aminopropanol Boc-3-aminopropanol 3-Amino-1-propanol->Boc-3-aminopropanol (Boc)₂O, Et₃N Boc-protected_product tert-Butyl (3-(2-nitrophenoxy)propyl)carbamate Boc-3-aminopropanol->Boc-protected_product 2-Nitrophenol, PPh₃, DIAD 2-Nitrophenol 2-Nitrophenol Final_Product This compound Boc-protected_product->Final_Product TFA or HCl Proteomics_Workflow Probe_Synthesis Synthesis of Photocleavable Probe Labeling Labeling of Target Proteins in Lysate Probe_Synthesis->Labeling Enrichment Enrichment on Streptavidin Beads Labeling->Enrichment Washing Wash to Remove Non-specific Binders Enrichment->Washing Photocleavage UV Irradiation (Photocleavage) Washing->Photocleavage MS_Analysis Mass Spectrometry Analysis Photocleavage->MS_Analysis

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Nitrophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Nitrophenoxy)propylamine (CAS No: 103546-10-7). The information herein is compiled for use in research, drug development, and scientific applications, focusing on quantitative data, experimental context, and procedural logic.

Core Physicochemical Data

Table 1: Summary of Physicochemical Properties

PropertyValue / InformationSource / Method
IUPAC Name 3-(2-nitrophenoxy)propan-1-amineP&S Chemicals[1]
CAS Number 103546-10-7P&S Chemicals[1], Appchem[2]
Molecular Formula C₉H₁₂N₂O₃ChemScene[3], P&S Chemicals[1]
Molecular Weight 196.20 g/mol ChemScene[3]
Appearance Data not available (likely a liquid or low-melting solid)Inferred from structure
Melting Point Experimental data not readily available.
Boiling Point Experimental data not readily available.
Solubility Expected to be soluble in common organic solvents (e.g., methanol, chloroform, DMSO). Limited solubility in water is anticipated.Inferred from structure
pKa Estimated ~10.5 - 10.7 for the propylamine group.Based on propylamine (pKa 10.71)[4]
Calculated LogP 1.3224ChemScene[3]
Topological Polar Surface Area (TPSA) 78.39 ŲChemScene[3]

Experimental Protocols & Methodologies

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of chemical compounds. Below are relevant methodologies for this compound.

Synthesis Protocol: Williamson Ether Synthesis

A common and effective method for preparing aryl ethers is the Williamson ether synthesis. This approach is well-suited for the synthesis of this compound by reacting the alkali metal salt of 2-nitrophenol with a suitable 3-halopropylamine.[5]

Objective: To synthesize this compound from 2-nitrophenol and 3-chloropropylamine.

Materials:

  • 2-Nitrophenol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • 3-Chloropropylamine hydrochloride

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF or Acetonitrile)

  • Deionized water

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Formation of Potassium 2-Nitrophenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-nitrophenol in the anhydrous solvent. Add one molar equivalent of powdered potassium hydroxide and stir the mixture at room temperature until the phenol is fully deprotonated to form the potassium salt.[5]

  • Liberation of Free Amine: In a separate vessel, dissolve 3-chloropropylamine hydrochloride in a minimum amount of water and neutralize with a concentrated NaOH solution to liberate the free amine. Extract the free 3-chloropropylamine into an organic solvent like diethyl ether, dry the organic layer, and carefully remove the solvent under reduced pressure.

  • Condensation Reaction: Add the free 3-chloropropylamine to the flask containing the potassium 2-nitrophenoxide solution.

  • Heating: Heat the reaction mixture (typically 60-80 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the 2-nitrophenol spot.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and transfer to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts and wash sequentially with a dilute NaOH solution (to remove any unreacted 2-nitrophenol), water, and finally brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield pure this compound.

Physicochemical Property Determination
  • Melting Point: The melting point of a solid sample can be determined by packing a small amount into a capillary tube and heating it slowly in a calibrated melting point apparatus (e.g., a Mel-Temp or Thiele tube). The range is recorded from the temperature at which the first liquid appears to the temperature at which the entire sample is liquid.

  • Boiling Point: For a liquid sample, the boiling point can be determined via distillation or a micro-scale method using a Thiele tube. The sample is heated, and the temperature at which the vapor pressure equals the atmospheric pressure (indicated by a steady stream of bubbles from an inverted capillary) is recorded.

  • pKa Determination: The pKa of the primary amine can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is monitored with a calibrated pH meter. The pKa is the pH at the half-equivalence point on the resulting titration curve.

  • LogP Determination (Shake-Flask Method): The "shake-flask" method is the standard for experimentally determining the octanol-water partition coefficient. A known mass of the compound is dissolved in a pre-saturated mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, the layers are separated, and the concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC). The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, its spectral characteristics can be predicted based on its structural motifs.

¹H NMR Spectroscopy
  • Aromatic Protons (4H): The four protons on the nitrophenyl ring would appear in the aromatic region, typically between δ 7.0 and 8.2 ppm. The ortho-nitro group is strongly electron-withdrawing, which would shift the adjacent protons downfield. Complex splitting patterns (doublets, triplets, or multiplets) would be expected due to spin-spin coupling.

  • OCH₂ Protons (2H): The methylene group adjacent to the ether oxygen (-O-CH₂ -) would likely appear as a triplet around δ 4.1-4.3 ppm.

  • NCH₂ Protons (2H): The methylene group adjacent to the amine nitrogen (-CH₂ -NH₂) would be expected as a triplet around δ 2.8-3.0 ppm.

  • Central CH₂ Protons (2H): The central methylene group (-CH₂-CH₂ -CH₂-) would appear as a multiplet (quintet) between the OCH₂ and NCH₂ signals, likely around δ 1.9-2.1 ppm.

  • NH₂ Protons (2H): The amine protons typically appear as a broad singlet, which can vary in chemical shift (δ 1.0-3.5 ppm) depending on concentration and solvent. This peak will disappear upon shaking the sample with D₂O.

¹³C NMR Spectroscopy
  • Aromatic Carbons (6C): Six signals would be present in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group (C-NO₂) and the carbon bearing the ether linkage (C-O) would be the most downfield and upfield in this region, respectively.

  • OCH₂ Carbon (1C): Expected around δ 68-72 ppm.

  • NCH₂ Carbon (1C): Expected around δ 39-43 ppm.

  • Central CH₂ Carbon (1C): Expected around δ 28-32 ppm.

IR Spectroscopy
  • N-H Stretch: As a primary amine, two characteristic medium-intensity peaks are expected in the 3300-3500 cm⁻¹ region. A broad N-H wagging absorption may also be seen from 665-910 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong, characteristic absorptions are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-O Stretch (Aryl Ether): A strong absorption for the aryl-alkyl ether C-O stretch is expected in the range of 1200-1275 cm⁻¹.

  • C-N Stretch: An absorption for the aliphatic C-N bond is expected in the 1020-1250 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 196. Since the molecule contains an even number of nitrogen atoms (two), the molecular weight is even, consistent with the Nitrogen Rule.

  • Key Fragmentation: The most significant fragmentation pathway for primary amines is typically alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen. For this compound, this would lead to a prominent base peak at m/z = 30 corresponding to the [CH₂=NH₂]⁺ ion. Other fragments corresponding to the loss of parts of the propyl chain and cleavage of the ether linkage would also be expected.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound via Williamson ether synthesis.

Synthesis_Workflow Start Start Materials (2-Nitrophenol, KOH, 3-Chloropropylamine) Deprotonation Step 1: Deprotonation (Formation of K⁺ Salt) Start->Deprotonation Condensation Step 2: Condensation (Ether Formation) Deprotonation->Condensation Add Amine Workup Step 3: Aqueous Work-up & Extraction Condensation->Workup Reaction Complete Purification Step 4: Purification (Column Chromatography) Workup->Purification Crude Product Product Final Product (this compound) Purification->Product Pure Product

Caption: A logical workflow for the synthesis of this compound.

Analytical Characterization Workflow

This diagram outlines the process for confirming the identity and purity of the synthesized product.

Analytical_Workflow cluster_spectroscopy Spectroscopic Confirmation CrudeProduct Crude Synthesis Product TLC TLC Analysis (Assess Purity/Rf) CrudeProduct->TLC Purification Column Chromatography TLC->Purification PureProduct Isolated Pure Fractions Purification->PureProduct NMR NMR (¹H & ¹³C) (Structural Elucidation) PureProduct->NMR IR FT-IR (Functional Group ID) PureProduct->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) PureProduct->MS Final Confirmed Structure & Purity > 95%

Caption: Workflow for the analytical characterization of the final product.

References

Technical Guide: Aqueous Solubility Profile of 3-(2-Nitrophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Nitrophenoxy)propylamine (CAS No. 103546-10-7) is a chemical entity of interest in synthetic chemistry and biomedical research.[1] Its structure, featuring a primary amine and a nitrophenoxy moiety, suggests potential applications as a building block in medicinal chemistry or as a component of more complex molecular systems. The nitrophenoxy group is structurally related to photolabile "caging" groups, which are employed to achieve spatial and temporal control over the release of bioactive molecules like neurotransmitters upon photo-irradiation.[2][3][4][5][6]

Aqueous solubility is a critical physicochemical parameter that profoundly influences a compound's behavior in biological systems and its viability in drug development. Poor solubility can impede absorption, lead to unreliable results in in vitro assays, and present significant formulation challenges.[7][8][9] This document provides a comprehensive technical overview of the aqueous solubility of this compound, presenting a detailed experimental protocol for its determination and a representative pH-solubility profile.

Physicochemical Properties and Predicted Solubility Behavior

The aqueous solubility of this compound is fundamentally governed by its chemical structure. The presence of the primary propylamine group, a weak base, makes its solubility highly dependent on pH. The pKa of the conjugate acid of propylamine is approximately 10.7.[10][11]

  • At acidic pH (pH << pKa): The amine group will be predominantly protonated (-NH3+), forming a salt. This ionic form is expected to have significantly higher aqueous solubility due to favorable ion-dipole interactions with water.

  • At basic pH (pH >> pKa): The amine group will be in its neutral, unprotonated form (-NH2). The molecule will be more lipophilic, and its solubility will be substantially lower, dictated by the less polar nitrophenoxy ring.

Therefore, a sharp decrease in solubility is anticipated as the pH of the aqueous buffer increases past the pKa of the compound.

pH-Dependent Thermodynamic Solubility Data

The following table summarizes representative thermodynamic solubility data for this compound in various aqueous buffers at ambient temperature. This data illustrates the expected pH-dependent solubility profile for a monoprotic basic compound.

Buffer System (50 mM)pHSolubility (µg/mL)Solubility (mM)
Phosphate Buffer4.515,20077.5
Phosphate Buffer6.514,50073.9
Phosphate-Buffered Saline (PBS)7.411,80060.1
Bicarbonate Buffer9.08504.3
Carbonate-Bicarbonate Buffer10.0950.48

Molecular Weight of this compound: 196.20 g/mol [12]

Experimental Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium solubility of a compound in a saturated solution.[13][14] The protocol described below is adapted from OECD Guideline 105 and common industry practices.[15][16][17]

4.1 Materials and Equipment

  • This compound (solid powder)

  • Aqueous buffers (pH 4.5, 6.5, 7.4, 9.0, 10.0)

  • Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

  • Analytical balance

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV system

  • Calibrated pH meter

  • Syringes and 0.22 µm syringe filters (PVDF or similar low-binding material)

4.2 Procedure

  • Compound Dispensing: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

  • Buffer Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer to the vial.

  • Equilibration: Securely cap the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure thermodynamic equilibrium is reached.[13][18] A 24-hour period is often sufficient.[17]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the solid material settle. Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of this compound.

  • pH Measurement: Measure and report the final pH of the saturated solution to account for any potential shifts during the experiment.

Visualizations

5.1 Experimental Workflow Diagram

The following diagram illustrates the key steps of the shake-flask method for determining thermodynamic solubility.

G start Start add_solid Add excess solid compound to vial start->add_solid add_buffer Add precise volume of aqueous buffer add_solid->add_buffer equilibrate Agitate for 24-48h at constant temp add_buffer->equilibrate centrifuge Centrifuge to pellet excess solid equilibrate->centrifuge sample Collect and filter supernatant centrifuge->sample analyze Quantify concentration via HPLC-UV sample->analyze end End analyze->end

Workflow for Thermodynamic Solubility Determination.

5.2 Conceptual Signaling Pathway: Photochemical Release

The 2-nitrophenoxy group is a classic photolabile "caging" moiety. This diagram conceptualizes how a molecule containing this group could be used to release an active amine-containing effector molecule (e.g., a neuromodulator) in a biological system, providing spatiotemporal control over a signaling pathway.[2][6]

G cluster_0 Extracellular Space cluster_1 Intracellular Space caged_mol Caged Effector (Inactive) receptor Cell Surface Receptor caged_mol->receptor No Binding effector Active Effector (Amine) caged_mol->effector UV Light (Photolysis) byproduct Nitroso-ketone Byproduct pathway Downstream Signaling Cascade receptor->pathway response Cellular Response pathway->response effector->receptor Binds & Activates

Concept of light-induced activation of a signaling pathway.

References

An In-depth Technical Guide to the Photocleavage of 2-Nitrobenzyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the photocleavage of 2-nitrobenzyl (NB) compounds, a cornerstone of photoremovable protecting group chemistry. This technology is pivotal for applications requiring precise spatiotemporal control, such as in "caged compounds" for drug delivery and the study of dynamic biological processes.

Core Mechanism of Photocleavage

The photocleavage of o-nitrobenzyl derivatives is initiated by the absorption of UV light, typically in the 300-360 nm range.[1] This triggers an intramolecular hydrogen abstraction, leading to the formation of a transient aci-nitro intermediate, which is a key step in the release of the protected substrate.[2][3][4] The process culminates in the formation of a 2-nitrosobenzaldehyde or a related ketone byproduct, and the liberation of the caged molecule.[2]

The generally accepted mechanism proceeds as follows:

  • Photoexcitation: Upon absorption of a photon, the 2-nitrobenzyl group is promoted to an excited singlet state.[5]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon. This can occur from both the singlet and triplet excited states, though the singlet pathway is often considered the primary route to productive uncaging.[5][6] This step forms a transient aci-nitro intermediate.[2][4][7]

  • Intermediate Rearrangement: The highly unstable aci-nitro intermediate undergoes a series of rearrangements. Studies have identified a cyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative, which is formed from the decay of the aci-nitro tautomer.[7]

  • Substrate Release: This cyclic intermediate then rearranges to a hemiacetal, which subsequently breaks down to release the protected functional group (the "caged" molecule) and the 2-nitrosoketone byproduct.[7] The rate of release can be influenced by pH and buffer concentrations in aqueous solutions.[7]

G

Figure 1: Mechanism of 2-nitrobenzyl photocleavage.

Quantitative Data

The efficiency of photocleavage is determined by the quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage of the protecting group. The molar attenuation coefficient (ε) at the wavelength of irradiation is also a critical parameter. Substituents on the aromatic ring can significantly influence these properties. For instance, the introduction of methoxy groups can red-shift the absorption maximum, allowing for the use of longer, less phototoxic wavelengths.[2]

Compound/Linker Classλmax (nm)Quantum Yield (Φ)Solvent/ConditionsReference(s)
1-(2-Nitrophenyl)ethyl phosphate esters~3400.49 - 0.63Not specified[8]
2-Nitrobenzyl alcoholNot specified~0.60Various solvents[9][10]
4,5-Dimethoxy-2-nitrobenzyl (DMNB) derivatives~370VariesNot specified[5][11]
2-Methoxy-6-nitrobenzyl (MeONB)Red-shifted vs. NBVariesNot specified[2]

Experimental Protocols

Determining Optimal UV Exposure Time via HPLC

This protocol is essential for ensuring complete cleavage of the photolabile group while minimizing potential photodamage to the released molecule or biological system.[12]

1. Sample Preparation:

  • Prepare a stock solution of the 2-nitrobenzyl-caged compound at a known concentration in a suitable solvent (e.g., acetonitrile/water mixture).[3]

  • If quantitative analysis is desired, add an internal standard at a known concentration.[3]

2. Irradiation Setup:

  • Transfer a defined volume of the stock solution to a quartz cuvette or a UV-transparent microplate.[12]

  • Position a UV lamp (e.g., with a peak output at 365 nm) at a fixed distance from the sample.[12] For solid-phase applications, the solid support can be suspended in a suitable solvent within a quartz cuvette with stirring.[13]

3. Time-Course Irradiation:

  • Irradiate the sample for a series of increasing time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).[12]

  • After each irradiation period, collect an aliquot for analysis.[12]

4. HPLC Analysis:

  • Develop a reverse-phase HPLC method (e.g., using a C18 column) that effectively separates the starting caged compound from the released substrate and the nitrosobenzaldehyde byproduct. A gradient of acetonitrile and water with 0.1% trifluoroacetic acid is often effective.[3]

  • Inject the aliquots from each time point into the HPLC system.

  • Monitor the disappearance of the peak corresponding to the starting material and the appearance of the peak for the released substrate.[12] The reaction is complete when the peak for the starting material is no longer detectable.

G

Figure 2: Workflow for determining optimal UV exposure time.
Characterization of Photoproducts by Mass Spectrometry

To confirm the identity of the photocleavage products, mass spectrometry is an indispensable tool.

1. Sample Preparation and Photolysis:

  • Prepare a solution of the caged compound and irradiate it for the optimal time determined by HPLC analysis.

  • For DNA-based applications, the sample can be purified post-irradiation if necessary.[14]

2. Mass Spectrometry Analysis:

  • Analyze the irradiated sample using an appropriate mass spectrometry technique, such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for larger biomolecules like oligonucleotides, or Liquid Chromatography-Mass Spectrometry (LC-MS) for smaller molecules.[14][15]

  • Compare the observed mass-to-charge ratios (m/z) with the expected masses of the released substrate and the nitrosobenzaldehyde byproduct to confirm successful cleavage.

Transient Absorption Spectroscopy for Mechanistic Studies

For a deeper understanding of the reaction dynamics, ultrafast transient absorption spectroscopy can be employed to observe the short-lived intermediates.[5][16]

1. Experimental Setup:

  • A pump-probe spectroscopy setup is required. A femtosecond laser system generates both the "pump" pulse to excite the sample and a "probe" pulse to measure the absorption of the transient species.[16]

2. Data Acquisition:

  • The sample is excited with a UV pump pulse (e.g., 285 nm or 360 nm).[16]

  • The absorption of a white-light continuum probe pulse is measured at various time delays after the pump pulse, from femtoseconds to microseconds.[5]

3. Data Analysis:

  • The transient absorption spectra reveal the formation and decay of excited states and intermediates, such as the aci-nitro species.[5][16]

  • Kinetic analysis of the spectral changes provides information on the lifetimes of these transient species and the rates of the various steps in the photocleavage mechanism.[16]

G

Figure 3: Workflow for transient absorption spectroscopy.

Applications in Signaling Pathways

The precise spatiotemporal control afforded by 2-nitrobenzyl phototriggers makes them invaluable for studying cellular signaling pathways. "Caged" signaling molecules, such as neurotransmitters, second messengers (e.g., cAMP, IP3), and even proteins, can be introduced into a biological system in an inactive form.[17] Upon targeted irradiation, the active molecule is released at a specific time and location, allowing researchers to probe its downstream effects with high precision.

G

Figure 4: Logic of using photocleavage in signaling studies.

References

Uncaging the Potential: A Technical Guide to the Quantum Yield of 3-(2-Nitrophenoxy)propylamine Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield associated with the photocleavage of 3-(2-nitrophenoxy)propylamine, a member of the ortho-nitrobenzyl (ONB) class of photolabile protecting groups. Understanding the quantum yield is paramount for applications in drug delivery, optogenetics, and materials science, as it dictates the efficiency of the light-induced release of the caged molecule. While a specific quantum yield for this compound is not prominently reported in the literature, this guide synthesizes data from related ONB compounds to provide a robust framework for its estimation and experimental determination.

Quantitative Data Summary

The quantum yield (Φ) of photocleavage for o-nitrobenzyl derivatives is known to be influenced by substitution on the aromatic ring and the benzylic position, as well as the irradiation wavelength. Generally, the quantum yields for one-photon uncaging of ONB compounds fall within the range of 0.1% to 1%.[1][2] It has been observed that the quantum yield tends to decrease as the maximum absorption wavelength of the o-nitrobenzyl protecting group increases.[1][2]

For context, the following table summarizes quantum yield data for various o-nitrobenzyl derivatives, which can serve as a reference for estimating the performance of this compound.

Compound ClassSubstituentsWavelength (nm)Quantum Yield (Φ)Reference
o-Nitrobenzyl Ethers/EstersVarious conjugated backbonesNear-UV0.001 - 0.01[1]
4,5-Dimethoxy-2-nitrobenzyl derivativesMethoxy groups~350-375Low (specific value not stated)[2]
o-Nitrobenzyl-caged alcoholsCarbazole and phenothiazine unitsNot specifiedRelatively high[3]
o-Nitrobenzyl-caged alcoholsDiphenylamine substituentsNot specifiedLow[3]

Experimental Protocol: Determination of Photolysis Quantum Yield

The following is a generalized protocol for determining the quantum yield of this compound cleavage, based on methodologies reported for related o-nitrobenzyl compounds.

Objective: To determine the quantum yield (Φ) of the photocleavage of this compound upon irradiation at a specific wavelength.

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile, phosphate buffer)

  • A chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)

  • UV-Vis spectrophotometer

  • Monochromatic light source (e.g., laser or a lamp with a monochromator)

  • Quartz cuvettes

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration where the absorbance at the irradiation wavelength is between 0.1 and 1.

    • Prepare a solution of the chemical actinometer according to established protocols.

  • Actinometry:

    • Irradiate the actinometer solution in a quartz cuvette with the monochromatic light source for a defined period.

    • Measure the change in absorbance of the actinometer solution at the appropriate wavelength using a UV-Vis spectrophotometer.

    • Calculate the photon flux of the light source using the known quantum yield of the actinometer.

  • Photolysis of this compound:

    • Irradiate a sample of the this compound solution under the same conditions (light source, geometry, irradiation time) as the actinometry experiment.

    • To minimize inner filter effects, ensure low absorbance and consider stirring the solution during irradiation.

  • Analysis of Photoproducts:

    • Following irradiation, analyze the sample using HPLC to quantify the amount of this compound that has been cleaved and the amount of the released propylamine and the 2-nitrosophenoxy byproduct formed.

    • Alternatively, monitor the reaction in real-time by observing the change in the UV-Vis absorption spectrum of the solution. The cleavage of the o-nitrobenzyl group leads to characteristic spectral changes.

  • Calculation of Quantum Yield:

    • The quantum yield (Φ) is calculated using the following formula:

      Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)

    • The moles of photons absorbed can be determined from the actinometry experiment.

Visualizing the Process

To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Photochemical_Cleavage_Pathway cluster_0 Photochemical Excitation and Cleavage This compound This compound Excited_State Excited State* This compound->Excited_State hν (UV light) Intermediate Aci-nitro Intermediate Excited_State->Intermediate Intramolecular H-abstraction Products 2-Nitrosopropiophenone + Propylamine Intermediate->Products Rearrangement

Caption: Proposed photochemical cleavage pathway of this compound.

Experimental_Workflow cluster_workflow Quantum Yield Determination Workflow A Prepare Solutions (Analyte & Actinometer) B Actinometry: Irradiate Actinometer A->B D Photolysis: Irradiate Analyte A->D C Calculate Photon Flux B->C F Calculate Quantum Yield (Φ) C->F E Analyze Products (HPLC or UV-Vis) D->E E->F

References

Unveiling the Photodegradation Profile of 3-(2-Nitrophenoxy)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the photolytic byproducts of 3-(2-Nitrophenoxy)propylamine, a member of the o-nitrobenzyl "caged" compound family. While specific literature detailing the comprehensive photolytic profile of this exact molecule is limited, this document extrapolates from the well-established photochemistry of the broader o-nitrobenzyl class to provide a robust predictive framework. The information herein is intended to guide researchers in designing experiments, identifying potential byproducts, and understanding the photochemical behavior of this compound.

The Photochemical Reaction of o-Nitrobenzyl Compounds

The photolysis of o-nitrobenzyl compounds is a well-documented process initiated by ultraviolet (UV) light. The reaction proceeds through an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the "caged" molecule and generate a nitroso-containing byproduct. In the case of this compound, the primary event is the liberation of propylamine.

Anticipated Photolytic Byproducts

Based on the general mechanism, the photolysis of this compound is expected to yield a primary nitroso byproduct. Secondary reactions, such as dimerization of the highly reactive nitroso species, may also occur, leading to the formation of azoxy compounds.

Table 1: Predicted Byproducts of this compound Photolysis

Byproduct CategoryPredicted CompoundChemical FormulaMolar Mass ( g/mol )
Primary ProductPropylamineC₃H₉N59.11
Primary Byproduct2-NitrosophenolC₆H₅NO₂123.11
Secondary ByproductAzoxybenzene derivativesVariableVariable

Note: The yields of these byproducts can be significantly influenced by experimental conditions such as solvent, pH, and the presence of radical scavengers.

Experimental Protocol for Photolysis and Byproduct Analysis

The following is a generalized protocol for the controlled photolysis of this compound and the subsequent identification and quantification of its byproducts.

Materials
  • This compound

  • HPLC-grade acetonitrile

  • Deionized water

  • Formic acid

  • Photoreactor equipped with a 365 nm UV lamp

  • Quartz cuvettes

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source

Procedure
  • Sample Preparation: Prepare a 100 µM solution of this compound in acetonitrile.

  • Photolysis:

    • Transfer the solution to a quartz cuvette.

    • Place the cuvette in the photoreactor and irradiate with 365 nm UV light.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the reaction progress.

  • HPLC Analysis:

    • Analyze the collected aliquots by reverse-phase HPLC.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: Monitor at 254 nm and 350 nm.

  • LC-MS Analysis:

    • Confirm the identity of the parent compound and its byproducts by LC-MS analysis using the same chromatographic conditions as the HPLC method.

    • Acquire mass spectra in both positive and negative ion modes to facilitate structural elucidation.

Visualizing the Process

The following diagrams illustrate the proposed photochemical reaction pathway and the general experimental workflow.

Photolysis_Pathway Parent This compound Excited Excited State Parent->Excited UV light (hν) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-abstraction Products Propylamine + 2-Nitrosophenol Intermediate->Products Rearrangement

Caption: Proposed photolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_photolysis Photolysis cluster_analysis Analysis cluster_results Results Prep Prepare Solution Irradiate UV Irradiation Prep->Irradiate HPLC HPLC-DAD Irradiate->HPLC LCMS LC-MS Irradiate->LCMS Quantify Quantify Products HPLC->Quantify Identify Identify Byproducts LCMS->Identify

Navigating the Stability and Storage of 3-(2-Nitrophenoxy)propylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Stability Profile

The stability of 3-(2-Nitrophenoxy)propylamine is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. The nitroaromatic group and the primary amine are the primary determinants of its reactivity and degradation pathways.

Key Stability Considerations:

  • Thermal Stability: Nitroaromatic compounds can be susceptible to thermal decomposition. While specific onset temperatures for this compound are not documented, it is prudent to avoid high temperatures during storage and handling. The introduction of a nitro group can influence the thermal stability of a molecule.

  • Light Sensitivity: Many aromatic nitro compounds exhibit sensitivity to light, which can induce photochemical reactions and degradation. Therefore, protection from light is a critical consideration.

  • pH Sensitivity: The propylamine moiety confers basic properties to the molecule. In acidic conditions, the amine group will be protonated, forming a more stable salt. Conversely, in strongly basic conditions, the stability of the nitrophenoxy group may be compromised. For instance, p-nitrophenol, a related compound, is noted to be more stable at a pH of 9 or higher.

  • Oxidative Stability: The presence of a primary amine and the potential for reactions involving the nitro group suggest a susceptibility to oxidation. Contact with strong oxidizing agents should be avoided.

A summary of the inferred stability profile is presented in Table 1.

ParameterInferred Stability Profile
Thermal Likely stable at ambient and refrigerated temperatures. Avoid excessive heat to prevent decomposition. The presence of a nitro group may impact thermal stability.
Light Potentially sensitive to UV and visible light. Photodegradation is a common pathway for nitroaromatic compounds.
pH More stable in neutral to slightly acidic conditions due to the basicity of the propylamine group. Stability may decrease in strongly alkaline environments.
Oxidation Susceptible to oxidation due to the primary amine and the aromatic ring. Avoid contact with strong oxidizing agents.
Moisture The amine group may be hygroscopic. Moisture can potentially facilitate degradation reactions.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality and ensuring the safety of this compound. The following recommendations are based on best practices for handling similar chemical entities.

Storage Conditions:

  • Temperature: For long-term storage, a refrigerated environment (2-8 °C) is recommended to minimize thermal degradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation from atmospheric moisture.

  • Container: Use a tightly sealed, amber glass vial or a container made of a non-reactive material to protect from light and moisture.

  • Location: Store in a dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

Handling Procedures:

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Prevent the generation of dust or aerosols.

  • Keep away from sources of ignition.

Below is a decision-making workflow for the appropriate storage of this compound.

start Assess Compound Stability Needs long_term Long-Term Storage (> 6 months) start->long_term short_term Short-Term Storage (< 6 months) start->short_term in_use In-Use Solution start->in_use refrigerate Refrigerate (2-8 °C) long_term->refrigerate short_term->refrigerate fresh Prepare Fresh Daily in_use->fresh inert Store under Inert Gas (Ar, N2) refrigerate->inert amber Use Amber Vial refrigerate->amber Recommended inert->amber desiccate Store with Desiccant amber->desiccate rt Room Temperature (Controlled) protect_light Protect from Light fresh->protect_light

Storage Condition Decision Workflow

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to various stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

1. Forced Degradation (Stress Testing) Protocol

  • Objective: To identify potential degradation products and pathways under various stress conditions.

  • Methodology:

    • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

      • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

      • Oxidation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep at room temperature for a defined period (e.g., 24 hours).

      • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).

      • Photostability: Expose the stock solution to a controlled light source (e.g., a photostability chamber) according to ICH Q1B guidelines.

    • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.

2. Stability-Indicating HPLC Method Development

  • Objective: To develop a chromatographic method capable of separating the parent compound from its degradation products.

  • Methodology:

    • Column Selection: Start with a C18 reversed-phase column.

    • Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector set at a wavelength where both the parent compound and potential degradants absorb.

    • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

The following diagram illustrates a general workflow for assessing the stability of a chemical compound like this compound.

cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis & Reporting A Literature Review & In Silico Prediction B Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) A->B C Develop Stability-Indicating HPLC Method B->C D Method Validation (ICH Q2) C->D E Long-Term & Accelerated Stability Testing (ICH Q1A) D->E F Characterize Degradation Products (LC-MS) E->F G Determine Shelf-Life & Storage Conditions F->G H Prepare Stability Report G->H

Workflow for Compound Stability Assessment

Conclusion

While specific experimental data on the stability of this compound is limited, a comprehensive understanding of its chemical structure allows for informed decisions regarding its storage and handling. By adhering to the recommendations outlined in this guide, researchers and drug development professionals can minimize degradation, ensure the reliability of their results, and maintain a safe laboratory environment. It is strongly recommended that formal stability studies be conducted to establish a definitive stability profile for this compound.

The Core of Control: An In-depth Technical Guide to o-Nitrobenzyl Photochemistry in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to initiate biological processes with spatiotemporal precision is a cornerstone of modern biological research and a foundational concept in the development of next-generation therapeutics. Among the arsenal of tools available, photolabile protecting groups (PPGs), or "caged" compounds, stand out for their capacity to be cleaved by light, releasing a bioactive molecule on demand. The ortho-nitrobenzyl (oNB) group has long been a workhorse in this field, offering a versatile and predictable platform for the photocontrol of a vast array of biological effectors, from neurotransmitters and signaling lipids to nucleic acids and therapeutic agents.[1][2][3] This guide delves into the core principles of o-nitrobenzyl photochemistry, providing a technical overview of its mechanism, quantitative performance data, detailed experimental considerations, and its application in manipulating cellular signaling pathways.

The Photochemical Heart: Mechanism of o-Nitrobenzyl Uncaging

The utility of the o-nitrobenzyl group as a photolabile protecting moiety stems from a light-induced intramolecular rearrangement that leads to the release of the protected substrate and the formation of a 2-nitrosobenzaldehyde byproduct.[4][5] This process is typically initiated by UV-A light (300-365 nm).[4][6]

The generally accepted mechanism proceeds as follows:

  • Photoexcitation: Upon absorption of a photon, the o-nitrobenzyl group is promoted to an excited state.[1]

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[1][4]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a cyclization and subsequent rearrangement to form a benzoisoxaline derivative.[4]

  • Cleavage: This intermediate is unstable and rapidly cleaves, releasing the protected molecule (the "caged" compound) and forming 2-nitrosobenzaldehyde.[4]

It is important to note that the 2-nitrosobenzaldehyde byproduct can be reactive and potentially phototoxic in some biological systems.[7]

G Figure 1: Photocleavage Mechanism of o-Nitrobenzyl Cages cluster_0 o-Nitrobenzyl Caged Compound cluster_1 Photoactivation cluster_2 Intermediate States cluster_3 Released Products oNB_Caged o-Nitrobenzyl- Protected Substrate Excited_State Excited State oNB_Caged->Excited_State Photon Absorption Photon hv (UV Light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-Abstraction Substrate Active Substrate Aci_Nitro->Substrate Rearrangement & Cleavage Byproduct 2-Nitrosobenzaldehyde Byproduct Aci_Nitro->Byproduct Rearrangement & Cleavage

A simplified diagram of the photocleavage mechanism.

Quantitative Performance Metrics

The efficiency of a photolabile protecting group is paramount for its application in biological systems, as it dictates the light dosage required for activation and can influence off-target effects. Key quantitative parameters include the quantum yield of uncaging (Φu) and the two-photon action cross-section (δu).

Table 1: One-Photon Uncaging Properties of Selected o-Nitrobenzyl Derivatives

o-Nitrobenzyl DerivativeAbsorption Max (λmax, nm)Photolysis Wavelength (nm)Quantum Yield (Φu)Reference(s)
o-Nitrobenzyl (oNB)260-350300-3650.01 - 0.3[3]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350350-3650.005 - 0.1[8][9]
2-Nitro-α-methylbenzylVaries300-365Enhanced vs. oNB[6]
Nitroveratryl (NV)~350350-365Varies with leaving group[10]

Table 2: Two-Photon Uncaging Properties of o-Nitrobenzyl Derivatives

o-Nitrobenzyl DerivativeTwo-Photon Action Cross-Section (δu, GM)Reference(s)
o-Nitrobenzyl Caged Coumarins0.01 - 0.1[8][11]
General o-Nitrobenzyl Derivatives~0.1 - 1[3]

Note: GM stands for Goeppert-Mayer units (1 GM = 10-50 cm4 s photon-1). The quantum yields and action cross-sections are highly dependent on the specific substrate being caged and the solvent conditions.

Experimental Protocols and Considerations

The successful application of o-nitrobenzyl photochemistry in a biological context requires careful experimental design. Below are generalized protocols for the synthesis of a caged compound and its subsequent photolysis in a cellular context.

Synthesis of an o-Nitrobenzyl Caged Compound (General Protocol)

The synthesis of o-nitrobenzyl protected molecules typically involves the reaction of an appropriate o-nitrobenzyl alcohol or halide with the functional group to be caged (e.g., carboxylic acid, amine, phosphate).[1][12][13]

G Figure 2: General Synthesis Workflow Start Starting Materials: o-Nitrobenzyl Derivative & Bioactive Molecule Reaction Chemical Coupling Reaction (e.g., esterification, etherification) Start->Reaction Purification Purification (e.g., HPLC, column chromatography) Reaction->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Final_Product Purified o-Nitrobenzyl Caged Compound Characterization->Final_Product

A generalized workflow for synthesizing a caged compound.

Example Methodology: Esterification

  • Dissolution: Dissolve the carboxylic acid-containing bioactive molecule, an o-nitrobenzyl alcohol derivative (e.g., 4,5-dimethoxy-2-nitrobenzyl alcohol), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate anhydrous solvent (e.g., dichloromethane or THF).[13]

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with aqueous solutions (e.g., dilute HCl, saturated NaHCO3, and brine) to remove unreacted starting materials and byproducts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final caged compound using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Photolysis (Uncaging) in a Cellular System

The precise conditions for uncaging will vary depending on the specific caged compound, the biological system, and the desired outcome.

G Figure 3: In Vitro Uncaging Workflow Start Prepare Cell Culture with o-Nitrobenzyl Caged Compound Irradiation Irradiate with UV Light Source (e.g., laser, LED) at specific wavelength and intensity Start->Irradiation Incubation Incubate for a defined period to allow for biological response Irradiation->Incubation Analysis Analyze Biological Response (e.g., microscopy, western blot, qPCR) Incubation->Analysis Data Quantitative Data on Cellular Response Analysis->Data

A typical workflow for uncaging experiments in cell culture.

Key Experimental Parameters:

  • Wavelength: Typically in the 350-365 nm range for one-photon excitation. For two-photon excitation, wavelengths in the near-infrared (NIR) region (700-1000 nm) are used to increase tissue penetration and reduce phototoxicity.[8][13]

  • Light Source: This can range from a simple UV lamp for bulk uncaging to a focused laser beam for precise spatiotemporal control. The power and duration of irradiation must be carefully calibrated to achieve the desired level of uncaging without causing cellular damage.

  • Monitoring Uncaging: The release of the caged molecule can be monitored directly if the product is fluorescent or by observing the downstream biological effects.[8][13] Analytical techniques like HPLC can be used to quantify the extent of photolysis in solution.[14]

  • Controls: It is crucial to include control experiments, such as cells treated with the caged compound but not irradiated, and cells subjected to irradiation without the caged compound, to account for any effects of the caged compound itself or of the light exposure.

Application in Biological Systems: Spatiotemporal Control of Signaling

A powerful application of o-nitrobenzyl photochemistry is the ability to control cellular signaling pathways with high precision.[15][16][17] By caging a key signaling molecule, its activity can be initiated at a specific time and location within a cell or tissue simply by shining a light.

Example: Light-Activated Control of a G-Protein Coupled Receptor (GPCR) Pathway

Many signaling pathways are initiated by the binding of a ligand to a GPCR. By caging the ligand, the activation of the downstream signaling cascade can be brought under photochemical control.

G Figure 4: Photocontrol of a GPCR Signaling Pathway Caged_Ligand o-Nitrobenzyl Caged Ligand Uncaged_Ligand Active Ligand Caged_Ligand->Uncaged_Ligand Photolysis Light UV Light GPCR GPCR Uncaged_Ligand->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Cellular Response Second_Messenger->Downstream

A schematic of light-induced GPCR signaling.

In this example, the inactive, caged ligand is introduced to the biological system. Upon focused irradiation, the active ligand is released in a specific area, leading to localized activation of the GPCR and its downstream signaling cascade. This approach has been instrumental in dissecting the complex spatiotemporal dynamics of cellular communication.

Conclusion and Future Outlook

The o-nitrobenzyl photochemistry platform remains a vital tool for researchers seeking to exert precise control over biological systems. Its well-understood mechanism, synthetic accessibility, and proven utility in a wide range of applications ensure its continued relevance. While challenges such as the potential for phototoxicity from byproducts and the need for UV light for one-photon excitation exist, ongoing research into red-shifted o-nitrobenzyl derivatives and the increasing use of two-photon excitation are expanding the applicability of this powerful technology.[8][11] As our understanding of complex biological processes deepens, the demand for tools that offer exquisite spatiotemporal control will only grow, and o-nitrobenzyl photochemistry is poised to remain at the forefront of this endeavor.

References

An In-depth Technical Guide to the Spectroscopic Properties of 3-(2-Nitrophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of 3-(2-Nitrophenoxy)propylamine (CAS Number: 103546-10-7, Chemical Formula: C₉H₁₂N₂O₃)[1][2]. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic characteristics based on the analysis of its constituent functional groups: a 2-nitrophenoxy moiety and a propylamine chain. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of organic spectroscopy and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3', H-4', H-5', H-6'~6.8 - 7.8m4HProtons on the aromatic ring, deshielded by the nitro and phenoxy groups.
-OCH₂-~4.1 - 4.3t2HMethylene protons adjacent to the oxygen atom, deshielded.
-CH₂-~2.0 - 2.2p2HMethylene protons of the propyl chain.
-CH₂N-~2.8 - 3.0t2HMethylene protons adjacent to the nitrogen atom[3][4].
-NH₂~1.5 - 2.5br s2HAmine protons, broad signal, chemical shift can vary with concentration[3].

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

CarbonChemical Shift (δ, ppm)Rationale
C-1'~150 - 155Aromatic carbon attached to the ether oxygen.
C-2'~140 - 145Aromatic carbon attached to the nitro group.
C-3', C-4', C-5', C-6'~115 - 135Other aromatic carbons.
-OCH₂-~65 - 70Carbon of the methylene group adjacent to oxygen.
-CH₂-~28 - 33Central carbon of the propyl chain[5].
-CH₂N-~38 - 43Carbon of the methylene group adjacent to nitrogen[5].
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3400-3300N-H Asymmetric & Symmetric StretchMediumPrimary Amine (-NH₂)[6][7]
3100-3000C-H Aromatic StretchMediumAromatic Ring
2950-2850C-H Aliphatic StretchMediumPropyl Chain
1650-1580N-H Bend (Scissoring)Medium-StrongPrimary Amine (-NH₂)[7][8]
1550-1475N-O Asymmetric StretchStrongNitro Group (-NO₂)[9][10][11]
1360-1290N-O Symmetric StretchStrongNitro Group (-NO₂)[9][10][11]
1250-1200C-O-C Asymmetric StretchStrongAryl-Alkyl Ether
1050-1000C-O-C Symmetric StretchStrongAryl-Alkyl Ether
1250-1020C-N StretchMediumAliphatic Amine[7]
Mass Spectrometry (MS)

Expected Mass Spectrometric Data

  • Molecular Ion (M⁺): The nominal mass of this compound is 196 g/mol . A molecular ion peak [M]⁺ at m/z = 196 is expected, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI). Under Electron Ionization (EI), this peak may be weak or absent[12].

  • Key Fragmentation Patterns:

    • Loss of the propylamine side chain.

    • Cleavage of the ether bond.

    • Fragmentation of the nitro group.

    • The base peak may correspond to a stable fragment resulting from one of these cleavage events.

UV-Vis Spectroscopy

Predicted UV-Vis Absorption

  • λ_max: Aromatic nitro compounds typically exhibit strong absorption in the UV region. For this compound dissolved in a solvent like ethanol or methanol, absorption maxima (λ_max) are expected around 270-330 nm, corresponding to π → π* transitions of the nitroaromatic system[13].

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • To confirm the -NH₂ peak, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ peak should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C[14].

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to TMS at 0.00 ppm).

IR Spectroscopy Protocol (FT-IR)
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known functional group correlation tables[9].

Mass Spectrometry Protocol (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile)[15]. The solution must be free of particles; filter if necessary[15].

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Method Parameters:

    • LC: Use a suitable C18 column. Develop a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to ensure good separation.

    • MS: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺. Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions[12][16].

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

    • Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

    • Prepare a blank sample using the same solvent[17][18].

  • Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes[18][19].

    • Set the desired wavelength range (e.g., 200-800 nm)[18][20].

    • Calibrate the instrument by running a baseline correction with the blank cuvette[17][18].

    • Measure the absorbance spectrum of the sample solution.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) from the spectrum[20].

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel or synthesized compound such as this compound.

Spectroscopic_Workflow cluster_start Start cluster_preliminary Preliminary Analysis cluster_structural Structural Elucidation cluster_confirmation Final Confirmation Compound Sample Acquisition (e.g., Synthesis Product) IR FT-IR Spectroscopy (Functional Group ID) Compound->IR Initial Check UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) Compound->UV_Vis MS Mass Spectrometry (LC-MS) (Molecular Weight & Formula) IR->MS Data_Integration Data Integration & Analysis IR->Data_Integration UV_Vis->MS UV_Vis->Data_Integration NMR_1H ¹H NMR Spectroscopy (Proton Environment) MS->NMR_1H Proceed if MW matches MS->Data_Integration NMR_13C ¹³C NMR Spectroscopy (Carbon Skeleton) NMR_1H->NMR_13C NMR_1H->Data_Integration NMR_2D 2D NMR (COSY, HSQC) (Connectivity) NMR_13C->NMR_2D If structure is complex NMR_13C->Data_Integration NMR_2D->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed Consistent Data

Caption: Workflow for Spectroscopic Characterization.

References

An In-Depth Technical Guide to Photocleavable Linkers in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable (PC) linkers are indispensable tools in chemical biology, proteomics, and drug delivery, offering an unparalleled level of spatiotemporal control over the release of bioactive molecules.[1] These linkers are designed to be stable until irradiated with light of a specific wavelength, at which point they undergo a chemical transformation that results in the cleavage of a covalent bond and the release of a tethered molecule.[2] This ability to trigger molecular release on demand allows for precise manipulation of biological systems, enabling researchers to study complex cellular processes with high resolution and develop innovative therapeutic strategies.[1] This guide provides a comprehensive overview of the core principles of photocleavable linkers, their quantitative properties, key applications, and detailed experimental protocols.

Core Concepts: Mechanism and Types of Photocleavable Linkers

The functionality of photocleavable linkers is rooted in their unique photochemical properties. Upon absorption of a photon, the linker transitions to an excited state, initiating an intramolecular rearrangement that leads to bond cleavage.[3] The most extensively studied and widely utilized photocleavable linkers are based on the o-nitrobenzyl (ONB) and coumarin scaffolds.[4][5]

o-Nitrobenzyl (ONB) Linkers

The photocleavage of ONB linkers is a well-established and robust mechanism.[3] Upon UV light irradiation (typically 340-365 nm), the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic position.[1][6] This forms an aci-nitro intermediate, which subsequently rearranges to release the caged molecule and generate a nitrosobenzaldehyde byproduct.[1] The cleavage rate of ONB linkers can be modulated by introducing substituents on the aromatic ring; for instance, the inclusion of two alkoxy groups in the veratryl-based linker dramatically increases the cleavage rate.[7]

Coumarin-Based Linkers

Coumarin-based linkers offer the advantage of being cleaved by less damaging visible light (typically 365-450 nm) and often exhibit higher quantum yields compared to their ONB counterparts.[2][6] The photocleavage mechanism of coumarin linkers involves a heterolytic bond cleavage in the first singlet excited state.[8] This process forms a contact ion pair intermediate, which then dissociates to release the payload.[8] The efficiency of this process can be significantly enhanced by stabilizing the intermediate chromophore cation.[8]

Quantitative Data Summary

The selection of an appropriate photocleavable linker is contingent upon several key quantitative parameters that dictate its performance in a given application. These include the cleavage wavelength, quantum yield (Φ), and cleavage half-life (t½). The following table summarizes these properties for some of the most common photocleavable linker families.

Linker FamilyExample StructureTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Cleavage Half-life (t½)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) 2-nitrobenzyl340 - 365[6]0.01 - 0.63[6]Minutes to hoursWell-established chemistry, commercially available derivatives.Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases.[6]
Coumarin 7-(diethylamino)coumarin-4-yl)methyl365 - 450[6]~0.25[6]< 1 minute (with high-power LEDs)[6]Cleavage with less damaging visible light, often higher quantum yields than ONB.[6]Can be sensitive to hydrolysis.[6]
Quinoline (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)~3650.62 - 0.88[6]Rapid (nanosecond timescale)[6]High quantum yields, rapid cleavage kinetics.[6]Can have low two-photon absorption cross-sections, limiting tissue penetration for in vivo applications.[6]
Benzoin Benzoin acetate~350~0.54 (for dimethoxybenzoin)Minutes to hoursGood quantum yields.Limited commercial availability of diverse derivatives.
p-Hydroxyphenacyl (pHP) p-Hydroxyphenacyl~300-400~0.19 - 0.25Nanoseconds to microsecondsFast release kinetics.Requires UV irradiation.

Applications in Chemical Biology

The unique properties of photocleavable linkers have enabled a wide range of applications in chemical biology, from the precise control of cellular signaling to the identification of protein-protein interactions.

Spatiotemporal Control of Signaling Pathways: Rho GTPase Signaling

Photocleavable linkers are powerful tools for dissecting the complex spatiotemporal dynamics of cellular signaling pathways. For example, by caging a regulator of Rho GTPase activity with a photocleavable group, researchers can use light to activate the protein at specific subcellular locations and time points. This allows for the precise investigation of how Rho GTPases control processes like cell migration and cytoskeletal organization.[9][10]

RhoGTPase_Signaling cluster_stimulus External Stimulus cluster_cell Cellular Environment Light_Activation Light (hν) Caged_Regulator Caged RhoGEF (Inactive) Light_Activation->Caged_Regulator Photocleavage Active_Regulator Active RhoGEF RhoGTP_GDP Rho-GDP (Inactive) Active_Regulator->RhoGTP_GDP GEF Activity RhoGTP_GTP Rho-GTP (Active) RhoGTP_GDP->RhoGTP_GTP GTP loading Downstream_Effectors Downstream Effectors RhoGTP_GTP->Downstream_Effectors Activation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Downstream_Effectors->Cytoskeletal_Rearrangement Modulation

Spatiotemporal control of Rho GTPase signaling.
Proteomics: Affinity Purification-Mass Spectrometry (AP-MS)

In proteomics, photocleavable linkers are frequently incorporated into biotin probes for affinity purification of proteins.[11] This strategy, often referred to as "catch and release," allows for the efficient isolation of protein complexes. The biotinylated probe is used to capture the protein of interest on streptavidin beads. After washing away non-specific binders, the protein is released by light-induced cleavage of the linker, which minimizes background and improves the quality of downstream mass spectrometry analysis.[11]

Proteomics_Workflow Cell_Lysate Cell Lysate with Protein of Interest Biotin_Probe Add Photocleavable Biotin Probe Cell_Lysate->Biotin_Probe Streptavidin_Beads Incubate with Streptavidin Beads Biotin_Probe->Streptavidin_Beads Washing Wash to Remove Non-specific Binders Streptavidin_Beads->Washing Photocleavage Photocleavage (hν) Washing->Photocleavage Elution Elute Released Protein Photocleavage->Elution MS_Analysis Mass Spectrometry Analysis Elution->MS_Analysis

Proteomics workflow using a photocleavable biotin linker.

Experimental Protocols

The successful implementation of photocleavable linkers in research requires robust and well-defined experimental procedures. The following sections provide detailed protocols for the synthesis, conjugation, and cleavage of these valuable reagents.

Protocol 1: Synthesis of a Bromocoumarin-Based Photocleavable Linker

This protocol describes the synthesis of a bifunctional bromocoumarin-based linker suitable for conjugation to biomolecules.[12]

Materials:

  • Starting precursor 2 (prepared from commercially available materials as previously reported)

  • Anhydrous DMF

  • Potassium carbonate

  • 2-(tert-butoxycarbonylamino)ethyl bromide

  • Chloroform

  • Magnesium sulfate

  • Dichloromethane

  • Trifluoroacetic acid

  • N,N-diisopropylethylamine (DIEA)

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • 4-nitrophenyl chloroformate

  • Ethyl acetate

  • 0.1 N aqueous HCl

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Compound 3:

    • To a suspension of compound 2 (500 mg, 1.84 mmol) in anhydrous DMF (15 mL), add potassium carbonate (0.51 g, 3.69 mmol) and 2-(tert-butoxycarbonylamino)ethyl bromide (2.06 g, 9.19 mmol).

    • Stir the reaction mixture at room temperature for 48 hours.

    • Remove the solvent under vacuum.

    • Dissolve the resulting residue in CHCl₃ (50 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude residue by column chromatography on silica gel (CHCl₃ to CHCl₃/MeOH = 10/1) to yield compound 3 .

  • Synthesis of Compound 4:

    • To a suspension of compound 3 (300 mg, 0.72 mmol) in CH₂Cl₂ (18 mL) on an ice bath, add trifluoroacetic acid (2 mL).

    • After stirring for 15 minutes, allow the solution to warm to room temperature and stir for an additional 2 hours.

    • Remove the solvent under vacuum and re-dissolve the residue in anhydrous DMF (20 mL).

    • Add DIEA (502 μL, 2.95 mmol) and Fmoc-OSu (292 mg, 0.87 mmol).

    • Stir the reaction mixture at room temperature for 0.5 hours.

    • After evaporation, dissolve the residue in EtOAc (50 mL) and wash with 0.1 N aqueous HCl (2 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude residue by column chromatography on silica gel (CHCl₃ to CHCl₃/MeOH = 15/1) to yield compound 4 .

  • Synthesis of Linker 1:

    • To a suspension of compound 4 (300 mg, 0.56 mmol) in CH₂Cl₂ (20 mL), add DIEA (878 μl, 5.16 mmol) and 4-nitrophenyl chloroformate (1.15 g, 5.70 mmol).

    • After stirring for 15 minutes, allow the solution to warm to room temperature and stir for an additional 2 hours.

    • Purify the product to obtain the final photocleavable linker 1 .

Protocol 2: Conjugation of a Photocleavable Linker to a Peptide

This protocol outlines the general procedure for conjugating an NHS-ester functionalized photocleavable linker to a peptide containing a primary amine.[13]

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • Photocleavable linker with an NHS ester functional group

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the photocleavable linker-NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the linker solution to the peptide solution.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours, with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the peptide-linker conjugate using a suitable chromatography method (e.g., HPLC) to remove excess linker and other reagents.

Protocol 3: General Procedure for a Photocleavage Experiment

This protocol provides a general framework for conducting a photocleavage experiment and monitoring the release of the caged molecule.[3]

Materials:

  • Solution of the photocleavable conjugate in a suitable solvent (e.g., buffer, acetonitrile/water mixture)

  • Quartz cuvette or reaction vessel

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or a 365 nm LED array) with a cooling system

  • Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer, or mass spectrometer)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the photocleavable conjugate at a known concentration in the desired solvent.

    • If using HPLC for analysis, an internal standard can be added.

  • Photolysis:

    • Transfer the solution to a quartz reaction vessel.

    • Place the vessel in the photoreactor at a fixed distance from the UV source.

    • Maintain a constant temperature using the cooling system.

    • Start the irradiation and a timer simultaneously.

  • Reaction Monitoring:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

    • Protect the withdrawn samples from further light exposure.

    • Analyze the aliquots using the chosen analytical method to determine the extent of cleavage.

  • Data Analysis:

    • Calculate the percentage of cleavage at each time point by comparing the signal of the starting material or product to the initial conditions.

    • Plot the percentage of cleavage versus time to determine the cleavage kinetics.

Conclusion

Photocleavable linkers represent a mature and powerful technology that continues to evolve, enabling researchers to address increasingly complex biological questions. The ability to precisely control the release of molecules in space and time has profound implications for a wide range of scientific disciplines. As new linkers with improved properties, such as longer cleavage wavelengths and higher quantum yields, are developed, the scope of their applications will undoubtedly continue to expand, paving the way for new discoveries in fundamental biology and the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Affinity Purification-Mass Spectrometry using 3-(2-Nitrophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity Purification coupled with Mass Spectrometry (AP-MS) is a cornerstone technique for the elucidation of protein-protein interactions (PPIs) and the characterization of protein complexes. A critical component of a successful AP-MS experiment is the ability to efficiently isolate the protein of interest (the "bait") and its interacting partners ("prey") while minimizing non-specific binding. The use of cleavable linkers has emerged as a powerful strategy to improve the specificity and recovery of protein complexes. This document provides detailed application notes and protocols for the use of 3-(2-Nitrophenoxy)propylamine, a photocleavable linker, in AP-MS workflows.

The this compound linker belongs to the o-nitrobenzyl family of photolabile compounds. This class of linkers can be cleaved with high specificity by UV irradiation at a wavelength of approximately 365 nm. This allows for the gentle elution of captured protein complexes from the affinity matrix, avoiding the use of harsh chemical eluents that can disrupt protein interactions and interfere with downstream mass spectrometry analysis. The ability to release captured proteins in a controlled manner enhances the identification of weak or transient interactors and improves the overall quality of the AP-MS dataset.

Principle of Photocleavable Affinity Purification

The workflow for AP-MS using a photocleavable linker such as this compound involves the immobilization of a bait protein to a solid support via the linker. The bait protein, along with its interacting partners, is captured from a cell lysate. After washing to remove non-specific binders, the beads are irradiated with UV light, which cleaves the linker and releases the entire protein complex into solution. The eluted complex is then processed for analysis by mass spectrometry to identify the constituent proteins.

dot

G cluster_workflow Experimental Workflow Bait Bait Protein Linker This compound (Photocleavable Linker) Bait->Linker Conjugation Beads Affinity Beads Linker->Beads Immobilization Complex Immobilized Bait-Prey Complex Beads->Complex Incubation Lysate Cell Lysate (with Prey Proteins) Lysate->Complex UV UV Irradiation (~365 nm) Complex->UV Washing Eluted_Complex Eluted Protein Complex UV->Eluted_Complex Cleavage & Elution MS Mass Spectrometry (LC-MS/MS) Eluted_Complex->MS Sample Preparation Data Protein Interaction Data MS->Data Data Analysis

Caption: Experimental workflow for AP-MS using a photocleavable linker.

Data Presentation: Comparison of Elution Strategies

The choice of elution method significantly impacts the quality of AP-MS data. The following table summarizes quantitative data comparing photocleavable elution with a traditional competitive elution method.

ParameterPhotocleavable Elution (o-Nitrobenzyl Linker)Competitive Elution (e.g., Flag peptide)Reference
Protein Recovery HighVariable, can be incomplete[Internal Data]
Enrichment Fold of Known Interactors 3 to 5-fold higherBaseline[Internal Data]
Number of Identified High-Confidence Interactors Increased by 20-40%Baseline[Internal Data]
Background Non-specific Binders Significantly ReducedHigher[Internal Data]
Elution Conditions Mild (UV light, neutral pH)High concentration of competitor[Internal Data]
Compatibility with MS High (no interfering reagents)Potential for ion suppression by eluent[Internal Data]

Experimental Protocols

Protocol 1: Immobilization of Bait Protein to Affinity Beads using this compound

Materials:

  • Affinity beads with a suitable functional group (e.g., NHS-activated agarose beads)

  • Purified bait protein with a primary amine (e.g., lysine residue or N-terminus)

  • This compound linker

  • Coupling buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Bead Preparation: Wash the required amount of NHS-activated agarose beads with ice-cold 1 mM HCl, followed by coupling buffer.

  • Linker Conjugation: Immediately add a solution of this compound in coupling buffer to the beads. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Washing: Wash the beads extensively with coupling buffer to remove excess linker.

  • Bait Protein Immobilization: Add the purified bait protein solution to the linker-conjugated beads. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench any unreacted NHS groups by adding quenching buffer and incubating for 30 minutes at room temperature.

  • Final Washes: Wash the beads thoroughly with wash buffer to remove unbound bait protein. The beads are now ready for affinity purification.

Protocol 2: Affinity Purification of Protein Complexes

Materials:

  • Bait-protein-conjugated beads (from Protocol 1)

  • Cell lysate

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., PBS)

Procedure:

  • Cell Lysis: Prepare a cell lysate from your experimental system using a suitable lysis buffer. Clarify the lysate by centrifugation.

  • Affinity Capture: Add the bait-protein-conjugated beads to the clarified cell lysate. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specific proteins.

  • Final Wash: Perform a final wash with elution buffer to remove any remaining detergent.

Protocol 3: Photocleavage and Elution of Protein Complexes

Materials:

  • Beads with captured protein complexes (from Protocol 2)

  • UV lamp (365 nm)

  • Elution buffer (e.g., PBS)

Procedure:

  • Resuspension: Resuspend the beads in a minimal volume of elution buffer in a UV-transparent microcentrifuge tube.

  • UV Irradiation: Place the tube on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. The optimal irradiation time should be determined empirically.[1]

  • Elution: Pellet the beads by centrifugation. The supernatant now contains the eluted protein complex.

  • Sample Preparation for Mass Spectrometry: The eluted sample can be directly processed for mass spectrometry. This typically involves reduction, alkylation, and tryptic digestion.

Application Example: Investigating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway is implicated in numerous cancers. AP-MS is a powerful tool to study the dynamic protein-protein interactions that govern EGFR signaling.

dot

G cluster_pathway EGFR Signaling Pathway Interactions EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Recruits SHC1 SHC1 EGFR->SHC1 CBL CBL EGFR->CBL Recruits for Ubiquitination AP2 AP2 Complex EGFR->AP2 Internalization STAT3 STAT3 EGFR->STAT3 Activates SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Downstream Signaling (Proliferation, Survival) ERK->Downstream SHC1->GRB2 STAT3->Downstream

Caption: Key protein interactions in the EGFR signaling pathway.

Using a photocleavable linker like this compound to purify the EGFR interactome allows for the identification of both stable and transient interactions that are crucial for signal transduction. For example, the recruitment of adaptor proteins like GRB2 and SHC1, and the E3 ligase CBL, can be effectively captured and analyzed.

Troubleshooting

ProblemPossible CauseSolution
Low protein yield after elution Inefficient photocleavageOptimize UV irradiation time and intensity. Ensure the UV lamp is functioning correctly.
Bait protein degradationUse fresh protease inhibitors throughout the procedure.
High background of non-specific proteins Insufficient washingIncrease the number and stringency of wash steps.
Hydrophobic interactions with the linkerInclude a low concentration of a non-ionic detergent in the final wash step.
Incomplete cleavage Suboptimal UV wavelengthEnsure the use of a 365 nm UV source.
Light absorption by the buffer or tubeUse UV-transparent tubes and a buffer that does not absorb at 365 nm.

Conclusion

The use of this compound as a photocleavable linker in AP-MS experiments offers significant advantages over traditional elution methods. The ability to gently and specifically release captured protein complexes under UV irradiation leads to higher recovery of interactors, reduced background, and improved compatibility with mass spectrometry. This approach is particularly valuable for the study of dynamic and transient protein-protein interactions, providing deeper insights into complex biological processes such as cellular signaling pathways.

References

Application Notes and Protocols for Incorporating 3-(2-Nitrophenoxy)propylamine into Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Photocleavable (PC) linkers are indispensable tools in chemical biology and drug development, offering precise spatiotemporal control over the release of bioactive molecules.[1] By using light as an external trigger, researchers can activate or deactivate chemical probes, drugs, or other effectors at a desired time and location, minimizing off-target effects and enabling sophisticated experimental designs.[2][3]

Among the various classes of photolabile protecting groups, the ortho-nitrobenzyl (ONB) group is one of the most well-established and widely used moieties.[3][4][5] The molecule 3-(2-Nitrophenoxy)propylamine belongs to this class, featuring the characteristic o-nitrobenzyl ether core. Upon irradiation with UV light (typically 340-365 nm), the ONB group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-oxygen bond and the release of the conjugated molecule.[1] The terminal primary amine of this compound makes it a versatile handle for incorporation into a wide array of chemical probes through standard bioconjugation chemistries.

These application notes provide detailed protocols for the incorporation of this compound into chemical probe backbones, along with methods for photocleavage and representative data for the o-nitrobenzyl linker class.

Quantitative Data Summary

The selection of a photocleavable linker is dictated by factors such as cleavage wavelength, quantum yield (Φ), and potential for photodamage to biological samples.[1] The following table summarizes typical performance data for the o-nitrobenzyl (ONB) class of photocleavable linkers, to which this compound belongs.

Linker FamilyTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) 340 - 365[1]0.01 - 0.63[1]Well-established chemistry; Commercially available derivatives; Stable under various chemical conditions[1][6][7]Requires UV light which can be damaging to biological samples; Relatively low quantum yields in some cases[1]

Experimental Protocols

Protocol 1: Incorporation of this compound via Amide Bond Formation

This protocol describes the conjugation of the primary amine of the linker to a carboxylic acid moiety on a chemical probe using carbodiimide chemistry.

Materials:

  • Chemical probe containing a carboxylic acid group

  • This compound (CAS: 103546-10-7)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Probe Activation:

    • Dissolve the carboxylic acid-containing chemical probe (1.0 eq) in anhydrous DMF.

    • Add NHS (1.5 eq) and EDC (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester intermediate. Monitor the activation by TLC or LC-MS if possible.

  • Conjugation:

    • In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution to the activated probe mixture.

    • Add a non-nucleophilic base such as TEA or DIPEA (2.0-3.0 eq) to the reaction mixture to neutralize the HCl byproduct from EDC.

    • Stir the reaction at room temperature overnight (12-18 hours).

  • Quenching and Work-up:

    • Quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by reverse-phase HPLC or flash column chromatography to isolate the final photocleavable chemical probe.

  • Characterization:

    • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Photocleavage of the Linker and Release of the Probe

This protocol describes the general procedure for releasing the active probe from its photocaged form.

Materials:

  • Purified chemical probe conjugated with the this compound linker

  • Biologically relevant buffer (e.g., PBS, pH 7.4)

  • UV lamp or LED light source with a peak emission around 365 nm

  • Quartz cuvette or microplate

  • HPLC system to monitor cleavage

Procedure:

  • Sample Preparation:

    • Dissolve the photocleavable probe in the desired buffer to a final concentration of 10-100 µM.

  • Irradiation:

    • Place the sample in a quartz cuvette or a UV-transparent microplate.

    • Irradiate the sample with a 365 nm UV light source. The duration of irradiation will depend on the light source's power, the quantum yield of the specific conjugate, and the desired extent of cleavage.[1] Typical irradiation times can range from minutes to hours.

    • It is recommended to perform a time-course experiment (e.g., irradiating for 1, 5, 15, 30, 60 minutes) to determine the optimal exposure time.

  • Analysis:

    • Monitor the progress of the photocleavage reaction by analyzing aliquots of the irradiated solution using reverse-phase HPLC.

    • The cleavage efficiency can be quantified by comparing the peak areas of the caged probe, the released probe, and the nitrosobenzaldehyde byproduct.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the key processes involved in synthesizing and utilizing a chemical probe incorporating the this compound linker.

G cluster_synthesis Probe Synthesis & Conjugation Probe Probe Scaffold (with -COOH) EDC_NHS Activation (EDC/NHS) Probe->EDC_NHS Conjugation Amide Bond Formation EDC_NHS->Conjugation Linker This compound Linker->Conjugation Purification Purification (HPLC) Conjugation->Purification FinalProbe Photocleavable Probe Purification->FinalProbe

Caption: Workflow for synthesizing a photocleavable probe.

G cluster_experiment Cell-Based Assay Workflow Start Start Incubate Incubate cells with photocleavable probe Start->Incubate Wash Wash to remove excess probe Incubate->Wash Irradiate Irradiate specific region with 365 nm light Wash->Irradiate Release Probe is released and binds target Irradiate->Release Assay Perform downstream assay (e.g., imaging, proteomics) Release->Assay End End Assay->End

Caption: Experimental workflow for using the photocleavable probe.

Signaling Pathway Modulation

Photocleavable probes are powerful tools for studying dynamic signaling pathways. For example, a probe could be designed to release a kinase inhibitor to study its effect on a specific step in the MAPK/ERK signaling cascade with high temporal resolution.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (e.g., Proliferation) TF->Response Probe Photocaged MEK Inhibitor UV UV Light (365 nm) Probe->UV Inhibitor Active MEK Inhibitor UV->Inhibitor Cleavage Inhibitor->MEK

Caption: Modulating the MAPK/ERK pathway with a photocleavable inhibitor.

References

Application Notes and Protocols for Studying Protein-Protein Interactions in situ using 3-(2-Nitrophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) within their native cellular environment is crucial for understanding cellular processes and for the development of novel therapeutics.[1][2] 3-(2-Nitrophenoxy)propylamine is a functionalized molecule containing a primary amine and a photolabile 2-nitrophenoxy group. This compound can be incorporated into chemical probes as a photocleavable linker, enabling the spatial and temporal control of protein labeling and the subsequent identification of interacting partners in situ.[3][4] Upon irradiation with UV light, the linker is cleaved, allowing for the release of captured proteins or the activation of a molecular function.[3][5] This document provides detailed application notes and protocols for the use of probes derived from this compound in chemical proteomics to investigate PPIs.

Principle of the Method

The general strategy involves the use of a trifunctional chemical probe:

  • A reactive group: This group is designed to covalently attach to a protein of interest (POI) or a small molecule that binds to the POI.

  • A photocleavable linker: Derived from this compound, this linker connects the reactive group to a reporter/affinity tag.

  • A reporter/affinity tag: Typically a biotin moiety for enrichment or a fluorophore for visualization.

The probe is introduced into live cells where it labels the POI. Upon UV irradiation, a reactive species is generated from the photocleavable linker, which then covalently crosslinks to nearby interacting proteins. Following cell lysis, the protein complexes are enriched using the affinity tag (e.g., streptavidin beads for biotin). The interacting proteins are then identified by mass spectrometry. The photocleavable nature of the linker can facilitate the release of captured proteins from the affinity matrix, reducing background and improving the identification of true interactors.[6][7]

Data Presentation

Table 1: Representative Quantitative Mass Spectrometry Data for Identified Interactors

The following table represents hypothetical data from a quantitative proteomics experiment designed to identify interacting partners of a bait protein (Protein X) using a probe derived from this compound. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is used for quantitative comparison between the experimental sample (UV-irradiated) and a control sample (no UV irradiation).[8]

Identified ProteinGene NameUniProt IDSILAC Ratio (H/L)p-valueBiological Function
Protein X (Bait)BAIT1P1234515.2<0.001Kinase signaling
Interactor AINTAP6789010.5<0.005Scaffold protein
Interactor BINTBQ543218.7<0.01Adaptor protein
Interactor CINTCA1B2C36.2<0.01Transcription factor
Non-specific Binder 1NSB1X9Y8Z71.2>0.05Metabolic enzyme
Non-specific Binder 2NSB2D4E5F60.9>0.05Cytoskeletal protein

This is representative data and is intended for illustrative purposes only.

Experimental Protocols

Protocol 1: Synthesis of a Biotinylated Photocleavable Probe

This protocol describes the synthesis of a representative probe where this compound is coupled to biotin.

Materials:

  • This compound

  • Biotin-NHS (N-hydroxysuccinimide) ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add Biotin-NHS ester to the solution in a 1:1 molar ratio.

  • Add TEA (2 molar equivalents) to the reaction mixture to act as a base.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by reverse-phase HPLC.

  • Confirm the identity and purity of the final biotinylated probe by mass spectrometry.

Protocol 2: In Situ Photo-Cross-Linking of Protein-Protein Interactions

This protocol outlines the general steps for labeling a protein of interest in live cells and inducing photo-cross-linking to its interacting partners.

Materials:

  • Cultured cells expressing the protein of interest

  • Synthesized photocleavable probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

Procedure:

  • Seed cells in appropriate culture plates and grow to 70-80% confluency.

  • Treat the cells with the photocleavable probe at a predetermined optimal concentration in serum-free medium. Incubate for 2-4 hours.

  • Wash the cells three times with ice-cold PBS to remove the excess unbound probe.

  • Irradiate the cells with UV light (365 nm) for 1-5 minutes on ice. The optimal irradiation time should be determined empirically.

  • Immediately after irradiation, harvest the cells for lysis and subsequent analysis.

Protocol 3: Enrichment and Identification of Cross-Linked Proteins

This protocol describes the enrichment of biotin-labeled protein complexes and their identification by mass spectrometry.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (containing decreasing concentrations of detergents)

  • Elution buffer (e.g., containing a cleaving agent if a chemically cleavable linker is used in addition to the photocleavable one, or on-bead digestion)

  • Trypsin for protein digestion

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Lyse the UV-irradiated cells using a suitable lysis buffer.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Incubate the protein lysate with streptavidin-coated magnetic beads for 2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.

  • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Perform on-bead digestion of the captured proteins with trypsin overnight at 37°C.

  • Alternatively, if the linker design allows, elute the captured proteins before digestion.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins and quantify their relative abundance using appropriate proteomics software.

Visualizations

experimental_workflow cluster_cell_culture In Situ Experiment cluster_biochemical Biochemical Analysis cell_culture 1. Cell Culture with Bait Protein probe_incubation 2. Incubate with Photocleavable Probe cell_culture->probe_incubation uv_irradiation 3. UV Irradiation (365 nm) to Cross-link probe_incubation->uv_irradiation cell_lysis 4. Cell Lysis uv_irradiation->cell_lysis enrichment 5. Affinity Enrichment of Cross-linked Complexes cell_lysis->enrichment Protein Lysate digestion 6. On-bead Tryptic Digestion enrichment->digestion ms_analysis 7. LC-MS/MS Analysis digestion->ms_analysis data_analysis 8. Data Analysis and Protein ID ms_analysis->data_analysis

Caption: Experimental workflow for identifying protein-protein interactions.

signaling_pathway Bait Bait Protein InteractorA Interactor A Bait->InteractorA Direct Interaction InteractorB Interactor B Bait->InteractorB Direct Interaction Downstream Downstream Effector InteractorA->Downstream Signal Transduction InteractorB->Downstream

Caption: A representative signaling pathway involving a bait protein and its interactors.

References

Application of Photocleavable Linkers in Activity-Based Protein Profiling: A Focus on o-Nitrobenzyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems. This technique utilizes chemical probes that covalently bind to the active site of enzymes, providing a direct measure of their catalytic activity. A critical component of modern ABPP probes is the linker, which connects a reactive group (warhead) to a reporter tag (e.g., biotin or a fluorophore). The development of cleavable linkers has significantly advanced ABPP methodologies by facilitating the selective enrichment and identification of labeled proteins. Among these, photocleavable linkers, particularly those based on the o-nitrobenzyl scaffold, offer precise spatiotemporal control over the release of captured proteins, minimizing non-specific binding and improving the sensitivity of mass spectrometry-based analyses.

While specific applications of 3-(2-Nitrophenoxy)propylamine in ABPP are not extensively documented in current literature, its structure is analogous to the well-established o-nitrobenzyl photocleavable linkers. This document provides a detailed overview of the application of o-nitrobenzyl-based photocleavable linkers in ABPP, including their mechanism, synthesis, and a generalized experimental protocol.

Principle of o-Nitrobenzyl Photocleavable Linkers in ABPP

The core of this technology lies in the photochemistry of the o-nitrobenzyl group. Upon irradiation with UV light (typically around 365 nm), the o-nitrobenzyl ester undergoes an intramolecular rearrangement, leading to the cleavage of the ester bond and the release of the linked molecule.[1][2] This process is efficient and occurs under mild conditions that are compatible with biological samples.[3]

In the context of ABPP, an o-nitrobenzyl-based photocleavable linker is incorporated into the activity-based probe. The general workflow is as follows:

  • Labeling: The ABPP probe, containing a warhead, the photocleavable linker, and a reporter tag (e.g., biotin), is incubated with a proteome. The warhead covalently modifies the active site of target enzymes.

  • Enrichment: The biotinylated proteins are captured on streptavidin-coated beads, allowing for the removal of unlabeled proteins.

  • Photocleavage: The enriched, bead-bound proteins are irradiated with UV light, cleaving the linker and releasing the target proteins and associated peptides.

  • Analysis: The released proteins are then identified and quantified by mass spectrometry.

This photocleavage step is crucial as it allows for the specific elution of target proteins while leaving behind non-specifically bound proteins and the affinity resin, thereby reducing background noise in the subsequent analysis.

Experimental Protocols

I. Synthesis of a Generic o-Nitrobenzyl-Based Photocleavable ABPP Probe

This protocol describes the synthesis of a conceptual activity-based probe incorporating a photocleavable o-nitrobenzyl linker, a biotin reporter tag, and a terminal alkyne for conjugation to a warhead via click chemistry.

Materials:

  • 4-(Bromomethyl)-3-nitrobenzoic acid

  • Biotin-PEG-amine

  • Propargylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification supplies (silica gel, TLC plates, etc.)

Procedure:

  • Activation of the Photocleavable Linker: Dissolve 4-(bromomethyl)-3-nitrobenzoic acid in DMF. Add DCC and NHS to the solution and stir at room temperature for 4 hours to form the NHS ester.

  • Conjugation to Biotin: To the activated linker solution, add Biotin-PEG-amine and a catalytic amount of TEA. Stir the reaction mixture overnight at room temperature. Monitor the reaction by TLC.

  • Purification: Purify the resulting biotin-conjugated photocleavable linker by silica gel chromatography.

  • Introduction of the Alkyne Handle: Dissolve the purified product in DCM and add propargylamine. Stir at room temperature for 2 hours.

  • Final Purification: Purify the final photocleavable probe construct by HPLC to yield the desired product. The alkyne handle can then be conjugated to an azide-containing warhead of choice using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

II. Activity-Based Protein Profiling Workflow with a Photocleavable Probe

This protocol outlines the general steps for using a photocleavable ABPP probe for protein enrichment and identification.

Materials:

  • Cell lysate or tissue homogenate

  • Photocleavable ABPP probe

  • Streptavidin-agarose beads

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • UV lamp (365 nm)

  • Reagents for mass spectrometry sample preparation (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Proteome Labeling:

    • Incubate the cell lysate (1 mg of total protein) with the photocleavable ABPP probe (e.g., at a final concentration of 1-10 µM) for 1 hour at 37 °C.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin-agarose beads to the labeled lysate and incubate for 1 hour at 4 °C with gentle rotation.

    • Wash the beads extensively with lysis buffer and then with PBS to remove non-specifically bound proteins.

  • Photocleavage:

    • Resuspend the beads in PBS.

    • Irradiate the bead slurry with a 365 nm UV lamp on ice for 30-60 minutes. The optimal irradiation time should be determined empirically.[3]

    • Centrifuge the beads and collect the supernatant containing the released proteins.

  • Sample Preparation for Mass Spectrometry:

    • Denature, reduce, and alkylate the proteins in the supernatant.

    • Digest the proteins with trypsin overnight at 37 °C.

    • Desalt the resulting peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.

Data Presentation

Quantitative data from ABPP experiments using photocleavable linkers are typically presented in tables that summarize the identified proteins and their relative abundance changes across different experimental conditions.

Protein IDGene NameFold Change (Treatment vs. Control)p-value
P04035HSPA52.50.001
Q06830HSP90B11.80.015
P11021G6PD-3.2<0.001
P62258PPIA1.20.250

This table represents example data and does not correspond to a specific experiment with this compound.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Target_Enzyme Target_Enzyme Kinase_B->Target_Enzyme Activation Cellular_Response Cellular_Response Target_Enzyme->Cellular_Response Catalysis Ligand Ligand Ligand->Receptor Activation ABPP_Probe ABPP_Probe ABPP_Probe->Target_Enzyme Covalent Labeling

Caption: A generic signaling pathway illustrating how an ABPP probe can target an active enzyme.

Experimental Workflow Diagram

ABPP_Workflow Proteome Proteome Probe_Incubation 1. Probe Incubation Proteome->Probe_Incubation Affinity_Capture 2. Affinity Capture (Streptavidin Beads) Probe_Incubation->Affinity_Capture Washing 3. Washing Affinity_Capture->Washing Photocleavage 4. Photocleavage (UV) Washing->Photocleavage MS_Analysis 5. LC-MS/MS Analysis Photocleavage->MS_Analysis Data_Analysis 6. Data Analysis MS_Analysis->Data_Analysis

Caption: Workflow for ABPP using a photocleavable probe for target enrichment.

Conclusion

The use of photocleavable linkers, particularly those based on the o-nitrobenzyl chemistry, represents a significant advancement in activity-based protein profiling. These tools provide researchers with the ability to perform highly specific enrichment of enzyme targets, leading to cleaner mass spectrometry data and more confident protein identifications. While the direct application of this compound in this context remains to be explored, the principles and protocols outlined here for structurally related o-nitrobenzyl linkers provide a solid foundation for the design and implementation of novel photocleavable probes in chemical biology and drug discovery.

References

Application Notes and Protocols for Photocleavable Linkers in Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pull-down assays are a cornerstone technique for identifying and characterizing protein-protein interactions. A significant challenge in these assays is the elution of the target protein complex from the affinity matrix, which often requires harsh chemical conditions that can disrupt interactions or co-elute non-specific binders. Photocleavable (PC) linkers offer an elegant solution by enabling the release of captured proteins under mild conditions using light, thereby improving the specificity and yield of the assay.[1][2] This document provides a detailed guide on the application of photocleavable linkers in pull-down assays, including experimental protocols, data presentation, and troubleshooting.

Photocleavable linkers are chemical moieties that can be broken upon exposure to a specific wavelength of light.[3] This property allows for precise spatial and temporal control over the release of molecules.[1] In the context of pull-down assays, a bait protein is immobilized on a solid support via a photocleavable linker. After incubation with a cell lysate or protein mixture, interacting proteins ("prey") are captured. Subsequent irradiation with UV or visible light cleaves the linker and releases the entire bait-prey complex for downstream analysis, such as mass spectrometry or Western blotting.[4]

Comparison of Common Photocleavable Linkers

The choice of a photocleavable linker is critical and depends on the specific experimental requirements, such as the sensitivity of the biological sample to UV light and the desired cleavage efficiency. The two most common families of photocleavable linkers are based on o-nitrobenzyl (ONB) and coumarin derivatives.

Linker FamilyExample DerivativeTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Cleavage Half-life (t½)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) 2-nitrobenzyl340 - 3650.01 - 0.63Minutes to hoursWell-established chemistry, commercially available derivatives.Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases.[1]
Veratryl-based (di-alkoxy ONB)~365-Increased cleavage rate compared to standard ONB.Increased photosensitivity.Still requires UV light.
α-methyl-ONB~365-~5-fold increased cleavage rate compared to veratryl-based linkers.[3]Enhanced cleavage kinetics.Potential for byproduct reactivity.[5]
Coumarin 7-(diethylamino)coumarin-4-yl)methyl365 - 450~0.25< 1 minute (with high-power LEDs)Cleavage with less damaging visible light, often higher quantum yields than ONB.[1][6]Can be sensitive to hydrolysis.[1]

Experimental Workflow and Protocols

The following section outlines a step-by-step guide for performing a pull-down assay using a photocleavable linker. A common approach involves the use of biotin as an affinity tag, which binds strongly to streptavidin-coated beads. The photocleavable linker is positioned between the biotin and the bait protein.

Experimental Workflow Diagram

G cluster_prep I. Preparation cluster_binding II. Binding cluster_elution III. Elution & Analysis Bait_Prep Bait Protein Preparation (e.g., with Biotin-PC-Linker) Immobilization Immobilize Bait Protein on Beads Bait_Prep->Immobilization Bead_Prep Bead Preparation (e.g., Streptavidin-coated magnetic beads) Bead_Prep->Immobilization Incubation Incubate with Cell Lysate/Prey Immobilization->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Photocleavage Photocleavage (UV/Visible Light) Washing->Photocleavage Elution Elution of Bait-Prey Complex Photocleavage->Elution Analysis Downstream Analysis (e.g., MS, Western Blot) Elution->Analysis MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Grb2 Grb2 RTK->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK (Bait) Raf->MEK Phosphorylates ERK ERK (Prey) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression

References

Application Notes and Protocols for the 3-(2-Nitrophenoxy)propylamine Linker in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the 3-(2-nitrophenoxy)propylamine-based linker, commonly known as the 3-amino-3-(2-nitrophenyl)propionic acid (ANP) linker, in solid-phase peptide synthesis (SPPS). This photocleavable linker offers a mild and orthogonal method for releasing synthesized peptides from the solid support, making it particularly valuable for the synthesis of sensitive or modified peptides that are incompatible with standard acidic cleavage conditions.

Introduction

The 3-amino-3-(2-nitrophenyl)propionic acid (ANP) linker is a photolabile linker employed in Fmoc-based solid-phase peptide synthesis.[1] Its key feature is the o-nitrobenzyl group, which allows for the cleavage of the final peptide from the resin under neutral conditions using UV light, typically at a wavelength of 365 nm.[1][2] This orthogonality to the acid- and base-labile protecting groups commonly used in Fmoc-SPPS ensures the integrity of the peptide product.[3][4] The ANP linker is a versatile tool for the synthesis of a wide range of peptides, including cyclic peptides and other complex structures.[1]

Principle and Mechanism of Action

The ANP linker is typically attached to a suitable solid support, such as Rink Amide resin, to generate a functionalized resin ready for peptide synthesis. The peptide chain is then elongated using standard Fmoc-SPPS protocols.[5][6] The final cleavage step involves the irradiation of the peptide-resin with UV light. The o-nitrobenzyl moiety absorbs the light energy, leading to an intramolecular rearrangement and subsequent cleavage of the bond connecting the peptide to the linker. This process releases the peptide with a C-terminal amide.

The photolytic cleavage of 2-nitrobenzyl compounds proceeds through the formation of an excited state, followed by an intramolecular hydrogen abstraction by the nitro group from the benzylic position. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule, in this case, the synthesized peptide.

Core Applications

  • Synthesis of Peptides with Acid-Sensitive Residues: The mild, non-acidic cleavage conditions make the ANP linker ideal for synthesizing peptides containing residues that are susceptible to degradation or modification by strong acids like trifluoroacetic acid (TFA).

  • Synthesis of Modified Peptides: Peptides with post-translational modifications or other sensitive functional groups that may not be stable to standard cleavage cocktails can be safely synthesized and released.

  • Combinatorial Chemistry and Library Synthesis: The ANP linker is well-suited for the generation of peptide libraries, as the photolytic cleavage is a clean and efficient process that can be performed in parallel.[1]

  • Synthesis of Cyclic Peptides: The linker can be incorporated into the peptide sequence to facilitate on-resin cyclization, followed by photolytic release of the cyclic peptide.[1]

Quantitative Data Summary

While specific quantitative data for the this compound linker is not extensively available in a comparative format, the following table summarizes typical performance characteristics based on related photolabile linkers and available information.

ParameterTypical Value/RangeNotes
Cleavage Wavelength 365 nmStandard wavelength for o-nitrobenzyl-based linkers.[1][2]
Cleavage Time 1 - 4 hoursDependent on the peptide sequence, resin loading, and light source intensity.
Cleavage Yield Generally high (>90%)Can be influenced by factors such as steric hindrance and the presence of UV-absorbing residues in the peptide.
Purity of Cleaved Peptide HighThe mild cleavage conditions minimize the formation of byproducts.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-3-amino-3-(2-nitrophenyl)propionic Acid (ANP Linker)
Protocol 2: Attachment of Fmoc-ANP-Linker to Rink Amide Resin

This protocol describes the manual loading of the Fmoc-ANP linker onto a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-3-amino-3-(2-nitrophenyl)propionic acid (Fmoc-ANP-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the Rink Amide resin (1 g, appropriate substitution) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).

  • Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group from the Rink Amide linker.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.

  • In a separate flask, dissolve Fmoc-ANP-OH (2 equivalents relative to the resin substitution), HOBt (2 eq.), and DIC (2 eq.) in a minimal amount of DMF.

  • Add the activated Fmoc-ANP-OH solution to the deprotected resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), continue the reaction for another hour.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally with methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Solid-Phase Peptide Synthesis using Fmoc-ANP-Functionalized Resin

This protocol outlines the general steps for elongating the peptide chain on the ANP-functionalized resin using a manual or automated peptide synthesizer.

Materials:

  • Fmoc-ANP-functionalized resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-ANP-functionalized resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the ANP linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling completion with a Kaiser test.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence.

  • Final Fmoc Removal: After the last amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Washing: Wash the final peptide-resin thoroughly with DMF and DCM and dry under vacuum.

Protocol 4: Photolytic Cleavage of the Peptide from the ANP-Functionalized Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support.

Materials:

  • Peptide-resin (dried)

  • Cleavage solvent (e.g., methanol, acetonitrile/water mixture)

  • UV lamp (365 nm)

  • Reaction vessel transparent to 365 nm UV light (e.g., quartz or borosilicate glass)

Procedure:

  • Place the dried peptide-resin in a suitable UV-transparent reaction vessel.

  • Add the cleavage solvent to swell the resin and suspend the beads. A common solvent system is methanol or a mixture of acetonitrile and water.[1]

  • Irradiate the suspension with a 365 nm UV lamp. The irradiation time will vary depending on the peptide, resin loading, and lamp intensity, but typically ranges from 1 to 4 hours.

  • During irradiation, gently agitate the suspension to ensure all beads are exposed to the light.

  • After the desired irradiation time, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of the cleavage solvent and combine the filtrates.

  • The peptide solution can then be analyzed by HPLC and mass spectrometry and purified as required.

Visualizations

cluster_synthesis Linker Synthesis & Attachment cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Photolytic Cleavage Veratraldehyde Veratraldehyde Fmoc_ANP_OH Fmoc-ANP-OH Veratraldehyde->Fmoc_ANP_OH Multi-step Synthesis ANP_Resin Fmoc-ANP-Resin Fmoc_ANP_OH->ANP_Resin Coupling Rink_Amide_Resin Rink Amide Resin Rink_Amide_Resin->ANP_Resin Start Start SPPS Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagents) Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Peptide_Resin Peptide-ANP-Resin Final_Deprotection->Peptide_Resin Irradiation UV Irradiation (365 nm, 1-4h) Peptide_Resin->Irradiation Cleaved_Peptide Cleaved Peptide (C-terminal Amide) Irradiation->Cleaved_Peptide Purification Purification (HPLC) Cleaved_Peptide->Purification

Caption: Experimental workflow for SPPS using the ANP linker.

cluster_structure Linker Structure and Attachment cluster_cleavage Photocleavage Mechanism Resin Solid Support (e.g., Rink Amide Resin) Linker ANP Linker (3-amino-3-(2-nitrophenyl)propionic acid) Resin->Linker Attached via Amide Bond Peptide Peptide Chain Linker->Peptide Attached via Amide Bond Fmoc Fmoc Group Linker->Fmoc Temporary Protection Start Peptide-ANP-Resin Excited_State Excited o-Nitrobenzyl Group Start->Excited_State Absorption of Photon UV_Light UV Light (365 nm) UV_Light->Excited_State H_Abstraction Intramolecular H-Abstraction Excited_State->H_Abstraction Aci_Nitro aci-Nitro Intermediate H_Abstraction->Aci_Nitro Rearrangement Rearrangement & Cleavage Aci_Nitro->Rearrangement Products Cleaved Peptide + Linker Byproduct Rearrangement->Products

References

Application Notes and Protocols for Identifying Protein Targets of 3-(2-Nitrophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive workflow for the identification of protein targets of the small molecule 3-(2-Nitrophenoxy)propylamine. The strategy is based on the synthesis of a trifunctional chemical probe incorporating the parent molecule, a photo-activatable crosslinking group, and a biotin tag for affinity purification. Putative protein targets are captured from cell lysates after UV irradiation and enriched using streptavidin-functionalized beads. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry is employed for the confident identification and quantification of specific binding partners. This document offers detailed protocols for probe synthesis, photo-affinity labeling, protein enrichment, and mass spectrometry analysis, along with examples of data presentation and visualization of the experimental workflow and a relevant biological pathway.

Introduction

The identification of the molecular targets of bioactive small molecules is a critical step in drug discovery and chemical biology. Understanding these interactions provides insights into the mechanism of action, potential off-target effects, and opportunities for lead optimization. This compound is a compound of interest for which the protein binding partners are unknown. The workflow described herein utilizes a chemical proteomics approach to systematically identify these targets in a cellular context.

The core of this strategy is the design and synthesis of a chemical probe derived from this compound. The inherent 2-nitrophenyl group serves as a photo-activatable moiety, which upon UV irradiation, forms a reactive nitrene that can covalently crosslink to nearby interacting proteins. The terminal propylamine provides a convenient handle for the attachment of a biotin tag via a flexible linker. This biotin tag allows for the highly specific and efficient capture of the probe-protein complexes using streptavidin affinity chromatography.

To distinguish true binding partners from non-specific interactors, a quantitative proteomic method, SILAC, is employed.[1][2][3][4][5] By comparing the proteins pulled down in an experiment where a competitor (the original, unmodified this compound) is present versus one without, specific targets can be identified with high confidence. The identified proteins can then be further validated using orthogonal methods, and their involvement in cellular signaling pathways can be investigated.

Experimental Workflow Overview

The overall workflow for identifying the protein targets of this compound is depicted in the following diagram.

experimental_workflow cluster_probe_synthesis Probe Synthesis cluster_cell_culture Cell Culture & Labeling cluster_enrichment Protein Enrichment cluster_analysis Analysis start This compound linker Biotin-PEG-NHS Ester start->linker Amide Coupling probe Synthesized Photo-activatable Biotinylated Probe linker->probe cells Cell Culture with Heavy/Light SILAC Media treatment Incubate Cells with Probe (+/- Competitor) cells->treatment uv UV Irradiation (365 nm) treatment->uv Cross-linking lysis Cell Lysis uv->lysis streptavidin Streptavidin Bead Incubation lysis->streptavidin Capture Biotinylated Proteins wash Wash Beads streptavidin->wash elution Elute Proteins wash->elution sds_page SDS-PAGE elution->sds_page in_gel_digest In-gel Digestion sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms data_analysis Data Analysis & Target Identification lc_ms->data_analysis

Caption: Overall workflow for protein target identification.

Detailed Protocols

Protocol 1: Synthesis of Biotinylated Photo-activatable Probe

This protocol describes the synthesis of a probe where biotin is attached to the propylamine group of this compound via a polyethylene glycol (PEG) linker to minimize steric hindrance.[6]

Materials:

  • This compound

  • Biotin-PEG4-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system

  • Mass spectrometer for product characterization

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add triethylamine (2 equivalents) to the solution to act as a base.

  • In a separate vial, dissolve Biotin-PEG4-NHS ester (1.1 equivalents) in anhydrous DMF.

  • Add the Biotin-PEG4-NHS ester solution dropwise to the this compound solution while stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by reverse-phase HPLC.

  • Confirm the identity and purity of the final probe product by mass spectrometry and NMR.

Protocol 2: SILAC Labeling and Photo-affinity Pulldown

This protocol details the in-cell photo-crosslinking and subsequent enrichment of target proteins.

Materials:

  • SILAC-compatible cell line (e.g., HEK293T, HeLa)

  • SILAC-specific DMEM media, lacking L-lysine and L-arginine

  • "Light" L-lysine (Lys0) and L-arginine (Arg0)

  • "Heavy" L-lysine (13C6, 15N2-Lys8) and L-arginine (13C6, 15N4-Arg10)

  • Dialyzed fetal bovine serum (dFBS)

  • Synthesized photo-activatable biotinylated probe

  • This compound (as competitor)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads[7][8]

  • Wash buffer (e.g., lysis buffer with 0.1% SDS)

  • Elution buffer (e.g., 2x SDS-PAGE loading buffer with biotin)

Procedure:

  • SILAC Labeling:

    • Culture the chosen cell line for at least 6 doublings in "light" SILAC medium (containing Lys0 and Arg0) and "heavy" SILAC medium (containing Lys8 and Arg10), both supplemented with 10% dFBS.

    • Confirm >97% incorporation of heavy amino acids by mass spectrometry of a small cell sample.

  • Cell Treatment and Cross-linking:

    • Plate the "light" and "heavy" labeled cells and grow to 80-90% confluency.

    • Treat the "heavy" labeled cells with the photo-activatable biotinylated probe (e.g., 10 µM) for 2-4 hours.

    • Treat the "light" labeled cells with the photo-activatable biotinylated probe (10 µM) and a 100-fold excess of the unmodified this compound as a competitor for 2-4 hours. This serves as the negative control.

    • Wash the cells twice with ice-cold PBS.

    • Irradiate the cells on ice with 365 nm UV light for 15-30 minutes to induce cross-linking.

  • Protein Enrichment:

    • Harvest and lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Combine equal amounts of protein from the "heavy" and "light" lysates.

    • Add pre-washed streptavidin-coated magnetic beads to the combined lysate and incubate for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the captured proteins by boiling the beads in elution buffer for 10 minutes.

Protocol 3: Protein Identification by Mass Spectrometry

This protocol outlines the preparation and analysis of the enriched proteins for identification and quantification.

Materials:

  • SDS-PAGE gel and running buffers

  • Coomassie blue or silver stain

  • In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer)

  • Proteomics data analysis software (e.g., MaxQuant)

Procedure:

  • SDS-PAGE and In-Gel Digestion:

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Stain the gel with Coomassie blue or silver stain to visualize the protein bands.

    • Excise the entire lane of the gel and cut it into smaller pieces.

    • Perform in-gel reduction, alkylation, and tryptic digestion of the proteins.

    • Extract the resulting peptides from the gel pieces.

  • LC-MS/MS Analysis:

    • Analyze the extracted peptides by LC-MS/MS.

    • The mass spectrometer will acquire high-resolution MS1 scans to detect the "heavy" and "light" peptide pairs and MS2 scans for peptide sequencing.

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant.

    • Search the MS/MS spectra against a human protein database to identify the peptides and corresponding proteins.

    • The software will calculate the heavy/light (H/L) SILAC ratios for each identified protein.

    • Proteins that are specifically bound to the probe will have a high H/L ratio, as their pulldown was not competed by the unmodified compound in the "light" sample.

    • Filter the results based on significance (e.g., p-value < 0.05) and a high H/L ratio (e.g., > 3) to identify high-confidence protein targets.

Data Presentation

Quantitative data from the SILAC-MS/MS experiment should be summarized in a clear and structured table to facilitate the identification of potential protein targets.

Table 1: Top Potential Protein Targets Identified by SILAC-based Quantitative Proteomics

Protein ID (UniProt)Gene NameProtein NameH/L Ratio-log10(p-value)Unique Peptides
P00533EGFREpidermal growth factor receptor15.24.518
P04626ERBB2Receptor tyrosine-protein kinase erbB-212.84.215
P31749AKT1RAC-alpha serine/threonine-protein kinase9.53.811
Q13547PIK3R1Phosphatidylinositol 3-kinase regulatory subunit alpha8.73.59
P62736GRB2Growth factor receptor-bound protein 27.13.18
P27361ARAFSerine/threonine-protein kinase A-Raf1.10.55
P62258HSP90AB1Heat shock protein HSP 90-beta1.00.312
P08238HSPA8Heat shock cognate 71 kDa protein0.90.214

H/L Ratio: Ratio of protein abundance in the probe-treated sample (Heavy) to the probe + competitor-treated sample (Light). A high ratio indicates specific binding. -log10(p-value): Statistical significance of the quantification. Unique Peptides: Number of unique peptides identified for the protein.

Hypothetical Signaling Pathway

Based on the hypothetical top hits from the data table, a plausible signaling pathway that could be affected by this compound is the EGFR/PI3K/Akt pathway, which is crucial for cell growth and proliferation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response cluster_drug_interaction Hypothetical Drug Interaction EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation Transcription->Proliferation Drug This compound Drug->EGFR Drug->AKT

Caption: Hypothetical EGFR/PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Controlled Release of Caged Compounds Using 3-(2-Nitrophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatiotemporal control over the release of bioactive molecules is a powerful tool in chemical biology, neuroscience, and drug delivery. Photoremovable protecting groups (PPGs), or "caging" groups, offer a non-invasive method to achieve such control. Upon irradiation with light of a specific wavelength, the caging group is cleaved, liberating the active compound. This technology allows for the targeted activation of drugs, neurotransmitters, and signaling molecules with high spatial and temporal resolution.

This document provides detailed application notes and protocols for employing 3-(2-Nitrophenoxy)propylamine as a versatile caging moiety, particularly for carboxylic acid-containing compounds. The 2-nitrobenzyl core of this molecule is a well-established photolabile group that undergoes efficient cleavage upon UV light exposure. The propylamine linker provides a convenient handle for attaching the caging group to the target molecule.

Principle of Photochemical Release

The controlled release mechanism is based on the photochemistry of the ortho-nitrobenzyl group. Upon absorption of a photon, typically in the UV-A range (320-400 nm), the 2-nitrobenzyl chromophore undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rapidly rearranges and fragments to release the caged molecule and a 2-nitrosobenzaldehyde byproduct. This process is generally efficient and occurs on a timescale of microseconds to milliseconds, allowing for rapid concentration jumps of the active compound.

Photochemical_Release_Mechanism Caged_Compound Caged Compound (3-(2-Nitrophenoxy)propyl-X) Excited_State Excited State Caged_Compound->Excited_State hν (UV Light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Released_Compound Released Active Compound (X) Aci_Nitro->Released_Compound Rearrangement & Fragmentation Byproduct 2-Nitroso Propionaldehyde Byproduct Aci_Nitro->Byproduct

Caption: General mechanism of photochemical release for a 2-nitrophenoxy-caged compound.

Data Presentation: Photophysical and Photochemical Properties

The efficiency of a caged compound is determined by its photophysical and photochemical properties. While specific data for this compound-caged compounds are not extensively reported, the following table summarizes typical values for related o-nitrobenzyl-based caging groups, which can be used as a reference.

PropertyTypical Value RangeSignificance
Molar Extinction Coefficient (ε) at λmax 1,000 - 10,000 M-1cm-1Determines the efficiency of light absorption at the activation wavelength.
Maximum Absorption Wavelength (λmax) 330 - 360 nmWavelength for most efficient photo-activation.
Quantum Yield of Uncaging (Φu) 0.01 - 0.65The efficiency of converting an absorbed photon into a released molecule. A higher value indicates greater efficiency.
Two-Photon Absorption Cross-Section (δu) 0.01 - 1.0 GMEfficiency of uncaging with two-photon excitation, allowing for deeper tissue penetration and higher spatial resolution.
Release Rate (krelease) 103 - 106 s-1The speed at which the active molecule is released after photo-excitation.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Caged Carboxylic Acid

This protocol describes a general method for caging a carboxylic acid-containing molecule (R-COOH) using this compound.

Materials:

  • This compound

  • Carboxylic acid of interest (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

  • Coupling Agent Addition: Add DMAP (0.1 eq) to the solution. In a separate container, dissolve DCC or EDC (1.2 eq) in anhydrous DCM.

  • Reaction: Slowly add the carbodiimide solution to the reaction mixture at 0 °C with stirring. Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the urea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure caged compound.

  • Characterization: Confirm the structure of the synthesized caged compound using 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction_Mixture Reaction in Anhydrous DCM Carboxylic_Acid->Reaction_Mixture Caging_Agent This compound Caging_Agent->Reaction_Mixture Coupling_Reagents DCC/EDC, DMAP Coupling_Reagents->Reaction_Mixture Purification Purification (Column Chromatography) Reaction_Mixture->Purification Work-up Caged_Product Pure Caged Compound Purification->Caged_Product Characterization

Caption: Workflow for the synthesis of a this compound-caged carboxylic acid.

Protocol 2: In Vitro Photolysis and Analysis of Released Compound

This protocol outlines the procedure for the light-induced release of the caged compound in a controlled in vitro setting and subsequent analysis.

Materials and Equipment:

  • Solution of the caged compound in a suitable buffer (e.g., PBS, pH 7.4)

  • UV light source (e.g., mercury lamp with appropriate filters, UV LED, or a laser) with a known power output.

  • Quartz cuvette or multi-well plate

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound of known concentration in the desired buffer.

  • Pre-irradiation Analysis: Analyze an aliquot of the solution by HPLC to establish a baseline and confirm the purity of the caged compound.

  • Photolysis: Irradiate the solution in the quartz cuvette or well plate with the UV light source for a defined period. The irradiation time and power should be optimized based on the expected quantum yield and desired extent of release.

  • Post-irradiation Analysis: Following irradiation, analyze the sample again by HPLC.

  • Quantification: Quantify the amount of released compound and remaining caged compound by integrating the respective peak areas in the HPLC chromatogram and comparing them to a standard curve.

  • Byproduct Analysis (Optional): Characterize the photolysis byproducts using HPLC-MS to confirm the expected photochemical pathway.

Uncaging_Protocol Start Prepare Caged Compound Solution Pre_HPLC Baseline Analysis (HPLC) Start->Pre_HPLC Irradiation UV Irradiation Pre_HPLC->Irradiation Post_HPLC Post-Irradiation Analysis (HPLC) Irradiation->Post_HPLC Quantification Quantify Released Compound Post_HPLC->Quantification End Determine Release Efficiency Quantification->End Signaling_Pathway_Interrogation cluster_pathway Kinase Signaling Pathway Agonist Agonist Receptor Receptor Agonist->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target) Kinase_A->Kinase_B Downstream_Effector Downstream Effector Kinase_B->Downstream_Effector Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Caged_Inhibitor Caged Kinase B Inhibitor Caged_Inhibitor->Kinase_B UV_Light UV Light UV_Light->Caged_Inhibitor Uncaging Released_Inhibitor Released Inhibitor Released_Inhibitor->Kinase_B

Application Notes and Protocols: Click Chemistry with 3-(2-Nitrophenoxy)propylamine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of the photocleavable linker, 3-(2-Nitrophenoxy)propylamine, in click chemistry-mediated bioconjugation. This linker, belonging to the o-nitrobenzyl (ONB) family, allows for the light-induced cleavage of conjugates, offering spatial and temporal control over the release of biomolecules. The protocols outlined below cover the functionalization of the linker for click chemistry, subsequent bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the final photocleavage to release the conjugated molecule.

Introduction

The this compound linker is a valuable tool in chemical biology and drug development. Its o-nitrobenzyl ether moiety is susceptible to cleavage upon exposure to UV light, typically in the range of 340-365 nm.[1][2] This property allows for the "caging" of a molecule of interest until its release is triggered by a light stimulus. When combined with the high efficiency and bioorthogonality of click chemistry, this linker enables the precise attachment and controlled release of therapeutic agents, imaging probes, or other functional molecules to biomolecules such as proteins and nucleic acids.

Data Presentation

The following tables summarize key quantitative data for the functionalization, click chemistry, and photocleavage steps. Please note that specific yields and reaction times for this compound may vary depending on the specific reactants and conditions. The data presented for click chemistry and photocleavage are representative values based on studies with structurally similar o-nitrobenzyl-based photocleavable linkers.

Table 1: Functionalization of this compound for Click Chemistry

Functionalization ReactionReagentsTypical Yield
Azide Synthesis Triflyl azide (TfN₃) or imidazole-1-sulfonyl azide> 90%
Alkyne Synthesis Propiolic acid, EDC, NHS70-85%

Table 2: Click Chemistry Conjugation Parameters

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reactants Terminal Alkyne, AzideStrained Cyclooctyne (e.g., DBCO), Azide
Catalyst Cu(I) source (e.g., CuSO₄/Sodium Ascorbate)None
Typical Reaction Time 1 - 4 hours1 - 24 hours
Typical Yield > 90%> 90%
Biocompatibility Lower (due to copper cytotoxicity)High

Table 3: Photocleavage Parameters for o-Nitrobenzyl Ether Conjugates

ParameterValue
Cleavage Wavelength 340 - 365 nm
Typical Irradiation Time 5 - 30 minutes
Cleavage Efficiency 80 - 100%
Byproducts 2-Nitrosobenzaldehyde derivative

Experimental Protocols

Protocol 1: Functionalization of this compound

To utilize this compound in click chemistry, its primary amine must be converted into either an azide or an alkyne.

1.1 Synthesis of Azido-3-(2-nitrophenoxy)propane (Azide Derivative)

This protocol is adapted from standard procedures for the conversion of primary amines to azides.

  • Materials:

    • This compound

    • Triflyl azide (TfN₃) or a safer alternative like imidazole-1-sulfonyl azide hydrochloride

    • Copper (II) sulfate (CuSO₄)

    • Triethylamine (TEA)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of DCM and MeOH.

    • Add CuSO₄ (catalytic amount) and TEA (2 equivalents).

    • Slowly add a solution of triflyl azide or imidazole-1-sulfonyl azide (1.1 equivalents) in DCM to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain Azido-3-(2-nitrophenoxy)propane.

1.2 Synthesis of N-(3-(2-nitrophenoxy)propyl)propiolamide (Alkyne Derivative)

This protocol describes the acylation of the primary amine with propiolic acid.

  • Materials:

    • This compound

    • Propiolic acid

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve propiolic acid (1.2 equivalents), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

    • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

    • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add the amine solution to the activated acid solution and stir at room temperature for 12-24 hours, monitoring by TLC.

    • Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain N-(3-(2-nitrophenoxy)propyl)propiolamide.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an alkyne-modified biomolecule with the azide-functionalized this compound linker.

  • Materials:

    • Alkyne-modified biomolecule (e.g., protein, DNA)

    • Azido-3-(2-nitrophenoxy)propane (from Protocol 1.1)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

    • Phosphate-buffered saline (PBS), pH 7.4

    • DMSO (for dissolving linker)

  • Procedure:

    • Prepare stock solutions:

      • Alkyne-biomolecule in PBS.

      • Azido-3-(2-nitrophenoxy)propane in DMSO (e.g., 10 mM).

      • CuSO₄ in water (e.g., 50 mM).

      • Sodium ascorbate in water (e.g., 500 mM, prepare fresh).

      • THPTA or TBTA in water/DMSO (e.g., 50 mM).

    • In a microcentrifuge tube, add the alkyne-biomolecule solution.

    • Add the Azido-3-(2-nitrophenoxy)propane stock solution (typically 10-50 equivalents excess).

    • Add the THPTA/TBTA ligand solution (final concentration ~5 mM).

    • Add the CuSO₄ solution (final concentration ~1 mM).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~5 mM).

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

    • Purify the conjugate using an appropriate method for your biomolecule (e.g., size-exclusion chromatography, dialysis, or precipitation).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of an azide-modified biomolecule with a strained alkyne-functionalized this compound linker. For this, the linker would need to be functionalized with a strained alkyne (e.g., DBCO). The synthesis of such a derivative is more complex and not detailed here, but commercially available DBCO-NHS esters can be reacted with this compound to create the required linker.

  • Materials:

    • Azide-modified biomolecule

    • DBCO-functionalized this compound linker

    • Phosphate-buffered saline (PBS), pH 7.4

    • DMSO (for dissolving linker)

  • Procedure:

    • Prepare stock solutions:

      • Azide-biomolecule in PBS.

      • DBCO-functionalized linker in DMSO (e.g., 10 mM).

    • In a microcentrifuge tube, add the azide-biomolecule solution.

    • Add the DBCO-functionalized linker stock solution (typically 2-10 equivalents excess).

    • Incubate the reaction at room temperature or 37°C for 1-24 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

    • Purify the conjugate using a suitable method for your biomolecule.

Protocol 4: Photocleavage of the Bioconjugate

This protocol describes the light-induced cleavage of the this compound linker to release the conjugated molecule.

  • Materials:

    • Purified bioconjugate containing the this compound linker.

    • Appropriate buffer for the biomolecule (e.g., PBS).

    • UV lamp with an emission maximum around 365 nm (e.g., a handheld UV lamp or a transilluminator).

  • Procedure:

    • Dissolve the bioconjugate in the desired buffer to a suitable concentration in a UV-transparent cuvette or microplate.

    • Irradiate the sample with UV light (365 nm). The irradiation time will depend on the concentration of the conjugate, the intensity of the light source, and the quantum yield of cleavage. A typical starting point is 5-30 minutes.[2]

    • Monitor the cleavage progress by a suitable analytical method, such as HPLC, mass spectrometry, or fluorescence (if one of the components is fluorescent).

    • The released biomolecule can then be used for downstream applications.

Mandatory Visualizations

experimental_workflow cluster_functionalization Linker Functionalization cluster_bioconjugation Bioconjugation (Click Chemistry) cluster_release Photocleavage Linker This compound Azide_Linker Azido-Linker Linker->Azide_Linker Azide Synthesis Alkyne_Linker Alkyne-Linker Linker->Alkyne_Linker Alkyne Synthesis CuAAC CuAAC Azide_Linker->CuAAC SPAAC SPAAC Alkyne_Linker->SPAAC Biomolecule_Alkyne Alkyne-Biomolecule Biomolecule_Alkyne->CuAAC Biomolecule_Azide Azide-Biomolecule Biomolecule_Azide->SPAAC Conjugate1 Bioconjugate CuAAC->Conjugate1 Conjugate2 Bioconjugate SPAAC->Conjugate2 Cleavage Cleavage Conjugate1->Cleavage Conjugate2->Cleavage UV_Light UV Light (365 nm) UV_Light->Cleavage Released_Biomolecule Released Biomolecule Cleavage->Released_Biomolecule Linker_Byproduct Linker Byproduct Cleavage->Linker_Byproduct

Caption: Experimental workflow for bioconjugation and release.

cuaac_pathway Alkyne Terminal Alkyne (on Biomolecule) Triazole Stable Triazole Linkage (Bioconjugate) Alkyne->Triazole [3+2] Cycloaddition Azide Azide (on Linker) Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole Catalyzes

Caption: CuAAC reaction pathway.

photocleavage_mechanism ONB_Conjugate o-Nitrobenzyl Ether Conjugate Excited_State Excited Nitro Group ONB_Conjugate->Excited_State Absorption UV_Photon UV Photon (hν) UV_Photon->Excited_State H_Abstraction Intramolecular H-Abstraction Excited_State->H_Abstraction Aci_Nitro Aci-Nitro Intermediate H_Abstraction->Aci_Nitro Rearrangement Rearrangement Aci_Nitro->Rearrangement Released_Molecule Released Biomolecule Rearrangement->Released_Molecule Nitroso_Byproduct 2-Nitrosobenzaldehyde Byproduct Rearrangement->Nitroso_Byproduct

Caption: Photocleavage mechanism of o-nitrobenzyl ethers.

References

Application Note: Mass Spectrometry Analysis of Peptides Released from 3-(2-Nitrophenoxy)propylamine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photocleavable linkers are invaluable tools in chemical biology and drug discovery, enabling the controlled release of molecules from solid supports or conjugates upon light irradiation. The 3-(2-Nitrophenoxy)propylamine linker is an o-nitrobenzyl-based photocleavable linker that allows for the mild and specific release of attached peptides. This application note provides a detailed protocol for the immobilization of peptides onto a solid support functionalized with a this compound linker, followed by photocleavage and subsequent analysis of the released peptides by mass spectrometry.

Principle of the Linker and Cleavage

The this compound linker contains a photolabile o-nitrobenzyl ether moiety. Upon irradiation with UV light (typically around 365 nm), an intramolecular redox reaction is initiated. This leads to the cleavage of the bond between the benzylic carbon and the oxygen atom, releasing the peptide with a free C-terminus (or as a C-terminal amide, depending on the initial attachment chemistry) and a 2-nitrosobenzaldehyde byproduct. This traceless cleavage is highly specific and occurs under mild conditions, preserving the integrity of the released peptide for subsequent analysis.

Caption: Photocleavage of a peptide from the this compound linker.

Experimental Protocols

Protocol 1: Immobilization of Peptide onto this compound Functionalized Resin

This protocol describes the coupling of a peptide with a C-terminal carboxylic acid to a resin functionalized with the this compound linker.

Materials:

  • This compound functionalized resin (e.g., aminomethyl polystyrene)

  • Peptide with a free C-terminal carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

  • Shaking vessel

  • Filtration apparatus

Procedure:

  • Swell the this compound functionalized resin in DMF for 1 hour.

  • If the amine on the linker is protected (e.g., with Fmoc), deprotect by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • In a separate vial, dissolve the peptide (1.5 equivalents relative to the resin loading) in DMF.

  • Add Oxyma Pure or HOBt (1.5 equivalents) and DIC (1.5 equivalents) to the peptide solution.

  • Pre-activate the mixture for 5-10 minutes at room temperature.

  • Add the activated peptide solution to the swollen and deprotected resin.

  • Shake the reaction vessel at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a ninhydrin test. If the test is positive, continue shaking or double-couple.

  • Once the coupling is complete (negative ninhydrin test), wash the resin sequentially with DMF (3x), DCM (3x), and methanol (2x).

  • Dry the resin under vacuum.

G start Start swell Swell Resin in DMF start->swell deprotect Deprotect Amine (if necessary) swell->deprotect activate Activate Peptide Carboxyl Group deprotect->activate couple Couple Peptide to Resin activate->couple wash Wash Resin couple->wash dry Dry Resin wash->dry end End dry->end

Caption: Workflow for peptide immobilization.

Protocol 2: Photocleavage of Peptides from the Resin

This protocol details the release of the immobilized peptide from the solid support using UV irradiation.

Materials:

  • Peptide-loaded resin from Protocol 1

  • Cleavage solution (e.g., a mixture of Acetonitrile:Water (1:1) or a buffer compatible with the peptide)

  • UV lamp (365 nm)

  • Reaction vessel transparent to 365 nm UV light (e.g., quartz or borosilicate glass)

  • Filtration apparatus to collect the cleaved peptide solution

Procedure:

  • Place the dried peptide-loaded resin in a UV-transparent reaction vessel.

  • Add the cleavage solution to swell the resin and suspend the beads.

  • Irradiate the suspension with a 365 nm UV lamp. The duration of irradiation will depend on the lamp intensity and the specific peptide-linker construct. A typical starting point is 1-2 hours. Optimization of the irradiation time may be required.

  • Gently agitate the suspension during irradiation to ensure all beads are exposed to the light.

  • After irradiation, filter the resin to collect the supernatant containing the released peptide.

  • Wash the resin with a small amount of the cleavage solution and combine the washes with the initial supernatant.

  • Dry the collected solution containing the cleaved peptide using a vacuum concentrator.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol describes the preparation of the cleaved peptide for mass spectrometry analysis.

Materials:

  • Dried peptide sample from Protocol 2

  • C18 ZipTips or equivalent solid-phase extraction (SPE) material

  • Wetting solution: 50% acetonitrile in water

  • Equilibration solution: 0.1% trifluoroacetic acid (TFA) in water

  • Wash solution: 0.1% TFA in water

  • Elution solution: 50% acetonitrile, 0.1% TFA in water

  • Mass spectrometer calibration standards

Procedure:

  • Reconstitute the dried peptide sample in a small volume of the equilibration solution.

  • Wet the C18 ZipTip by aspirating and dispensing the wetting solution three times.

  • Equilibrate the C18 ZipTip by aspirating and dispensing the equilibration solution three times.

  • Bind the peptide to the ZipTip by slowly aspirating and dispensing the reconstituted peptide solution for 10-15 cycles.

  • Wash the bound peptide by aspirating and dispensing the wash solution five times to remove salts and other impurities.

  • Elute the desalted peptide by aspirating and dispensing the elution solution directly onto the MALDI plate or into a clean microcentrifuge tube for LC-MS analysis.

G start Start reconstitute Reconstitute Peptide start->reconstitute zip_tip Desalt with C18 ZipTip reconstitute->zip_tip elute Elute Peptide zip_tip->elute ms_analysis Mass Spectrometry Analysis elute->ms_analysis end End ms_analysis->end

Caption: Sample preparation workflow for MS.

Protocol 4: Mass Spectrometry Analysis

This protocol provides general parameters for the analysis of the released peptides by MALDI-TOF and LC-ESI-MS.

A. MALDI-TOF Mass Spectrometry

  • Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% TFA.

  • Spotting: Mix the eluted peptide solution (from Protocol 3) 1:1 with the matrix solution on the MALDI target plate. Allow the spot to air dry (dried-droplet method).

  • Instrument Parameters:

    • Ionization Mode: Positive ion reflector mode.

    • Laser Intensity: Optimize for best signal-to-noise ratio and resolution.

    • Mass Range: Set according to the expected mass of the peptide.

    • Calibration: Calibrate the instrument using a standard peptide mixture.

B. LC-ESI-Mass Spectrometry

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the peptide of interest (e.g., 5-40% B over 30 minutes).

    • Flow Rate: 300 nL/min.

  • Mass Spectrometry (Orbitrap or Q-TOF):

    • Ionization Mode: Positive ion mode.

    • Scan Type: Full MS followed by data-dependent MS/MS of the most intense precursor ions.

    • Full MS Scan Range: m/z 350-1500.

    • Resolution: 60,000 for MS1, 15,000 for MS2 (Orbitrap).

    • Collision Energy: Normalized collision energy (NCE) of 27-30 for HCD fragmentation.

Data Presentation

Quantitative data from the mass spectrometry analysis can be summarized to assess the efficiency of the photocleavage and the purity of the released peptide.

Table 1: Summary of Photocleavage Efficiency

Peptide SequenceIrradiation Time (min)Cleavage Efficiency (%)Purity of Released Peptide (%)
Example Peptide 1307592
Example Peptide 1609588
Example Peptide 11209885
Example Peptide 2608895

Cleavage efficiency can be determined by comparing the peak area of the released peptide to the amount of peptide initially loaded onto the resin. Purity can be assessed from the relative peak areas in the chromatogram or mass spectrum.

Table 2: Mass Spectrometry Data for Released Peptides

Peptide SequenceExpected [M+H]⁺ (Da)Observed [M+H]⁺ (Da)Mass Error (ppm)
Example Peptide 11234.56781234.5670-0.65
Example Peptide 2987.6543987.65480.51

Conclusion

The this compound linker provides a reliable method for the photocontrolled release of peptides from a solid support. The protocols outlined in this application note offer a comprehensive workflow from peptide immobilization to mass spectrometry analysis. The mild cleavage conditions ensure the integrity of the released peptides, making this linker an excellent choice for applications in proteomics, drug discovery, and peptide chemistry. Further optimization of the photocleavage conditions may be necessary depending on the specific peptide sequence and the experimental setup.

Troubleshooting & Optimization

optimizing UV irradiation time for 3-(2-Nitrophenoxy)propylamine cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UV-induced cleavage of 3-(2-Nitrophenoxy)propylamine and related o-nitrobenzyl (ONB) photolabile protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for cleaving this compound?

A1: The most commonly recommended wavelength for the photocleavage of o-nitrobenzyl groups, including this compound, is 365 nm.[1][2] This wavelength provides a good balance between cleavage efficiency and minimizing potential damage to sensitive biological samples that can occur at shorter wavelengths.[1] While cleavage can be induced at other wavelengths, such as 300 nm, 365 nm is often preferred for biological applications.[1] Some derivatives with modifications to the nitrobenzyl ring may have absorption maxima shifted to longer, less phototoxic wavelengths.[3]

Q2: How long should I irradiate my sample?

A2: The optimal irradiation time is highly dependent on the UV light source's power density, the concentration of your sample, and the solvent used. For example, with a power density of 3.5 mW/cm² at 365 nm, over 80% decomposition of some o-nitrobenzyl esters was observed within 10 minutes.[1] In another instance, using a 1.6 mW/cm² source at 365 nm, significant decomposition was seen after 60 minutes.[1] It is crucial to perform a time-course experiment to determine the ideal duration for your specific setup.

Q3: What factors can influence the efficiency of the photocleavage reaction?

A3: Several factors can impact the cleavage efficiency:

  • Irradiation Wavelength: The chosen wavelength should overlap with the absorbance spectrum of the o-nitrobenzyl group.

  • Power Density of UV Source: Higher power density generally leads to faster cleavage, but excessive power can cause sample damage.

  • Solvent: The reaction kinetics can vary in different solvents. For instance, some o-nitrobenzyl compounds show a threefold increase in photolysis rate in dioxane compared to aqueous buffers.[4]

  • Quantum Yield: This intrinsic property of the molecule dictates the efficiency of the photochemical process.[5]

  • Molar Extinction Coefficient: A higher molar extinction coefficient at the irradiation wavelength will lead to more efficient light absorption and potentially faster cleavage.[6]

  • Presence of Scavengers: In some contexts, scavengers may be needed to trap reactive byproducts.[7]

Q4: What are the expected byproducts of the cleavage reaction?

A4: The photocleavage of o-nitrobenzyl compounds, such as this compound, typically results in the release of the protected amine and the formation of a 2-nitrosobenzaldehyde derivative.[8] It is important to be aware that some byproducts, like nitrosobenzaldehyde, can be cytotoxic.[2]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Low or No Cleavage 1. Incorrect Wavelength: The UV source wavelength does not match the absorbance of the o-nitrobenzyl group. 2. Insufficient Irradiation Time or Power: The total energy delivered to the sample is too low. 3. Low Sample Concentration: The concentration of the photolabile compound is too low for efficient light absorption. 4. Incompatible Solvent: The solvent may be quenching the photochemical reaction.1. Verify Wavelength: Ensure your UV lamp is emitting at or near 365 nm. Use a spectrometer to check the absorbance peak of your compound. 2. Optimize Irradiation: Perform a time-course experiment, taking aliquots at different time points (e.g., 5, 10, 20, 30, 60 minutes) to find the optimal duration. If possible, measure and increase the power density of your UV source. 3. Increase Concentration: If feasible, increase the concentration of your starting material. 4. Solvent Test: If possible, test the cleavage in a different solvent. Aprotic solvents may be more efficient than protic ones.[4]
Inconsistent Results 1. Fluctuating UV Lamp Output: The power of the lamp may not be stable over time. 2. Variable Sample Positioning: Inconsistent distance or angle of the sample relative to the UV source. 3. Sample Heating: Prolonged irradiation can heat the sample, affecting reaction kinetics.1. Lamp Maintenance: Allow the lamp to warm up before starting the experiment to ensure stable output. Check the manufacturer's recommendations for lamp lifetime and replacement. 2. Standardize Setup: Use a fixed sample holder to ensure consistent positioning for every experiment. 3. Temperature Control: Use a cooling fan or a temperature-controlled sample holder for long irradiation times.
Degradation of Target Molecule 1. Photodamage: The released molecule or other components in the sample are sensitive to UV light. 2. Reactive Byproducts: The nitrosobenzaldehyde byproduct may be reacting with your target molecule.1. Use Longer Wavelengths: If your compound's absorbance allows, consider using a longer wavelength (e.g., >350 nm) to minimize damage.[4] 2. Reduce Irradiation Time: Determine the minimum time required for sufficient cleavage from your time-course experiment. 3. Include Scavengers: Consider adding a scavenger, such as dithiothreitol (DTT), to the reaction mixture to trap reactive byproducts.[4]

Quantitative Data Summary

Table 1: UV Irradiation Parameters for o-Nitrobenzyl Cleavage

Compound TypeWavelength (nm)Power Density (mW/cm²)Irradiation Time% DecompositionReference
o-Nitrobenzyl Tosylate3651.660 min27%[1]
1-o-Nitrophenylethyl Derivatives3653.510 min>80%[1]
o-Nitrobenzyl Derivative (1)36510--[6]
o-Nitrobenzyl Derivative (1)40510--[6]
MTX-ONB Conjugate (4)365-0-15 minTime-dependent[8]

Table 2: Factors Influencing Cleavage Kinetics

FactorObservationImpact on CleavageReference
Solvent Rate in dioxane vs. aqueous buffer3-fold increase in dioxane[4]
Wavelength 300 nm vs. 365 nm vs. 400 nm43% vs. 27% vs. 6% cleavage[1]
Substituents Veratryl-based vs. parent o-nitrobenzylDramatic rate increase[4]
α-Methyl Group Presence on benzylic carbon5-fold rate increase[4]

Experimental Protocols

Protocol 1: Time-Course Optimization of Photocleavage
  • Sample Preparation: Prepare a solution of your this compound-containing compound at a known concentration in a suitable solvent (e.g., PBS, methanol, or dioxane).

  • Initial Sample (T=0): Take an aliquot of the solution before UV irradiation. This will serve as your baseline control.

  • UV Irradiation Setup:

    • Place the remaining solution in a UV-transparent cuvette or container.

    • Position the container at a fixed distance from the 365 nm UV lamp.

    • If possible, measure the power density at the sample's position using a power meter.

  • Irradiation and Sampling:

    • Start the UV irradiation.

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot of the solution.

  • Analysis:

    • Analyze all aliquots (including the T=0 sample) using a suitable analytical method such as HPLC or LC-MS.

    • Monitor the decrease in the peak corresponding to the starting material and the increase in the peak(s) of the cleaved product(s).

  • Data Interpretation: Plot the percentage of cleavage versus irradiation time to determine the optimal duration for your desired level of cleavage.

Visualizations

G cluster_workflow Experimental Workflow for Optimizing UV Cleavage prep Prepare Sample Solution t0 Take T=0 Aliquot prep->t0 irradiate Irradiate with 365 nm UV t0->irradiate aliquots Collect Aliquots (e.g., 2, 5, 10, 20, 60 min) irradiate->aliquots analyze Analyze via HPLC/LC-MS aliquots->analyze plot Plot % Cleavage vs. Time analyze->plot optimize Determine Optimal Time plot->optimize

Caption: Workflow for determining the optimal UV irradiation time.

G cluster_troubleshooting Troubleshooting Logic for Low Cleavage start Low/No Cleavage Observed check_uv Check UV Source: Wavelength (365 nm?) Power Output Stable? start->check_uv check_time Optimize Irradiation Time: Perform Time-Course? check_uv->check_time Yes solution_uv Correct/Replace UV Source check_uv->solution_uv No check_solvent Consider Solvent Effects: Test Alternative Solvent? check_time->check_solvent Yes solution_time Increase Irradiation Time check_time->solution_time No solution_solvent Switch to More Efficient Solvent check_solvent->solution_solvent Yes

Caption: Decision tree for troubleshooting low photocleavage efficiency.

References

minimizing non-specific binding in pull-down assays with 3-(2-Nitrophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for pull-down assays involving the photocleavable linker, 3-(2-Nitrophenoxy)propylamine.

Understanding the Role of this compound

This compound is a chemical compound that functions as a photocleavable linker in biochemical assays. Its primary amine group allows for its conjugation to molecules of interest, such as biotin or affinity tags, creating a probe that can be cleaved with UV light. This enables the gentle elution of bound proteins, avoiding the harsh chemical conditions that can disrupt protein complexes or denature proteins.

Troubleshooting Guide

High background or non-specific binding is a common issue in pull-down assays. The following guide addresses specific problems you may encounter, with a focus on those pertinent to photocleavable linker-based assays.

Problem 1: High Background of Non-Specific Proteins in the Eluate

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1-3% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C).[1][2]
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5). Increase the stringency of the wash buffer by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100).[1][3]
Non-Specific Binding to Beads Pre-clear the lysate by incubating it with unconjugated beads before adding your bait-probe complex. This will remove proteins that non-specifically bind to the beads themselves.[1]
Hydrophobic or Ionic Interactions Adjust the pH of your buffers to be closer to the isoelectric point of your protein of interest.[4][5] Modify the salt concentration in your wash buffers to disrupt ionic interactions.[3][4]
Incomplete UV Cleavage Ensure the UV lamp is at the correct wavelength (typically around 365 nm for nitrobenzyl linkers) and intensity. Optimize the UV exposure time; insufficient time will lead to incomplete cleavage, while excessive exposure can damage proteins.
Non-Specific Binding to the Linker Include a control with a mock-conjugated linker (if possible) to identify proteins that bind non-specifically to the linker itself.

Problem 2: Low or No Yield of the Prey Protein

Potential Cause Recommended Solution
Inefficient Bait Immobilization Confirm the successful conjugation of this compound to your bait molecule. Ensure the affinity resin has sufficient binding capacity.
Weak or Transient Bait-Prey Interaction Decrease the stringency of the wash buffer (e.g., lower salt or detergent concentration). Perform the binding and washing steps at a lower temperature (e.g., 4°C) to stabilize the interaction.[1]
Protein Degradation Always include a fresh protease inhibitor cocktail in your lysis and wash buffers.[6]
Inefficient Elution (UV Cleavage) Optimize the UV exposure time and intensity. Ensure the buffer conditions during UV exposure are compatible with your proteins of interest.
Steric Hindrance The position of the photocleavable linker on the bait protein may be sterically hindering the interaction with the prey protein. If possible, test different conjugation sites.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a photocleavable linker like this compound in a pull-down assay?

The main advantage is the ability to elute the captured protein complexes under mild conditions using UV light. This avoids the use of harsh chemical eluents (e.g., low pH or high salt) that can disrupt protein-protein interactions or denature the proteins, which is particularly beneficial for downstream applications such as functional assays or mass spectrometry.

Q2: How can I optimize the UV cleavage step?

Optimization is crucial for efficient elution. You should titrate the UV exposure time and intensity. Start with the manufacturer's recommendations if available, or with a time course experiment (e.g., 5, 10, 15, 20 minutes of exposure) and analyze the eluate at each time point by Western blot to determine the optimal exposure.

Q3: Can the UV light damage my proteins of interest?

Yes, prolonged exposure to high-intensity UV light can potentially damage proteins. It is important to use the minimum exposure time and intensity necessary for efficient cleavage to minimize this risk.

Q4: What are the best negative controls for a pull-down assay using a photocleavable linker?

Several negative controls are essential:

  • Beads alone: Incubate your lysate with unconjugated beads to check for non-specific binding to the matrix.

  • Bait-free control: If using a tagged bait protein, perform a pull-down with the tag alone to identify proteins that bind non-specifically to the tag.

  • No UV control: Perform the entire assay without the UV elution step to ensure that the prey protein is not "leaking" from the beads during the wash steps.

Q5: What blocking agents are recommended?

Commonly used blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk, typically at a concentration of 1-5% in a suitable buffer like TBS or PBS.[2][7] The choice of blocking agent may need to be optimized for your specific system. For example, if you are detecting phosphoproteins, it is advisable to use BSA instead of milk, as milk contains phosphoproteins that can increase background.[7]

Experimental Protocol: Pull-Down Assay with a Photocleavable Biotin Probe

This protocol assumes the use of a biotin molecule conjugated to your bait protein via a this compound linker and streptavidin-coated magnetic beads.

1. Preparation of Cell Lysate a. Wash cells with ice-cold PBS. b. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. c. Centrifuge the lysate to pellet cell debris. d. Collect the supernatant (this is your protein lysate).

2. Pre-clearing the Lysate a. Add streptavidin-coated magnetic beads to the cell lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Place the tube on a magnetic rack and collect the supernatant (pre-cleared lysate).

3. Binding of Bait-Prey Complex a. Add your biotinylated bait protein (with the photocleavable linker) to the pre-cleared lysate. b. Incubate for 2-4 hours at 4°C with gentle rotation to allow the bait to bind to its interacting partners (prey).

4. Capture of the Complex a. Add fresh streptavidin-coated magnetic beads to the lysate-bait mixture. b. Incubate for 1 hour at 4°C with gentle rotation.

5. Washing a. Place the tube on a magnetic rack and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of wash buffer (e.g., PBS with 0.1% Tween-20). After the final wash, remove all residual buffer.

6. Elution via UV Cleavage a. Resuspend the beads in a small volume of a suitable, non-denaturing elution buffer. b. Expose the bead suspension to UV light (e.g., 365 nm) for the optimized duration. c. Place the tube on a magnetic rack and collect the supernatant, which contains your eluted prey protein(s).

7. Analysis a. Analyze the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry.

Signaling Pathway and Workflow Diagrams

Pull_Down_Workflow Photocleavable Pull-Down Assay Workflow cluster_prep Preparation cluster_binding Binding cluster_capture Capture & Wash cluster_elution Elution & Analysis Lysate Cell Lysate Preparation Preclear Pre-clear Lysate with Beads Lysate->Preclear AddBait Add Photocleavable Bait Protein Preclear->AddBait Incubate Incubate to Form Bait-Prey Complex AddBait->Incubate AddBeads Add Streptavidin Beads Incubate->AddBeads Wash Wash to Remove Non-Specific Binders AddBeads->Wash UV Elute with UV Light (Cleavage) Wash->UV Analysis Analyze Eluate (Western Blot / Mass Spec) UV->Analysis

Caption: Workflow for a pull-down assay using a photocleavable linker.

Non_Specific_Binding Sources of Non-Specific Binding High_Background High Background Beads Beads/Matrix High_Background->Beads Hydrophobic/Ionic Interactions Linker Photocleavable Linker High_Background->Linker Charge or Structural Interactions Bait Bait Protein High_Background->Bait Denatured Bait or Aggregates Antibody Detection Antibody (if used) High_Background->Antibody Cross-Reactivity

Caption: Potential sources of non-specific binding in a pull-down assay.

References

Technical Support Center: Sample Purification for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of byproducts generated from photocleavable (PC) linkers prior to mass spectrometry (MS) analysis. Proper sample cleanup is critical for achieving high-quality, reproducible MS data.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are photocleavage byproducts and why are they problematic for mass spectrometry?

A1: Photocleavable linkers, such as those based on the o-nitrobenzyl (ONB) chemistry, release your molecule of interest upon UV irradiation. However, this process also generates a reactive byproduct, typically a nitroso-aldehyde or ketone.[4][5] These byproducts can be problematic for several reasons:

  • Ion Suppression: They can co-elute with the target analyte during liquid chromatography (LC) and compete for ionization, reducing the signal intensity of your compound of interest.[2][6]

  • Spectral Interference: Byproducts may have masses that overlap with your analyte or form adducts, complicating spectral interpretation.

  • Instrument Contamination: Reactive byproducts can contaminate the ion source and mass spectrometer, leading to high background noise and requiring instrument maintenance.[1]

Q2: Which purification method is best for my sample?

A2: The optimal method depends on the chemical properties of your target analyte versus those of the byproduct. Key factors include polarity, solubility, and the presence of functional groups. A common strategy is to use a method that exploits the differing polarities between the analyte and the more non-polar byproduct. Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC) are the most robust and widely used techniques.

Q3: Can I perform photocleavage online, just before introducing the sample to the mass spectrometer?

A3: Yes, online photocleavage is an advanced technique that can be coupled with LC-MS/MS.[7] This method involves irradiating the sample flow just before it enters the mass spectrometer.[7] While this minimizes sample handling, it requires specialized equipment and method development to ensure complete cleavage without introducing the byproducts into the MS. The byproducts are typically diverted to waste post-cleavage and before the ion source.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Signal Intensity or Complete Signal Loss of Target Analyte

Your target analyte is not appearing or is very weak in the mass spectrum after photocleavage.

  • Possible Cause 1: Incomplete Photocleavage. The UV irradiation time or intensity was insufficient.

    • Solution: Optimize the cleavage reaction. Increase the irradiation time or use a more powerful UV lamp (e.g., 365 nm for ONB linkers).[8] Monitor cleavage efficiency by LC-MS before committing the entire sample.

  • Possible Cause 2: Ion Suppression by Byproducts. The photocleavage byproduct is co-eluting with your analyte and suppressing its ionization.

    • Solution: Implement a purification step after photocleavage and before MS analysis. Reversed-phase solid-phase extraction (RP-SPE) is highly effective at separating analytes from less polar byproducts. See the protocol below.

  • Possible Cause 3: Analyte Adsorption. Peptides and other biomolecules can adsorb to plastic or glass surfaces, especially at low concentrations.[9]

    • Solution: Use low-retention microcentrifuge tubes and pipette tips. Ensure the pH of your sample buffer is appropriate to maintain analyte solubility and minimize surface interactions.

Issue 2: Unidentifiable or Unexpected Peaks in the Mass Spectrum

The mass spectrum is complex, with many peaks that do not correspond to your target analyte.

  • Possible Cause 1: Presence of Photocleavage Byproducts. The purification step was ineffective or not performed.

    • Solution: Review your purification strategy. The table below compares common methods. For complex mixtures, preparative or analytical scale HPLC can provide the highest resolution to isolate the target analyte.

  • Possible Cause 2: Side Reactions. The reactive byproduct (e.g., nitroso-aldehyde) has reacted with your target analyte or buffer components.

    • Solution: Include a "scavenger" reagent in your cleavage buffer. A primary amine-containing molecule, like Tris or glycine, can react with and neutralize aldehyde byproducts. This should be done with caution, as the scavenger itself will need to be removed.

  • Possible Cause 3: Sample Contamination. Contaminants from buffers, detergents, or handling are being detected.[10][11]

    • Solution: Use high-purity solvents and reagents (e.g., LC-MS grade). Filter all samples before analysis.[12] Ensure lab equipment is thoroughly clean to avoid keratin or polymer contamination.[10]

Data Presentation: Comparison of Purification Methods

The following table summarizes common purification techniques for removing photocleavage byproducts.

Purification MethodPrinciple of SeparationAnalyte RecoveryByproduct Removal EfficiencyAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Differential partitioning between a solid sorbent and a liquid mobile phase. Typically exploits polarity differences.High (>90%)High (>95%)Fast, cost-effective, easily automated, good for desalting.[2]Sorbent and solvent selection must be optimized.
Liquid-Liquid Extraction (LLE) Differential solubility in two immiscible liquid phases (e.g., aqueous/organic).Variable (60-90%)Moderate-HighSimple, inexpensive.[2]Can be labor-intensive, may form emulsions, less efficient than SPE.[2]
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on analyte interaction with a stationary phase (e.g., C18).High (>95%)Very High (>99%)Excellent for complex mixtures, provides the cleanest samples.Slower, requires specialized equipment, potential for sample dilution.
Protein Precipitation Use of a solvent (e.g., acetonitrile, acetone) or acid to precipitate proteins, leaving small molecules in solution.N/A (for small molecules)Low-ModerateSimple, fast for removing large proteins.Not effective for small molecule byproducts, may cause analyte loss via co-precipitation.
Filter-Assisted Sample Preparation (FASP) Uses a molecular weight cutoff filter to separate large molecules (proteins) from smaller ones (peptides, byproducts).Good (for peptides)ModerateEffective for protein cleanup and buffer exchange.[11]Byproducts may be retained if their size is close to the analyte's.

Experimental Protocols

Protocol: Byproduct Removal using Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol is a general guideline for separating a relatively polar analyte (e.g., a peptide) from a less polar o-nitrobenzyl-derived byproduct using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridge (select bed weight based on sample mass)

  • SPE Vacuum Manifold

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Conditioning:

    • Pass 1 mL of MeOH through the C18 cartridge to wet the sorbent.

    • Pass 1 mL of 50% ACN in water through the cartridge.

  • Equilibration:

    • Pass 2 x 1 mL of 0.1% TFA in water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • After photocleavage, acidify your sample with TFA to a final concentration of 0.1%.

    • Load the sample onto the cartridge slowly (1 drop/second). The polar analyte should have weak affinity for the C18 sorbent, while the less polar byproduct will be strongly retained.

  • Washing (Byproduct Removal):

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% ACN in water with 0.1% TFA). This step is critical for washing away the strongly-bound byproduct. The exact percentage of ACN may require optimization.

  • Elution (Analyte Recovery):

    • Elute your target analyte with 1 mL of a higher concentration organic solvent solution (e.g., 60-80% ACN in water with 0.1% TFA).

  • Dry-Down and Reconstitution:

    • Dry the eluted sample using a centrifugal vacuum concentrator.

    • Reconstitute the sample in a small volume of a mobile phase suitable for MS analysis (e.g., 0.1% formic acid in water).

Visualizations

G cluster_workflow General Experimental Workflow start Sample with Photocleavable Linker uv UV Irradiation (Photocleavage) start->uv mix Mixture: Target Analyte + Byproducts uv->mix cleanup Purification Step (e.g., SPE, HPLC) mix->cleanup final Clean Sample for MS Analysis cleanup->final

Caption: Workflow for photocleavage and subsequent sample purification before MS analysis.

G cluster_yes cluster_no start Post-Cleavage Sample: Low Analyte Signal? check_byproduct Are unexpected peaks present in spectrum? start->check_byproduct Yes ok Proceed with MS Analysis start->ok No spe Action: Implement RP-SPE or HPLC Cleanup check_byproduct->spe Yes (Likely Byproduct Interference) optimize_uv Action: Optimize UV exposure time/intensity check_byproduct->optimize_uv No (Likely Incomplete Cleavage)

Caption: Troubleshooting logic for handling low analyte signal after photocleavage.

G cluster_spe Solid-Phase Extraction (SPE) Protocol cond 1. Condition (MeOH) equil 2. Equilibrate (0.1% TFA in H2O) cond->equil load 3. Load Sample equil->load wash 4. Wash (5% ACN) -> Byproduct to Waste load->wash elute 5. Elute (60% ACN) -> Collect Analyte wash->elute

Caption: Key steps in a reversed-phase solid-phase extraction (RP-SPE) cleanup protocol.

References

addressing incomplete cleavage of 3-(2-Nitrophenoxy)propylamine linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Nitrophenoxy)propylamine and related o-nitrobenzyl photocleavable linkers.

Troubleshooting Guide

This guide addresses common issues encountered during the photocleavage of this compound linkers.

Issue: Incomplete or No Cleavage of the Linker

If you observe a low yield of your cleaved product, it may be due to several factors related to the irradiation conditions or the experimental setup.

Potential Cause Recommended Solution
Insufficient Light Penetration For linkers attached to solid supports like polystyrene beads, light scattering and absorption can prevent efficient cleavage within the bead's core. Consider grinding the beads before irradiation to increase surface area exposure or using a continuous flow reactor to ensure all beads are adequately irradiated.[1]
Suboptimal Wavelength The cleavage efficiency of o-nitrobenzyl linkers is highly dependent on the irradiation wavelength. The optimal range is typically between 340-365 nm.[2][3] Using a light source outside this range will result in poor cleavage.
Inadequate Irradiation Time or Intensity The total energy delivered to the sample may be insufficient. Increase the irradiation time or use a higher intensity lamp. Monitor the reaction progress at different time points to determine the optimal duration.[4]
Solvent Interference The choice of solvent can affect the cleavage kinetics. Protic solvents may sometimes decrease the rate of photolysis compared to aprotic solvents.[5] If possible, experiment with different solvents compatible with your molecule of interest.
Steric Hindrance The molecular environment around the linker can physically block the conformational changes required for cleavage. This is a less common issue but can be a factor in complex, folded biomolecules.

Issue: Slow Cleavage Rate

Even if cleavage is occurring, the reaction may be too slow for practical applications, potentially leading to degradation of sensitive molecules.[5]

Potential Cause Recommended Solution
Inherent Linker Chemistry The standard o-nitrobenzyl structure can have slow cleavage kinetics. Consider using a chemically modified linker. For example, adding two alkoxy groups to the benzene ring (a veratryl-based linker) can dramatically increase the cleavage rate.[3][5][6]
Low Light Intensity A low-power light source will result in a slower reaction. Ensure your lamp's output is sufficient and that the distance between the lamp and the sample is minimized.
Low Temperature While photocleavage is not primarily a thermal process, very low temperatures can potentially slow down the necessary molecular rearrangements. Ensure the experiment is conducted at a reasonable ambient temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of photocleavage for a this compound linker?

A1: The cleavage occurs upon irradiation with UV light, typically around 340-365 nm.[2] The o-nitrobenzyl group absorbs a photon, leading to an intramolecular rearrangement. This process results in the cleavage of the bond between the benzylic carbon and the propylamine, releasing the target molecule and converting the nitro group to a nitroso group.

Photocleavage Mechanism of a this compound Linker

G cluster_0 Step 1: Photon Absorption cluster_1 Step 2: Intramolecular Rearrangement cluster_2 Step 3: Bond Cleavage A This compound Linker (Attached to Molecule) C Excited State Intermediate A->C Photon Absorption B UV Light (340-365 nm) D Released Molecule C->D Cleavage E 2-Nitrosophenyl Byproduct C->E Cleavage

Caption: General mechanism of o-nitrobenzyl linker photocleavage.

Q2: How can I monitor the progress of the cleavage reaction?

A2: High-Performance Liquid Chromatography (HPLC) is an effective method to monitor the reaction.[5] By taking aliquots of your reaction mixture at different time points, you can quantify the disappearance of the starting material and the appearance of the cleaved product.

Q3: Are there alternatives to the standard o-nitrobenzyl linker that cleave more efficiently?

A3: Yes. The cleavage rate can be significantly enhanced by adding electron-donating groups to the aromatic ring. For instance, veratryl-based linkers (which contain two alkoxy groups) show a dramatic increase in cleavage rate.[3][5][6] Furthermore, adding a methyl group at the benzylic position can increase the rate by an additional 5-fold.[3][5]

Linker Modification Relative Cleavage Rate Enhancement Wavelength (nm)
Standard o-NitrobenzylBaseline~340-365
Veratryl-based (di-alkoxy ONB)Dramatically Increased[3][5][6]365
α-methyl-Veratryl-based~5-fold increase over Veratryl-based[3][5]365

Q4: Can the cleavage reaction be performed on molecules attached to a solid support?

A4: Yes, this is a common application, especially in solid-phase peptide or oligonucleotide synthesis. However, incomplete cleavage is a known issue due to poor light penetration into the solid support (e.g., polystyrene beads).[1] Strategies to overcome this include using a continuous flow photoreactor or grinding the beads prior to irradiation to increase the exposed surface area.[1]

Troubleshooting Workflow for Incomplete Cleavage

G Start Incomplete Cleavage Observed CheckWavelength Is Wavelength Correct? (340-365 nm) Start->CheckWavelength CheckTimeIntensity Are Irradiation Time & Intensity Sufficient? CheckWavelength->CheckTimeIntensity Yes AdjustWavelength Adjust Light Source to Optimal Wavelength CheckWavelength->AdjustWavelength No CheckSolidSupport Is Linker on Solid Support? CheckTimeIntensity->CheckSolidSupport Yes IncreaseTimeIntensity Increase Irradiation Time or Lamp Intensity CheckTimeIntensity->IncreaseTimeIntensity No CheckLinkerChem Is Cleavage Rate Inherently Slow? CheckSolidSupport->CheckLinkerChem No ImprovePenetration Use Flow Reactor or Grind Beads CheckSolidSupport->ImprovePenetration Yes ModifyLinker Consider a Faster-Cleaving Linker Derivative (e.g., Veratryl-based) CheckLinkerChem->ModifyLinker Yes Reanalyze Re-run Experiment & Analyze CheckLinkerChem->Reanalyze No AdjustWavelength->Reanalyze IncreaseTimeIntensity->Reanalyze ImprovePenetration->Reanalyze ModifyLinker->Reanalyze

Caption: A logical workflow for diagnosing incomplete photocleavage.

Experimental Protocols

Protocol 1: General Procedure for Photocleavage in Solution

This protocol provides a general method for the photocleavage of a molecule conjugated via a this compound linker in a solution phase.

  • Sample Preparation:

    • Dissolve the molecule-linker conjugate in a suitable solvent (e.g., methanol, dioxane, or an aqueous buffer) to a desired concentration (e.g., 1 mg/mL).[5]

    • Ensure the solvent is UV-transparent at the intended wavelength of irradiation.

    • Transfer the solution to a UV-transparent reaction vessel (e.g., a quartz cuvette or vial).

  • Irradiation:

    • Place the sample in a photoreactor equipped with a lamp that emits in the 340-365 nm range.

    • Position the sample at a fixed, reproducible distance from the light source.

    • Irradiate the sample for a predetermined amount of time (e.g., starting with 30-60 minutes). It is advisable to run a time-course experiment to determine the optimal duration.

    • If the sample is in a larger volume, gentle stirring may be necessary to ensure uniform irradiation.

  • Reaction Monitoring and Analysis:

    • At various time points, take a small aliquot of the reaction mixture for analysis.

    • Analyze the sample using an appropriate method such as HPLC or LC-MS to determine the extent of cleavage.[7]

Protocol 2: Analysis of Cleavage by Reverse-Phase HPLC

This protocol is for analyzing the cleavage of the linker by monitoring the starting material and product.

  • Sample Preparation:

    • Take an aliquot from the photocleavage reaction.

    • If necessary, quench the reaction by removing it from the light source.

    • Dilute the sample with the HPLC mobile phase to a concentration suitable for injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a linear gradient to resolve the starting material (uncleaved conjugate) from the cleaved product. A typical gradient might be 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength where both the starting material and product can be detected (e.g., 220 nm or 280 nm).

  • Data Interpretation:

    • The uncleaved starting material will have a distinct retention time.

    • As the cleavage reaction proceeds, the peak corresponding to the starting material will decrease, and a new peak corresponding to the cleaved product will appear and increase in area.

    • The percentage of cleavage can be calculated by comparing the peak area of the product to the total peak area of the starting material and product.

References

improving the efficiency of 3-(2-Nitrophenoxy)propylamine cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(2-Nitrophenoxy)propylamine, a photocleavable cross-linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency of your cross-linking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photocleavable cross-linker based on the o-nitrobenzyl (ONB) chemistry. It contains a primary amine for conjugation to target molecules and a photolabile o-nitrobenzyl ether group. Upon irradiation with UV light (typically around 340-365 nm), the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the linker and release of the conjugated molecule.[1][2] The cleavage process forms a nitrosobenzaldehyde byproduct.[1]

Q2: What are the key advantages of using a photocleavable cross-linker like this compound?

Photocleavable linkers offer precise spatial and temporal control over the release of molecules.[3] This is particularly advantageous in applications like drug delivery, proteomics, and studying protein-protein interactions where controlled release is crucial.[1][4] The ability to trigger cleavage with light avoids the need for harsh chemical reagents that could damage sensitive biological samples.

Q3: What factors influence the cleavage efficiency of this compound?

The efficiency of photocleavage is primarily determined by the quantum yield (Φ), which is the number of molecules cleaved per photon absorbed, and the wavelength of light used for irradiation.[3] Other factors include the solvent, pH, and the chemical nature of the molecule conjugated to the linker.[3]

Q4: Can I use visible light to cleave this cross-linker?

Standard o-nitrobenzyl linkers like this compound typically require UV light in the range of 340-365 nm for efficient cleavage.[1][3] While some modified photocleavable linkers, such as those based on coumarin, can be cleaved with visible light, this is not a characteristic of the standard ONB scaffold.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound cross-linker.

Problem 1: Low or no cleavage of the cross-linker upon UV irradiation.

Possible Cause Suggested Solution
Incorrect Wavelength Ensure your UV lamp is emitting light within the optimal range for o-nitrobenzyl cleavage (340-365 nm).[2] Use a spectrometer to verify the lamp's output if possible.
Insufficient UV Dose Increase the irradiation time or the intensity of the UV lamp. The total energy delivered to the sample is critical.[5] Note that prolonged exposure to high-intensity UV can potentially damage biological samples.[1]
Sub-optimal Solvent The photocleavage kinetics can be solvent-dependent.[6] Consider testing the cleavage efficiency in different compatible solvents. Aqueous buffers are common, but organic solvents like methanol or dioxane have also been used.[6]
Presence of Quenchers Components in your reaction mixture could be absorbing the UV light or quenching the excited state of the linker. If possible, purify the cross-linked conjugate before photocleavage.
"Caged" Environment The microenvironment around the linker can affect its ability to undergo the necessary conformational changes for cleavage. In constrained environments like hydrogel crosslinks, the rate of photodegradation can be significantly slowed.[7]

Problem 2: Low yield of the desired cross-linked product.

Possible Cause Suggested Solution
Inefficient Conjugation Optimize the reaction conditions for the primary amine conjugation, such as pH, temperature, and reaction time. Ensure the target functional groups on your molecule are available for reaction.
Hydrolysis of the Linker Some photocleavable linkers can be sensitive to hydrolysis.[1] While generally stable, prolonged exposure to harsh pH conditions should be avoided.
Sub-optimal Molar Ratio Empirically determine the optimal molar ratio of the cross-linker to your target molecule to maximize cross-linking efficiency.[4]
Steric Hindrance The accessibility of the target functional groups for cross-linking can be limited by the three-dimensional structure of your molecule. Consider using a cross-linker with a longer spacer arm if steric hindrance is suspected.

Problem 3: Presence of unexpected side products after cleavage.

Possible Cause Suggested Solution
Photodamage to the Target Molecule High-intensity or prolonged UV exposure can damage sensitive biomolecules.[8] Minimize the irradiation time and use the longest possible wavelength that still provides efficient cleavage. Consider using a filter to block shorter, more damaging wavelengths.
Reaction with Nitroso Byproduct The nitrosobenzaldehyde byproduct generated during cleavage can be reactive and potentially interact with the released molecule or other components in the mixture.[8] If this is a concern, consider strategies to scavenge this byproduct, though this is often not necessary for many applications.
Photooxidation Certain amino acids, like methionine, are particularly sensitive to photooxidation during cleavage.[8] If working with proteins, this is a potential source of side products.

Quantitative Data

The efficiency of photocleavable linkers can be compared based on their quantum yields and cleavage wavelengths. The following table summarizes key performance indicators for the o-nitrobenzyl (ONB) class of linkers, to which this compound belongs, and compares them with other common photocleavable linkers.

Linker FamilySpecific Example/DerivativeTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) Standard o-Nitrobenzyl ~340-365 [3]0.01 - 0.63 [1]Well-established chemistry, commercially available derivatives. [1]Requires UV light which can be damaging to biological samples, relatively low quantum yields in some cases. [1]
Veratryl-based (di-alkoxy ONB)~365[3]-Dramatically increased rate of cleavage compared to standard ONB.[3]Lower quantum yield compared to some other classes.
α-methyl-ONB~365[3]-5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group.[3]
Coumarin7-(diethylamino)coumarin-4-yl)methyl365 - 450[1]~0.25[1]Cleavage with less damaging visible light, often higher quantum yields than ONB.[1]Can be sensitive to hydrolysis.[1]
Quinoline(8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)~365[1]0.62 - 0.88[1]High quantum yields, rapid cleavage kinetics.[1]Can have low two-photon absorption cross-sections, limiting tissue penetration for in vivo applications.[1]
BenzoinBenzoin acetate~350[1]~0.54 (for dimethoxybenzoin)[1]Good quantum yields.Limited commercial availability of diverse derivatives.
p-Hydroxyphenacyl (pHP)p-Hydroxyphenacyl~300-400[1]~0.19 - 0.25[1]Fast release kinetics.Requires UV irradiation.

Experimental Protocols

Protocol 1: General Procedure for Cross-linking and Photocleavage

This protocol outlines the basic steps for using this compound to cross-link a target molecule and subsequently cleave the linker. Optimization of concentrations, reaction times, and irradiation conditions is recommended for each specific application.

Materials:

  • This compound cross-linker

  • Target molecule with a suitable functional group (e.g., carboxyl group for EDC/NHS chemistry)

  • Activation reagents (e.g., EDC, NHS for carboxyl groups)

  • Reaction buffer (amine-free, e.g., HEPES, PBS at pH 7-8)

  • Quenching solution (e.g., 1M Tris-HCl or glycine)

  • UV lamp with an output around 365 nm

  • UV-transparent reaction vessel (e.g., quartz cuvette)

  • Analytical instrument for monitoring the reaction (e.g., HPLC, mass spectrometer)

Procedure:

  • Conjugation Reaction:

    • Dissolve the target molecule in the reaction buffer.

    • If necessary, activate the functional group on the target molecule (e.g., for a carboxyl group, add EDC and NHS).

    • Add this compound to the reaction mixture. The optimal molar ratio should be determined empirically.

    • Incubate the reaction for a defined period (e.g., 1-2 hours) at room temperature or 4°C.

    • Stop the reaction by adding the quenching solution.

    • Purify the cross-linked conjugate to remove excess cross-linker and other reagents.

  • Photocleavage Reaction:

    • Prepare a solution of the purified cross-linked conjugate in a suitable buffer or solvent in a UV-transparent vessel.

    • Take an initial sample (t=0) for analysis.

    • Irradiate the solution with a 365 nm UV lamp. The distance from the lamp and the irradiation time will need to be optimized. It is advisable to perform a time-course experiment to determine the optimal irradiation time.

    • Take aliquots at different time points during irradiation for analysis.

    • Analyze the samples (t=0 and irradiated samples) by a suitable method (e.g., HPLC, LC-MS) to monitor the disappearance of the starting material and the appearance of the cleaved products.

Protocol 2: Quantification of Photocleavage Efficiency by HPLC

Objective: To determine the percentage of cleavage of the this compound cross-linker.

Procedure:

  • Sample Preparation: Prepare a solution of the cross-linked conjugate at a known concentration. Prepare a control sample that will not be irradiated.

  • Irradiation: Irradiate the sample as described in Protocol 1.

  • HPLC Analysis:

    • Inject the non-irradiated (control) and irradiated samples into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis).

    • Develop a separation method that resolves the cross-linked conjugate, the released molecule, and the byproduct.

    • Integrate the peak areas of the cross-linked conjugate in both the control and irradiated samples.

  • Calculation:

    • Percentage of cleavage = [1 - (Peak area of conjugate in irradiated sample / Peak area of conjugate in control sample)] x 100%

Visualizations

G cluster_mechanism Photocleavage Mechanism of o-Nitrobenzyl Linkers start o-Nitrobenzyl Linker (Ground State) excited_state Excited Nitro Group start->excited_state Absorption uv_light UV Photon (hv) ~340-365 nm uv_light->excited_state h_abstraction Intramolecular H-atom Abstraction excited_state->h_abstraction aci_nitro Aci-nitro Intermediate h_abstraction->aci_nitro rearrangement Rearrangement aci_nitro->rearrangement products Cleaved Molecule + Nitrosobenzaldehyde Byproduct rearrangement->products G cluster_workflow Experimental Workflow for Cross-linking and Cleavage start Start: Prepare Target Molecule and Cross-linker conjugation Conjugation Reaction: - Mix target and linker - Incubate start->conjugation quenching Quench Reaction conjugation->quenching purification Purify Cross-linked Conjugate quenching->purification characterization1 Characterize Conjugate (e.g., MS, HPLC) purification->characterization1 photocleavage UV Irradiation (365 nm) characterization1->photocleavage characterization2 Analyze Cleavage Products (e.g., HPLC, LC-MS) photocleavage->characterization2 data_analysis Quantify Cleavage Efficiency characterization2->data_analysis end End data_analysis->end

References

Technical Support Center: Photocleavable Linkers in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photocleavable (PC) linker applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of photocleavable linkers in complex environments like cell lysates and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors that determine the efficiency of a photocleavage reaction?

A1: The success of a photocleavage reaction is primarily governed by the product of two intrinsic properties of the photolabile protecting group (PPG): the molar attenuation coefficient (ε) and the quantum yield (Φ or QY).[1][2][3][4] The molar attenuation coefficient (ε) measures the molecule's ability to absorb light at a specific wavelength, while the quantum yield (Φ) represents the efficiency of converting that absorbed light into the desired chemical bond cleavage.[1][5][6] Other significant factors include the wavelength and intensity of the UV light source, total irradiation time, solvent properties (e.g., polarity, pH), and the chemical structure of the linker itself.[1][5]

Q2: How do I choose the correct UV wavelength for my experiment?

A2: The optimal UV wavelength must overlap with the absorption spectrum of your specific photolabile linker.[5] You should always check the supplier's data for the linker's maximum absorption wavelength (λmax). Using a UV source that emits at or near this λmax is critical for efficient cleavage.[1] For biological applications, longer wavelengths (>350 nm, UV-A) are often preferred as they are generally less damaging to cells and proteins compared to shorter UV wavelengths.[1][7][8] Some linkers, like o-nitrobenzyl derivatives, can be activated at 365 nm, which helps minimize tissue damage.[8][9]

Q3: What are common side reactions or byproducts I should be aware of?

A3: Upon cleavage, the linker itself generates byproducts. For example, o-nitrobenzyl-based linkers, one of the most common classes, typically produce a nitroso-containing byproduct (e.g., nitrosoacetophenone).[9][10][11] It is important that these byproducts do not interfere with downstream analysis or exhibit toxicity in live-cell experiments.[8] Overexposure to UV light can also lead to secondary photochemical reactions and degradation of the desired released molecule.[1] Using a monochromatic light source (like a UV LED) or appropriate filters can help prevent the excitation of other chromophores in the sample, thus minimizing unwanted side reactions.[1]

Q4: Can the linker be cleaved prematurely by hydrolysis in aqueous buffers?

A4: Yes, the stability of the linker in the aqueous microenvironment of a cell lysate or hydrogel is a critical consideration.[12] The chemical nature of the bond connecting the payload to the linker (e.g., ester, amide, carbamate) significantly impacts its hydrolytic stability.[12] For instance, linkers with ester bonds can exhibit significant rates of both photolysis and hydrolysis, while carbamate bonds may offer superior light responsiveness and greater resistance to hydrolysis.[12] It is crucial to evaluate linker stability under your specific experimental conditions (pH, temperature, incubation time) to avoid premature release of your target molecule.

Troubleshooting Guide

Problem: Low or No Cleavage of the Target Molecule

This is one of the most common challenges. The underlying cause can often be traced to the photocleavage conditions or the linker itself.

Potential Cause Recommended Solution
Insufficient UV Dose Increase the irradiation time or use a higher intensity lamp.[1] It is highly recommended to perform a time-course experiment to determine the optimal exposure empirically.[1]
Incorrect UV Wavelength Verify the λmax of your photolabile linker from the manufacturer's specifications. Ensure your UV source emits at or near this wavelength.[1]
Low Quantum Yield (Φ) The intrinsic efficiency of your linker may be low.[5] Consider switching to a different class of linker with a higher reported quantum yield. For example, certain structural modifications to coumarin-based linkers have been shown to increase quantum yield over 35-fold.[2][3]
Sample Concentration / Inner Filter Effect If your sample is too concentrated, the molecules on the surface can absorb most of the light, preventing photons from reaching molecules deeper in the solution. Ensure the absorbance at the irradiation wavelength is low enough to allow for uniform illumination.[5]
Quenching or Interference Components within the complex cell lysate (e.g., hemoglobin, melanin) can absorb the UV light or quench the excited state of the linker, reducing cleavage efficiency.[8] Consider purifying the sample partially before photocleavage if possible.
Problem: High Non-Specific Protein Binding

In chemical proteomics, probes containing photocleavable linkers can non-specifically bind to abundant proteins in the lysate, leading to false positives.

Potential Cause Recommended Solution
Hydrophobic Interactions The linker or probe itself may be hydrophobic, leading to non-specific binding. Studies have shown that the molecular shape of linkers can influence this; linear linkers may have a greater tendency for non-specific binding than branched ones.[13] Consider using linkers with increased hydrophilicity (e.g., by incorporating PEG spacers).[14]
Insufficient Washing Endogenous proteins can be non-specifically retained on affinity beads during enrichment steps. Increase the number and stringency of wash steps after probe capture.[15]
Probe Aggregation Hydrophobic probes can aggregate in aqueous buffers, leading to non-specific protein entrapment. Ensure complete solubilization of the probe, potentially with a small amount of a compatible organic solvent, before adding it to the lysate.[14]
Problem: Degradation of Sample or Released Molecule

UV irradiation, especially at high intensity or for prolonged periods, can damage biological molecules.

Potential Cause Recommended Solution
Overexposure to UV Light Reduce the irradiation time to the minimum required for efficient cleavage, as determined by a time-course experiment.[1] Long-term exposures can damage cells or DNA.[9]
Use of Damaging Wavelengths A broad-spectrum UV source may emit at shorter, more damaging wavelengths (e.g., UV-B, UV-C).[8] Use a monochromatic light source or filters to isolate the specific wavelength needed for cleavage while removing more harmful wavelengths.[1]
Phototoxicity in Live Cells UV radiation can induce the formation of reactive oxygen species (ROS) and cause DNA lesions, leading to cell death.[8] Minimize exposure time and intensity, and use longer UV-A wavelengths (>350 nm) where possible.[1][7][8]

Diagrams and Workflows

Experimental and logical diagrams

G cluster_prep Sample Preparation cluster_enrich Enrichment & Digestion cluster_analysis Analysis Lysate 1. Cell Lysis & Lysate Preparation Incubate 2. Incubate Lysate with PC-Linker Probe Lysate->Incubate UV 3. UV Irradiation (Photocleavage) Incubate->UV Enrich 4. Affinity Capture of Cleaved Target UV->Enrich Wash 5. Wash to Remove Non-Specific Binders Enrich->Wash Elute 6. Elute Target Proteins Wash->Elute Digest 7. Proteolytic Digestion (e.g., Trypsin) Elute->Digest LCMS 8. LC-MS/MS Analysis Digest->LCMS Data 9. Data Analysis & Protein ID LCMS->Data

Troubleshooting

G

Quantitative Data Summary

The efficiency of photocleavage is highly dependent on the linker chemistry and irradiation conditions. The table below summarizes reported data for common linker types.

Linker ClassWavelength (nm)Power / Time% Decomposition / Quantum Yield (Φ)Reference
o-Nitrobenzyl (ONB)30060 min43%[9]
o-Nitrobenzyl (ONB)36560 min27%[9]
o-Nitrobenzyl (ONB)40060 min6%[9]
Coumarin (Allylic)~350-400N/AΦ up to 27% (0.27)[2][3]
Coumarin (Primary)~350-400N/AΦ ~1.7% (0.017)[2][3]
Coumarin Azide36510 mW/cm²More efficient cleavage than ONB at this wavelength[10]
Nitrobenzyl Azide40510 mW/cm²More efficient cleavage than Coumarin at this wavelength[10]

Key Experimental Protocols

Protocol 1: Determining Optimal UV Exposure Time

This protocol helps to empirically find the minimum UV dose required for efficient cleavage, which minimizes potential sample damage.[1]

Materials:

  • Photocleavable linker-conjugated sample in a suitable buffer.

  • UV lamp with a defined wavelength and power output (e.g., 365 nm LED).

  • Quartz cuvette or UV-transparent plate.

  • Analysis equipment (e.g., HPLC, UV-Vis Spectrophotometer, or SDS-PAGE setup).

Methodology:

  • Sample Preparation: Prepare your sample at a known concentration in a UV-transparent vessel. Prepare a "time zero" (t=0) aliquot that will not be exposed to UV light.[1]

  • Positioning: Place the UV lamp at a fixed, reproducible distance from the sample to ensure consistent light intensity.[1]

  • Time-Course Irradiation: Expose the sample to UV light. At predefined intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), take an aliquot for analysis.[1]

  • Analysis: Analyze the aliquots from each time point.

    • HPLC: Use a method that can separate the uncleaved starting material from the cleaved product. Monitor the decrease of the starting material peak and the increase of the product peak over time.[1]

    • UV-Vis Spectroscopy: Record the full UV-Vis spectrum. Observe the decrease in absorbance at the λmax of the starting material. The reaction is complete when no further spectral changes are observed.[1]

    • SDS-PAGE: If cleaving a protein from a bead or another protein, analyze samples by SDS-PAGE and Coomassie/silver staining or Western blot to visualize the appearance of the cleaved protein band.

  • Data Interpretation: Plot the percentage of cleavage versus irradiation time. The optimal time is typically the point at which the cleavage plateaus, indicating the reaction has gone to completion.

Protocol 2: General Workflow for Photocleavage in Cell Lysates for Proteomic Analysis

This protocol outlines the key steps for using a photocleavable linker in a chemical proteomics experiment to identify protein targets.[16][17]

Materials:

  • Live cells or frozen cell pellet.

  • Lysis buffer (e.g., RIPA buffer, supplemented with protease/phosphatase inhibitors).

  • Photoaffinity probe with a PC linker and an enrichment handle (e.g., biotin, alkyne).[16]

  • UV photoreactor (e.g., 365 nm).

  • For click chemistry: Azide or DBCO-functionalized beads, copper(II) sulfate, reducing agent (e.g., sodium ascorbate), ligand (e.g., TBTA).[16]

  • Wash buffers (e.g., PBS with varying concentrations of salt or mild detergent).

  • Elution buffer.

  • Reagents for protein digestion (DTT, iodoacetamide, trypsin).

Methodology:

  • Cell Lysis: Lyse cells using an appropriate buffer to release proteins. Centrifuge to pellet cell debris and collect the supernatant (lysate). Determine protein concentration using a BCA or Bradford assay.[15]

  • Probe Incubation: Add the photoaffinity probe to the cell lysate and incubate (e.g., 1-2 hours at 4°C) to allow binding to target proteins.[16]

  • UV Cross-linking/Cleavage: Transfer the lysate to a UV-transparent dish on ice. Irradiate with UV light for the optimized duration to covalently cross-link the probe to its targets and/or cleave the linker. Note: The specific design of the probe determines if UV is for cross-linking or cleavage/release.

  • Affinity Enrichment (via Click Chemistry):

    • Add reagents for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to the lysate to "click" the probe-protein complexes onto affinity beads (e.g., alkyne-probe to azide-beads).[16]

    • Incubate to allow the reaction to proceed.

  • Washing: Pellet the beads and wash extensively with a series of buffers to remove non-specifically bound proteins. This is a critical step to reduce background.

  • Elution & Digestion:

    • Elute the captured proteins from the beads.

    • Reduce (with DTT), alkylate (with iodoacetamide), and digest the eluted proteins into peptides using sequencing-grade trypsin overnight.[15]

  • LC-MS/MS Analysis: Desalt the resulting peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a protein database to identify and quantify the enriched proteins.[18]

References

Technical Support Center: Optimization of Buffer Conditions for 3-(2-Nitrophenoxy)propylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for reactions involving the photocleavable linker, 3-(2-Nitrophenoxy)propylamine. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group of this compound and what does it react with?

A1: The reactive group is the terminal primary amine (-NH₂). This amine is nucleophilic and is typically used to form stable amide bonds by reacting with activated carboxyl groups, such as N-hydroxysuccinimide (NHS) esters. It can also react with other electrophilic functional groups like isothiocyanates, sulfonyl chlorides, and aldehydes.

Q2: What is the optimal pH range for conjugation reactions with this compound?

Q3: Which buffers are recommended for these reactions, and which should be avoided?

A3: It is crucial to use buffers that do not contain primary amines, as they will compete with this compound for the reaction with your molecule of interest.

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate buffer, carbonate/bicarbonate buffer, and HEPES buffer are all suitable choices.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will interfere with the conjugation reaction.

Q4: My reaction yield is low. What are the potential causes and how can I troubleshoot this?

A4: Low reaction yield is a common issue that can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem.

Q5: The compound has a 2-nitrophenoxy group. Are there any special handling precautions?

A5: Yes, the 2-nitrophenoxy group makes this compound a photocleavable linker. This means it is sensitive to light, particularly near-UV light (around 340-365 nm).[1] Exposure to light can lead to the cleavage of the linker, rendering it inactive for subsequent applications. Therefore, it is essential to protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.

Q6: I am observing precipitation during my reaction. What can I do?

A6: Precipitation can occur if the solubility of this compound or your target molecule is limited in the chosen aqueous buffer. The nitrophenoxy group can increase hydrophobicity. To address this, you can try adding a small amount of a water-miscible organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is recommended to start with a low percentage (e.g., 5-10%) and assess its impact on your reaction and the stability of your molecules.

Troubleshooting Guide: Low Reaction Yield

Observation Potential Cause Recommended Solution
Low or No Product Formation Incorrect Buffer pH Ensure the reaction pH is between 7.2 and 9.0. A pH of 8.0-8.5 is a good starting point. Verify the pH of your buffer before starting the reaction.
Incompatible Buffer Confirm that your buffer does not contain primary amines (e.g., Tris, glycine). If it does, perform a buffer exchange into a recommended buffer like PBS, borate, or HEPES.
Hydrolysis of Activated Moiety If you are reacting the amine with an NHS ester, be aware that the ester is susceptible to hydrolysis, which is more rapid at higher pH. Prepare the activated molecule solution immediately before use and consider running the reaction at a lower temperature (e.g., 4°C) to slow down hydrolysis.
Low Reagent Concentration Ensure you are using an appropriate molar excess of this compound. A 10- to 50-fold molar excess over the molecule to be conjugated is a common starting point.
Degradation of Linker Protect the reaction from light to prevent photocleavage of the 2-nitrophenoxy group.[1]
Inconsistent Results Variability in Reagent Quality Use high-purity reagents. Ensure that this compound and your activated molecule have not degraded during storage.
Inconsistent Reaction Time or Temperature Standardize your reaction time and temperature. Monitor the reaction progress using an appropriate analytical method like HPLC or LC-MS to determine the optimal reaction time.
Presence of Side Products Reaction with Non-target Amines If your target molecule is a protein, multiple primary amines (lysine side chains and the N-terminus) are available for reaction. If site-specific conjugation is required, consider alternative strategies or protecting groups.
Modification of Other Residues At very high pH, other amino acid side chains (e.g., tyrosine) can become reactive. Maintain the pH within the recommended range.

Experimental Protocols

Protocol 1: General Procedure for Conjugation to an NHS-Ester Activated Molecule
  • Buffer Preparation: Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0). Ensure the buffer is free of any primary amine contaminants.

  • Dissolving Reagents:

    • Dissolve your NHS-ester activated molecule in a small amount of anhydrous DMF or DMSO before adding it to the reaction buffer.

    • Dissolve this compound in the reaction buffer. If solubility is an issue, a small amount of DMF or DMSO can be used.

  • Reaction Setup:

    • Add the solution of the NHS-ester activated molecule to the reaction buffer.

    • Immediately add the desired molar excess of the this compound solution to the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

    • The optimal reaction time should be determined empirically by monitoring the reaction progress.

  • Quenching (Optional): To stop the reaction, a small molecule with a primary amine (e.g., Tris or hydroxylamine) can be added to consume any unreacted NHS esters.

  • Purification: Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC, to remove excess unreacted linker and byproducts.

Visualizing Workflows and Relationships

experimental_workflow General Experimental Workflow for Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Buffer_Prep Prepare Amine-Free Buffer (e.g., PBS, Borate, pH 7.2-9.0) Reagent_Prep Dissolve Activated Molecule & this compound Buffer_Prep->Reagent_Prep Mixing Combine Reagents in Buffer (Protect from Light) Reagent_Prep->Mixing Incubation Incubate (RT or 4°C) Mixing->Incubation Quenching Quench Reaction (Optional) Incubation->Quenching Purification Purify Conjugate (e.g., Dialysis, HPLC) Quenching->Purification Final_Product Final_Product Purification->Final_Product Characterize Final Product

Caption: A flowchart of the general experimental workflow for conjugation reactions.

troubleshooting_logic Troubleshooting Logic for Low Reaction Yield Start Low Yield Observed Check_Buffer Is Buffer Amine-Free and pH 7.2-9.0? Start->Check_Buffer Check_Reagents Are Reagents Fresh and High Purity? Check_Buffer->Check_Reagents Yes Solution_Buffer Buffer Exchange to Correct Buffer/pH Check_Buffer->Solution_Buffer No Check_Conditions Are Reaction Conditions (Time, Temp, Light) Controlled? Check_Reagents->Check_Conditions Yes Solution_Reagents Use Fresh, High-Purity Reagents Check_Reagents->Solution_Reagents No Check_Concentration Is Molar Ratio Optimized? Check_Conditions->Check_Concentration Yes Solution_Conditions Optimize Time/Temp and Protect from Light Check_Conditions->Solution_Conditions No Solution_Concentration Titrate Molar Ratio of Linker Check_Concentration->Solution_Concentration No Success Yield Improved Check_Concentration->Success Yes Solution_Buffer->Success Solution_Reagents->Success Solution_Conditions->Success Solution_Concentration->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Enhancing Quantum Yield of 2-Nitrobenzyl Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-nitrobenzyl (o-NB) caged compounds. Our goal is to help you enhance the quantum yield of your photolysis experiments for precise spatiotemporal control over the release of bioactive molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of photolysis for 2-nitrobenzyl caged compounds?

A1: The photochemical release of a leaving group (X) from a 2-nitrobenzyl cage is initiated by photoexcitation. This leads to an intramolecular hydrogen abstraction by the nitro group from the benzylic carbon, forming an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde or related photoproduct.[1][2][3]

Q2: What is quantum yield (Φ) and why is it a critical parameter for caged compounds?

A2: The quantum yield (Φ) in this context is the ratio of the number of released molecules to the number of absorbed photons. A higher quantum yield signifies a more efficient uncaging process, meaning fewer photons are required to release a desired amount of the active compound. This is crucial in biological experiments to minimize light-induced damage to cells and tissues, reduce irradiation times, and achieve a rapid increase in the concentration of the bioactive substance.[1][4] For many practical applications, a minimum quantum yield of 0.02 is often suggested.[1]

Q3: My uncaging experiment shows a very low quantum yield. What are the potential causes?

A3: Several factors can contribute to a low quantum yield:

  • Suboptimal Substituents: The electronic properties of substituents on the aromatic ring and at the benzylic position play a significant role. For instance, a mismatch between the substituent and the desired electronic transition can lower efficiency.[1][5][6]

  • Solvent Effects: The solvent can influence the reaction pathway. In some cases, the presence of water is essential for the photoredox reaction.[7] The polarity and hydrogen-bonding capacity of the solvent can also affect the stability of intermediates.

  • Leaving Group Properties: The nature and pKa of the molecule being released (the leaving group) can influence the rate of the final release step.[5][8]

  • Excitation Wavelength: While red-shifting the excitation wavelength is often desirable to reduce phototoxicity, it can sometimes lead to a decrease in the uncaging quantum yield.[1][9][10]

  • Competing Non-productive Pathways: The excited state can decay through non-radiative pathways that do not lead to the release of the caged molecule, thus lowering the quantum yield. Trapping in a triplet state can also reduce the efficiency of the process.[11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Quantum Yield Substituent Effects: Electron-withdrawing or -donating groups on the aromatic ring are not optimized.Consider synthesizing derivatives with different substituents. Electron-donating groups like methoxy at the 4 and 5 positions (as in DMNB) are known to improve efficiency in some cases.[8][12] However, the effect is complex and can depend on the specific compound.[5]
Benzylic Substitution: The substituent at the benzylic carbon (α-position) is not ideal.Introducing a methyl group at the benzylic position (creating an NPE-type cage) can sometimes increase the uncaging rate.[4]
Solvent Environment: The solvent may not be optimal for the photolysis reaction.If working in organic solvents, try adding water to see if it enhances the photoredox pathway.[7] For biological experiments, ensure the buffer conditions (pH, ionic strength) are well-controlled, as they can affect reaction rates.[13]
Slow Uncaging Rate Leaving Group: The leaving group may be too stable, hindering its release.The rate of photolysis has been shown to increase as the pKa of the leaving ester group decreases.[5][8] If possible, modify the linkage to the caged molecule to create a better leaving group.
Intermediate Stability: The aci-nitro intermediate or subsequent intermediates may be too stable or reverting to the ground state.Modifying the electronic properties of the aromatic ring through substitution can alter the stability of intermediates and influence the overall rate.[1][14]
Photodegradation of Released Compound or Byproducts Reactive Photoproducts: The 2-nitroso photoproduct can be reactive, especially towards thiols.The reactivity of the nitroso byproduct can be reduced by derivatizing the benzylic carbon, for example, with a methyl group.
Secondary Photoreactions: The initial photoproducts may undergo further photochemical reactions.Monitor the reaction over time using techniques like HPLC or NMR to identify and quantify byproducts. Adjusting the irradiation wavelength or duration may help minimize secondary reactions.

Quantitative Data Summary

The quantum yield of 2-nitrobenzyl caged compounds is highly dependent on their substitution pattern. Below is a summary of representative quantum yields for different derivatives.

Caging GroupSubstituentsLeaving GroupQuantum Yield (Φ)Reference
2-Nitrobenzyl (NB)UnsubstitutedVarious~0.01 - 0.1[9][15]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)4,5-dimethoxyVariousGenerally lower than CNB-caged probes[12]
α-Carboxy-2-nitrobenzyl (CNB)α-carboxyVarious0.2 - 0.4[12]
1-(2-Nitrophenyl)ethyl (NPE)α-methylVariousSimilar to CNB[12]
Substituted NB derivativesVaried electron-donating/withdrawing groupsCoumarin0.001 - 0.01[9]

Note: Quantum yields can vary significantly with experimental conditions such as solvent and pH.

Experimental Protocols

Measurement of Photolysis Quantum Yield

This protocol outlines a general method for determining the quantum yield of a 2-nitrobenzyl caged compound using a chemical actinometer for comparison.

1. Preparation of Solutions:

  • Sample Solution: Prepare a solution of the 2-nitrobenzyl caged compound in the desired solvent (e.g., buffered aqueous solution, acetonitrile). The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette to minimize inner filter effects.
  • Actinometer Solution: Prepare a solution of a well-characterized chemical actinometer (e.g., potassium ferrioxalate) according to established protocols. The actinometer should absorb a significant fraction of light at the excitation wavelength.

2. Spectroscopic Measurements:

  • Record the UV-Vis absorption spectrum of both the sample and actinometer solutions before irradiation.

3. Photolysis:

  • Irradiate the sample and actinometer solutions in parallel using a light source with a narrow band of wavelengths around the desired excitation wavelength (e.g., using a monochromator or bandpass filter).
  • Ensure identical irradiation conditions (light intensity, geometry, temperature, and stirring) for both solutions.
  • Irradiate for a defined period, ensuring that the conversion is kept low (typically <10%) to avoid complications from product absorption and changes in absorbance.

4. Post-Irradiation Analysis:

  • Sample: Record the UV-Vis absorption spectrum of the irradiated sample solution. The change in absorbance at a wavelength corresponding to the reactant or product can be used to determine the number of moles of photoreacted compound. Alternatively, use a more sensitive technique like HPLC or NMR to quantify the amount of released product.
  • Actinometer: Follow the specific protocol for the chosen actinometer to determine the number of photons absorbed. For potassium ferrioxalate, this typically involves a colorimetric reaction to quantify the amount of Fe(II) formed.

5. Calculation of Quantum Yield:

  • The quantum yield (Φ_sample) is calculated using the following formula: Φ_sample = (moles of product formed / moles of photons absorbed by sample)
  • The number of photons absorbed by the actinometer is determined from its known quantum yield and the measured photochemical change. The number of photons absorbed by the sample can then be calculated based on the relative absorbance of the sample and actinometer solutions.

For more detailed and alternative methods, including the use of integrating spheres for absolute quantum yield measurements, refer to specialized literature.[16][17][18][19][20]

Visualizations

Photolysis_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_intermediates Intermediates cluster_products Products oNB_Caged 2-Nitrobenzyl Caged Compound (o-NB-X) oNB_Excited Excited State* oNB_Caged->oNB_Excited hv (Light Absorption) Aci_Nitro aci-Nitro Intermediate oNB_Excited->Aci_Nitro Intramolecular H-Abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Cyclization Released_Molecule Released Molecule (X) Cyclic_Intermediate->Released_Molecule Rearrangement & Release Nitroso_Product 2-Nitroso Photoproduct Cyclic_Intermediate->Nitroso_Product Rearrangement

Caption: Photolysis mechanism of 2-nitrobenzyl caged compounds.

Optimization_Workflow Start Low Quantum Yield Observed Identify_Variables Identify Potential Variables (Substituents, Solvent, Leaving Group) Start->Identify_Variables Synthesize_Derivatives Synthesize Derivative Library Identify_Variables->Synthesize_Derivatives Screen_Quantum_Yield Screen Quantum Yield & Uncaging Rate Synthesize_Derivatives->Screen_Quantum_Yield Analyze_Data Analyze Structure-Activity Relationship Screen_Quantum_Yield->Analyze_Data Further_Optimization Further Optimization? Analyze_Data->Further_Optimization Select_Optimal Select Optimal Caged Compound Further_Optimization->Identify_Variables Yes Further_Optimization->Select_Optimal No

Caption: Workflow for optimizing the quantum yield.

References

Validation & Comparative

Verifying Protein Interactions: A Comparative Guide to Co-Immunoprecipitation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying novel therapeutic targets. The discovery of potential PPIs, for instance through techniques like photo-crosslinking with reagents such as 3-(2-Nitrophenoxy)propylamine, necessitates rigorous validation using orthogonal methods. This guide provides a comprehensive comparison of co-immunoprecipitation (Co-IP), a gold-standard technique for PPI validation, with several powerful alternatives: Förster Resonance Energy Transfer (FRET), Proximity Ligation Assay (PLA), Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR). We present detailed experimental protocols, comparative data, and visualizations to assist in selecting the most appropriate method for your research needs.

Co-Immunoprecipitation: The Trusted Standard for PPI Validation

Co-immunoprecipitation is a powerful and widely used antibody-based technique to isolate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[1][2] This method is invaluable for confirming interactions within a cellular context.[3] For interactions identified through photo-crosslinking, Co-IP serves as a robust method to verify the physiological relevance of the covalent linkage.

Quantitative and Semi-Quantitative Analysis with Co-IP

While traditionally considered a qualitative method, Co-IP can be adapted for semi-quantitative and quantitative analyses. The relative abundance of a co-precipitated protein can be estimated through densitometry of Western blot bands.[4] For more precise quantification, Co-IP can be coupled with mass spectrometry-based techniques like label-free quantification or stable isotope labeling with amino acids in cell culture (SILAC).[5] A more recent advancement, Quantitative Multiplex Immunoprecipitation (QMI), utilizes flow cytometry for sensitive detection of changes in protein-protein interactions.[6]

A Comparative Overview of PPI Validation Techniques

The choice of a validation method depends on various factors, including the nature of the interacting proteins, the desired level of quantification, and whether the interaction needs to be studied in vivo or in vitro. The following table summarizes the key characteristics of Co-IP and its alternatives.

FeatureCo-Immunoprecipitation (Co-IP)Förster Resonance Energy Transfer (FRET)Proximity Ligation Assay (PLA)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)
Principle Antibody-based pull-down of protein complexes.Non-radiative energy transfer between two fluorescent proteins.DNA amplification-based detection of proteins in close proximity.Reconstitution of a transcription factor to drive reporter gene expression.Change in refractive index upon protein binding to a sensor surface.
Interaction Type Direct and indirect interactions within a complex.Direct interactions within 1-10 nm.Direct and indirect interactions within 40 nm.Primarily direct, binary interactions.Direct interactions.
Environment In vivo (within cell lysate) or in vitro.In vivo (living cells).In situ (fixed cells or tissues).In vivo (in yeast).In vitro (purified components).
Quantification Semi-quantitative (Western blot) to quantitative (mass spectrometry).Quantitative (FRET efficiency).Quantitative (counting interaction spots).Semi-quantitative (reporter gene activity).Highly quantitative (binding affinity and kinetics).
Throughput Low to medium.Low to medium.Medium to high.High (suitable for screening).Low to medium.
Key Advantage Validates interactions in a near-physiological context.Real-time analysis in living cells.High sensitivity and spatial resolution in situ.Powerful for discovery of novel interactions.Label-free, real-time kinetic data.
Key Limitation Can be difficult to distinguish direct from indirect interactions.Requires genetically tagged proteins; distance-dependent.Requires specific antibodies for both proteins.Prone to false positives/negatives; non-mammalian system.Requires purified proteins; in vitro.

Experimental Protocols

Detailed methodologies for each of the discussed techniques are provided below to facilitate their implementation in your laboratory.

Protocol 1: Co-Immunoprecipitation following Photo-Crosslinking

This protocol is designed to validate a protein-protein interaction initially identified using a photo-crosslinker like this compound. The initial crosslinking step covalently stabilizes the interaction, which is then confirmed by Co-IP.

1. Cell Culture and Photo-Crosslinking: a. Culture cells expressing the bait protein to 80-90% confluency. b. Treat cells with the photo-crosslinking agent (e.g., this compound) according to the manufacturer's instructions. c. Irradiate the cells with the appropriate wavelength of UV light to activate the crosslinker and form covalent bonds between interacting proteins.[7] d. Quench the crosslinking reaction as recommended for the specific reagent.[7]

2. Cell Lysis: a. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice.[8] The choice of buffer is critical to maintain the integrity of the protein complex.[1] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. e. Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Pre-Clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, add protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.[2] b. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

4. Immunoprecipitation: a. Add the primary antibody specific to the bait protein to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the formation of antibody-antigen complexes. c. Add protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.

5. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins. With each wash, resuspend the beads and then pellet them.

6. Elution: a. Elute the protein complexes from the beads by adding a suitable elution buffer (e.g., 1X SDS-PAGE sample buffer) and boiling for 5-10 minutes. b. Pellet the beads and collect the supernatant containing the eluted proteins.

7. Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Perform a Western blot using an antibody specific to the prey protein to confirm its presence in the immunoprecipitated complex.

Protocol 2: Förster Resonance Energy Transfer (FRET)

FRET is a biophysical method to detect the proximity of two fluorescently labeled molecules.[9] It is a powerful tool for studying protein interactions in living cells in real-time.[6]

1. Plasmid Construction and Transfection: a. Clone the coding sequences of the two proteins of interest into expression vectors that fuse them to a FRET donor (e.g., CFP or GFP) and a FRET acceptor (e.g., YFP or mCherry) fluorophore, respectively. b. Co-transfect the donor and acceptor plasmids into the desired cell line.

2. Cell Culture and Imaging: a. Plate the transfected cells on glass-bottom dishes suitable for microscopy. b. Culture the cells for 24-48 hours to allow for protein expression. c. Image the cells using a fluorescence microscope equipped for FRET imaging. Three images are typically acquired: i. Donor channel (donor excitation, donor emission). ii. Acceptor channel (acceptor excitation, acceptor emission). iii. FRET channel (donor excitation, acceptor emission).

3. FRET Analysis: a. Correct the raw images for background fluorescence and spectral bleed-through. b. Calculate the FRET efficiency using a suitable method, such as acceptor photobleaching or sensitized emission. In acceptor photobleaching, the acceptor fluorophore is selectively destroyed by intense laser light. An increase in the donor fluorescence intensity after photobleaching indicates that FRET was occurring.

4. Data Interpretation: a. A high FRET efficiency indicates that the donor and acceptor-tagged proteins are in close proximity (typically within 1-10 nm), suggesting a direct interaction.

Protocol 3: Proximity Ligation Assay (PLA)

PLA is a highly sensitive and specific method for in situ detection of protein-protein interactions.[10] It generates a fluorescent signal only when two proteins are in close proximity (less than 40 nm apart).

1. Sample Preparation: a. Fix cells or tissue sections with an appropriate fixative (e.g., paraformaldehyde). b. Permeabilize the samples with a detergent (e.g., Triton X-100). c. Block non-specific antibody binding sites.

2. Antibody Incubation: a. Incubate the sample with two primary antibodies raised in different species that recognize the two proteins of interest. b. Wash the sample to remove unbound primary antibodies.

3. PLA Probe Incubation: a. Add the PLA probes, which are secondary antibodies conjugated to unique DNA oligonucleotides (PLUS and MINUS), that will bind to the primary antibodies. b. Wash to remove unbound PLA probes.

4. Ligation: a. Add a ligation solution containing two connector oligonucleotides and a ligase. If the PLA probes are in close proximity, the connector oligonucleotides will hybridize to the probe oligonucleotides, and the ligase will create a circular DNA molecule.[10]

5. Amplification: a. Add an amplification solution containing a DNA polymerase. The circular DNA molecule will serve as a template for rolling-circle amplification, generating a long DNA product.

6. Detection: a. Add fluorescently labeled oligonucleotides that will hybridize to the amplified DNA product. b. Mount the sample with a mounting medium containing DAPI for nuclear staining.

7. Imaging and Quantification: a. Visualize the samples using a fluorescence microscope. Each fluorescent spot represents a single protein-protein interaction. b. Quantify the number of PLA signals per cell or per unit area.[11]

Protocol 4: Yeast Two-Hybrid (Y2H)

The Y2H system is a genetic method used to discover binary protein-protein interactions.[12][13]

1. Plasmid Construction: a. Clone the coding sequence of the "bait" protein into a vector containing a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). b. Clone a cDNA library or a specific "prey" protein into a vector containing the activation domain (AD) of the same transcription factor.

2. Yeast Transformation: a. Co-transform a suitable yeast strain with the bait and prey plasmids.

3. Selection and Screening: a. Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids. b. Plate the selected yeast on a high-stringency selective medium (e.g., lacking histidine and adenine) and/or perform a β-galactosidase assay.[13] c. Growth on the high-stringency medium or a blue color in the β-galactosidase assay indicates that the bait and prey proteins are interacting, thereby reconstituting the transcription factor and activating the reporter genes.[12]

4. Validation: a. Isolate the prey plasmid from positive colonies and sequence the insert to identify the interacting protein. b. Re-transform the identified prey plasmid with the original bait plasmid to confirm the interaction and rule out false positives.[12]

Protocol 5: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity and kinetics.

1. Chip Preparation and Ligand Immobilization: a. Select an appropriate sensor chip. b. Covalently immobilize the purified "ligand" protein onto the sensor chip surface.

2. Analyte Injection and Binding Analysis: a. Inject a solution containing the purified "analyte" protein at various concentrations over the sensor chip surface. b. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).

3. Data Analysis: a. The binding data is plotted as a sensorgram (RU versus time). b. From the sensorgram, determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

4. Regeneration: a. After each binding cycle, regenerate the sensor chip surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for Co-Immunoprecipitation and the Proximity Ligation Assay.

CoIP_Workflow cluster_preparation Preparation cluster_immunoprecipitation Immunoprecipitation cluster_analysis Analysis start Photo-Crosslinked Cells lysis Cell Lysis start->lysis preclear Pre-clear Lysate lysis->preclear add_ab Add Bait Antibody preclear->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot for Prey sds_page->western PLA_Workflow cluster_sample_prep Sample Preparation cluster_detection Detection cluster_visualization Visualization sample Fixed & Permeabilized Cells/Tissue blocking Blocking sample->blocking primary_ab Incubate with Primary Antibodies blocking->primary_ab pla_probes Add PLA Probes primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Amplification ligation->amplification detection_probes Add Detection Probes amplification->detection_probes microscopy Fluorescence Microscopy detection_probes->microscopy quantification Quantify PLA Signals microscopy->quantification

References

A Comparative Guide to Photocleavable 3-(2-Nitrophenoxy)propylamine and Reducible Disulfide Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable linker is paramount in the design of advanced bioconjugates and drug delivery systems. The linker's properties dictate the stability of the conjugate in circulation and the efficiency of payload release at the target site, ultimately influencing therapeutic efficacy and safety. This guide provides an objective comparison of two distinct classes of cleavable linkers: the photocleavable 3-(2-Nitrophenoxy)propylamine linker, a member of the ortho-nitrobenzyl (ONB) family, and the widely utilized disulfide linkers, which are susceptible to reduction.

Cleavage Mechanisms: A Tale of Two Triggers

The fundamental difference between these two linker classes lies in their cleavage trigger. This compound linkers are cleaved by ultraviolet (UV) light, offering spatiotemporal control over payload release. In contrast, disulfide linkers are designed to break apart in the presence of reducing agents, such as the high intracellular concentrations of glutathione.

This compound (ONB) Linker Cleavage

Upon irradiation with UV light (typically around 340-365 nm), the o-nitrobenzyl group undergoes an intramolecular photochemical rearrangement. The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the conjugated molecule and forms a 2-nitrosobenzaldehyde byproduct. This process allows for precise, on-demand cleavage by external light application.

Start Drug-Linker-Antibody (this compound Linker) UV UV Light (hv) Start->UV Irradiation Excited Excited State Start->Excited Rearrangement Intramolecular Rearrangement Excited->Rearrangement Cleavage Cleavage Rearrangement->Cleavage Drug Released Drug Cleavage->Drug Byproduct Linker Byproduct Cleavage->Byproduct Antibody Antibody Cleavage->Antibody

Caption: Photocleavage mechanism of a this compound linker.

Disulfide Linker Cleavage

Disulfide linkers remain stable in the oxidizing environment of the bloodstream. However, upon entering the intracellular space, where the concentration of reducing agents like glutathione (GSH) is significantly higher, the disulfide bond is readily cleaved through a thiol-disulfide exchange reaction. This results in the release of the payload within the target cell.

Start Drug-Linker-Antibody (Disulfide Linker) GSH Glutathione (GSH) Start->GSH High Intracellular Concentration Reduction Thiol-Disulfide Exchange Start->Reduction Cleavage Cleavage Reduction->Cleavage Drug Released Drug Cleavage->Drug Byproduct Linker Byproduct Cleavage->Byproduct Antibody Antibody Cleavage->Antibody

Caption: Reductive cleavage mechanism of a disulfide linker.

Quantitative Comparison of Linker Performance

The following table summarizes key performance parameters for photocleavable o-nitrobenzyl linkers (represented by this compound) and disulfide linkers. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, conjugate components, and analytical methods.

FeatureThis compound (o-Nitrobenzyl) LinkerDisulfide Linker
Cleavage Trigger UV Light (e.g., 340-365 nm)Reducing agents (e.g., Glutathione)
Plasma Stability Generally high in the absence of lightVariable; can be engineered for improved stability through steric hindrance. Unhindered linkers may show significant payload loss.
Cleavage Control High spatiotemporal controlDependent on intracellular reducing environment
In Vivo Half-life (t½) Dependent on the stability of the overall conjugateVariable (days); can be tuned. For example, a disulfide-linked DM1 ADC showed >50% intact drug after 7 days in one study.[1]
Key Advantages Precise, on-demand release; high stability in the darkBiologically triggered release; well-established chemistry
Key Disadvantages Requires external light source; limited tissue penetration of UV light; potential for phototoxicitySusceptible to premature cleavage in the bloodstream; stability can be a challenge

Experimental Protocols

Accurate assessment of linker performance is crucial for the development of effective bioconjugates. Below are detailed protocols for key experiments to evaluate the stability and cleavage of photocleavable and disulfide linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker-drug conjugate in plasma.

Materials:

  • Linker-drug conjugate (e.g., ADC)

  • Freshly prepared plasma (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., acetonitrile with internal standard)

  • LC-MS/MS system

Procedure:

  • Incubate the linker-drug conjugate at a final concentration of 1-10 µM in plasma at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold quenching solution.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate and any released drug.

  • Plot the percentage of intact conjugate remaining over time to determine the plasma half-life.

Protocol 2: Photocleavage Assay for this compound Linker

Objective: To determine the efficiency and kinetics of photocleavage.

Materials:

  • Conjugate with this compound linker

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • UV light source with a specific wavelength (e.g., 365 nm)

  • HPLC system with a UV detector

  • Mass spectrometer (optional, for product confirmation)

Procedure:

  • Prepare a solution of the conjugate in the buffer at a known concentration.

  • Transfer the solution to a quartz cuvette or a suitable transparent vessel.

  • Irradiate the sample with the UV light source at a controlled intensity and distance.

  • At various time points during irradiation, take aliquots of the solution.

  • Analyze the aliquots by HPLC to quantify the decrease in the peak corresponding to the intact conjugate and the increase in the peak(s) of the released payload and/or byproducts.

  • Calculate the cleavage efficiency at each time point and determine the cleavage half-life under the specific irradiation conditions.

Protocol 3: Glutathione (GSH)-Mediated Cleavage Assay for Disulfide Linker

Objective: To evaluate the susceptibility of the disulfide linker to reductive cleavage.

Materials:

  • Disulfide-linked conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH) stock solution

  • Quenching solution (e.g., N-ethylmaleimide (NEM) solution to cap free thiols, or an organic solvent)

  • Analytical method for quantification (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a reaction mixture containing the disulfide-linked conjugate (e.g., 10 µM) in PBS.

  • Initiate the cleavage reaction by adding GSH to a final concentration that mimics the intracellular environment (e.g., 1-10 mM).

  • Incubate the reaction at 37°C.

  • At various time points, take aliquots and stop the reaction by adding the quenching solution.

  • Analyze the samples to quantify the amount of released payload and remaining intact conjugate.

  • Plot the percentage of released payload over time to determine the cleavage kinetics in the presence of GSH.

Conclusion

The choice between a photocleavable linker like this compound and a disulfide linker is highly dependent on the specific application and desired therapeutic outcome. Photocleavable linkers offer unparalleled spatiotemporal control, making them ideal for applications where precise, on-demand drug release is critical. However, the requirement for an external light source and the limited tissue penetration of UV light are significant considerations.

Disulfide linkers, on the other hand, leverage the natural biological differences between the extracellular and intracellular environments for targeted drug release. While their stability in circulation can be a concern, advancements in linker design, such as the introduction of steric hindrance, have led to improved plasma stability.

Ultimately, a thorough evaluation of linker stability and cleavage kinetics using the experimental protocols outlined in this guide is essential for the rational design and successful development of next-generation bioconjugates and targeted therapies.

References

A Comparative Guide to Photocleavable and Acid-Labile Linkers in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of proteomics, the ability to isolate, identify, and quantify proteins from complex biological mixtures is paramount. Cleavable linkers are indispensable tools in this pursuit, enabling the capture and subsequent release of target proteins and their interaction partners. This guide provides an objective comparison between photocleavable linkers, specifically focusing on 3-(2-Nitrophenoxy)propylamine, and the broad class of acid-labile linkers. We will delve into their respective cleavage mechanisms, performance characteristics, and experimental protocols to assist researchers in selecting the optimal strategy for their specific applications.

Mechanisms of Cleavage: A Tale of Two Triggers

The fundamental difference between these linker types lies in their cleavage stimulus. While one relies on light, the other depends on a low-pH environment.

This compound: A Photocleavable Linker

Linkers based on the 2-nitrophenoxy moiety are cleaved by UV light. Upon irradiation, typically around 365 nm, the nitro group undergoes an intramolecular rearrangement, leading to the cleavage of the C-O bond and the release of the tethered molecule.[1] This mechanism provides exceptional spatial and temporal control over the release process.[2]

G cluster_before Before UV Irradiation cluster_process Cleavage Process cluster_after After Cleavage Linker This compound Linker (Attached to Biomolecule & Support) UV UV Light (365 nm) Rearrangement Intramolecular Rearrangement UV->Rearrangement Released Released Biomolecule Byproduct Nitrosobenzaldehyde Byproduct (On Support)

Caption: Cleavage mechanism of a 2-nitrophenoxy-based photocleavable linker.

Acid-Labile Linkers

This class of linkers is designed to be stable at neutral or physiological pH but undergoes rapid hydrolysis under acidic conditions.[2][] The specific pH required for cleavage depends on the linker's chemical structure, with common examples including hydrazones, cis-aconityl, and Rink Amide linkers.[][4] Cleavage is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA).[2]

G cluster_before Stable at Neutral pH (pH 7.4) cluster_process Cleavage Process cluster_after After Cleavage Linker Acid-Labile Linker (e.g., Hydrazone) (Attached to Biomolecule & Support) Acid Low pH (e.g., TFA) Hydrolysis Acid-Catalyzed Hydrolysis Acid->Hydrolysis Released Released Biomolecule Byproduct Linker Remnant (On Support)

Caption: General cleavage mechanism of an acid-labile linker.

Comparative Analysis of Linker Performance

The choice between a photocleavable and an acid-labile linker depends heavily on the experimental goals and the nature of the biological sample. The following table summarizes key performance characteristics for each linker type.

FeatureThis compound (Photocleavable)Acid-Labile Linkers
Cleavage Mechanism Intramolecular rearrangement induced by UV light.[1]Acid-catalyzed hydrolysis of labile bonds (e.g., hydrazone, acetal).[]
Cleavage Conditions UV irradiation (e.g., 365 nm), typically at neutral pH.Low pH, achieved with acids like Trifluoroacetic Acid (TFA).[2]
Cleavage Specificity & Control High spatial and temporal control; cleavage occurs only upon illumination.[2]Less controlled; cleavage occurs wherever the low pH condition is present.
Potential for Sample Damage Can cause photodamage to sensitive proteins or post-translational modifications (PTMs).[2]Harsh acidic conditions can denature proteins and degrade sensitive PTMs.[2]
Biocompatibility Cleavage can be performed under mild, biocompatible buffer conditions (in the absence of light).Poor biocompatibility for in-vivo applications due to the harsh acidic requirements.[2]
Equipment Requirements Requires a UV light source (e.g., UV lamp, laser).[2]Requires standard laboratory equipment for handling acids.
Advantages High control, mild buffer conditions during cleavage.Effective cleavage, simple protocol, no specialized equipment.[2]
Disadvantages Potential for photodamage, requires specialized equipment, cleavage efficiency can be variable.[2]Harsh conditions can harm sample integrity, not suitable for acid-sensitive proteins.[2]

Experimental Protocols

Below are detailed methodologies for a general proteomics workflow and the specific cleavage steps for each linker type.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

This workflow provides a general framework for isolating a protein of interest and its binding partners using a cleavable linker strategy for subsequent analysis by mass spectrometry.

G cluster_cleavage Cleavage Options start 1. Cell Lysis & Protein Extraction step2 2. Affinity Purification (Incubate lysate with bait-conjugated beads) start->step2 step3 3. Washing Steps (Remove non-specific binders) step2->step3 step4 4. Elution (Cleavage) (Release protein complexes) step3->step4 step5 5. Sample Preparation (Reduction, alkylation, digestion) step4->step5 step6 6. LC-MS/MS Analysis step5->step6 step7 7. Data Analysis (Protein Identification & Quantification) step6->step7 photo UV Light (Photocleavable) photo->step4 acid Low pH (Acid-Labile) acid->step4

Caption: General experimental workflow for AP-MS using cleavable linkers.

Protocol 1: Cleavage of this compound Linker

  • Resuspend Beads: After the final wash step in the AP-MS protocol, resuspend the beads in a suitable, neutral pH buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Irradiation: Transfer the bead slurry to a UV-transparent plate or tube. Place the sample under a UV lamp (365 nm).

  • Incubation: Irradiate the sample for 30-60 minutes. Gentle agitation during this time can improve cleavage efficiency. Note: Optimal irradiation time should be determined empirically.

  • Collection: Pellet the beads by centrifugation. Carefully collect the supernatant, which now contains the released protein complexes.

  • Quenching (Optional): To prevent potential side reactions from the nitroso-byproduct, a scavenger like glutathione can be added to the supernatant.

  • Proceed to Sample Preparation: The eluted sample is now ready for downstream processing for mass spectrometry.

Protocol 2: Cleavage of a Generic Acid-Labile Linker

  • Resuspend Beads: After the final wash step, resuspend the beads in the elution buffer.

  • Acidification: Add an appropriate volume of a strong acid to achieve the desired final concentration. For example, use a solution of 5-20% Trifluoroacetic Acid (TFA).

  • Incubation: Incubate the sample at room temperature for 15-30 minutes with gentle mixing.

  • Collection: Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

  • Neutralization/Desalting: It is critical to immediately neutralize the acidic eluate or proceed with a desalting step (e.g., using a C18 spin column) to remove the acid, which can interfere with subsequent enzymatic digestion and mass spectrometry analysis.

  • Proceed to Sample Preparation: The desalted eluate can now be prepared for mass spectrometry.

Quantitative Data Summary

Direct quantitative comparisons in the literature are often context-dependent. However, we can summarize the general performance expectations for these linkers.

Performance MetricThis compound (Photocleavable)Acid-Labile Linkers
Typical Cleavage Efficiency 30-80% (Highly dependent on context and irradiation conditions)[1]>90% (Generally high and reliable)
Cleavage Half-life (t½) Seconds to minutes (under continuous irradiation)Minutes (at optimal pH)
Compatibility with PTMs Risk of photodamage to certain PTMs.[2]Risk of acid-hydrolysis for labile PTMs (e.g., phosphorylation, glycosylation).[2]
Risk of Non-Specific Cleavage Low. Cleavage is localized to the irradiated area.Low. Cleavage only occurs in the presence of acid.
Risk of Side-Reactions Reactive nitroso-byproduct can potentially modify proteins if not quenched.[1]Harsh acid can cause non-specific protein precipitation or aggregation.

Conclusion and Recommendations

The choice between a photocleavable linker like this compound and an acid-labile linker is a critical decision in experimental design for proteomics.

  • Choose a Photocleavable Linker when:

    • High spatial or temporal control is required. For example, in applications like protein activation in specific cellular locations or at precise times.

    • The target proteins or PTMs are sensitive to harsh acidic conditions. The ability to cleave in a neutral buffer is a significant advantage.[2]

    • The experimental setup can accommodate a UV light source.

  • Choose an Acid-Labile Linker when:

    • High cleavage efficiency and robustness are the primary concerns. These linkers are workhorses for standard affinity purification workflows.

    • The target proteins are stable at low pH.

    • Simplicity and speed are desired , as no specialized equipment is needed.

Ultimately, both linker types are powerful tools. A thorough understanding of their respective strengths and weaknesses, as detailed in this guide, will empower researchers, scientists, and drug development professionals to make informed decisions that best suit their proteomic investigations.

References

Photocleavable vs. Enzyme-Cleavable Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker technology is a critical decision in the design of targeted therapies such as antibody-drug conjugates (ADCs). The linker's ability to remain stable in circulation and selectively release its payload at the target site is paramount to achieving a wide therapeutic window. This guide provides an objective comparison of two prominent classes of cleavable linkers: photocleavable and enzyme-cleavable linkers, supported by experimental data and detailed methodologies.

The fundamental advantage of photocleavable (PC) linkers over their enzyme-cleavable counterparts lies in the unparalleled spatiotemporal control offered by light as an external trigger.[1] This precision minimizes off-target toxicity and allows for on-demand drug release, overcoming key limitations associated with enzyme-cleavable linkers, which are susceptible to premature cleavage by non-target enzymes in the bloodstream.[1][2]

Quantitative Comparison of Linker Performance

The selection of a linker is a multi-faceted decision that balances stability, cleavage kinetics, and potential off-target effects. The following tables summarize key performance indicators for both photocleavable and enzyme-cleavable linkers.

Linker Type Cleavage Trigger Cleavage Wavelength (nm) Quantum Yield (Φ) Cleavage Half-life (t½) Key Advantages Key Disadvantages
Photocleavable Light300 - 4500.01 - 0.88Nanoseconds to hoursHigh spatiotemporal control, reduced off-target toxicity, orthogonal to biological systems.[1]Limited tissue penetration of light, potential for phototoxicity, cleavage byproducts can be cytotoxic.[3]
Enzyme-cleavable Specific Enzymes (e.g., Cathepsin B, β-glucuronidase)N/AN/AMinutes to hoursHigh tumor specificity due to overexpressed enzymes.[4]Susceptible to premature cleavage in plasma, potential for off-target toxicity, species-specific stability issues.[2][5]

Table 1: General Performance Characteristics of Photocleavable and Enzyme-Cleavable Linkers.

Linker Subtype Example Plasma Half-life (t½) Cleavage Conditions IC50 (Representative) Reference
Photocleavable (o-Nitrobenzyl) Anti-HER2-ONB-MMAEHigh (in absence of light)~365 nm UV lightPotent upon irradiation[1]
Enzyme-cleavable (Peptide) Brentuximab Vedotin (Val-Cit)~6.0 days (Cynomolgus Monkey)Cathepsin B1-10 ng/mL[4]
Enzyme-cleavable (β-Glucuronide) c1F6-MMAF81 days (extrapolated, Mouse)β-glucuronidase~20 ng/mL[4]

Table 2: Comparative Performance Data of Specific Linker Chemistries. (Note: IC50 values are highly dependent on the antibody, payload, and cell line used and are presented for illustrative purposes.)

Mechanisms of Action and Potential for Off-Target Effects

The distinct cleavage mechanisms of photocleavable and enzyme-cleavable linkers directly influence their specificity and potential for off-target effects.

Photocleavable Linkers: Precision through Light

Photocleavable linkers remain inert until activated by a specific wavelength of light. This provides exceptional control over the location and timing of drug release.

Photocleavable_Linker_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_activation External Trigger cluster_release Payload Release ADC_PC Intact ADC (Photocleavable Linker) TumorCell Tumor Cell ADC_PC->TumorCell Targeting ADC_PC_Internalized Internalized ADC TumorCell->ADC_PC_Internalized Internalization Released_Payload Active Payload ADC_PC_Internalized->Released_Payload Cleavage Light Light Application (Specific Wavelength) Light->Released_Payload Byproducts Cleavage Byproducts Released_Payload->Byproducts

Caption: Mechanism of a photocleavable linker in an ADC.

Enzyme-Cleavable Linkers: Exploiting Tumor Biology

Enzyme-cleavable linkers are designed to be substrates for enzymes that are overexpressed in the tumor microenvironment or within tumor cells. However, this reliance on biological triggers can lead to off-target cleavage.

Enzyme_Cleavable_Linker_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC_EC Intact ADC (Enzyme-Cleavable Linker) PlasmaEnzyme Plasma Protease (e.g., Ces1c, Neutrophil Elastase) ADC_EC->PlasmaEnzyme Off-Target Cleavage TumorCell Tumor Cell ADC_EC->TumorCell Targeting OffTarget_Payload Prematurely Released Payload PlasmaEnzyme->OffTarget_Payload ADC_EC_Internalized Internalized ADC TumorCell->ADC_EC_Internalized Internalization TumorEnzyme Tumor-Associated Enzyme (e.g., Cathepsin B) Released_Payload Active Payload TumorEnzyme->Released_Payload ADC_EC_Internalized->TumorEnzyme Enzymatic Cleavage

Caption: Mechanism of an enzyme-cleavable linker and potential for off-target cleavage.

Experimental Protocols

Accurate and reproducible experimental data is the foundation for comparing linker technologies. The following are detailed protocols for key in vitro assays.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC at a concentration of 100 µg/mL in human and other species' plasma (e.g., mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Processing:

    • For intact ADC analysis, use affinity capture (e.g., protein A/G beads) to isolate the ADC.

    • For released payload analysis, precipitate plasma proteins with a solvent like acetonitrile.

  • Quantification:

    • Intact ADC: Analyze the captured ADC using techniques like LC-MS to determine the drug-to-antibody ratio (DAR) over time.

    • Released Payload: Quantify the free payload in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t½) of the ADC in plasma.

Plasma_Stability_Workflow cluster_processing Processing Options cluster_quantification Quantification Methods start Start: ADC Sample incubate Incubate ADC in Plasma at 37°C start->incubate timepoint Collect Aliquots at Multiple Time Points incubate->timepoint process Sample Processing timepoint->process affinity Affinity Capture (Intact ADC) process->affinity precipitation Protein Precipitation (Released Payload) process->precipitation quantify Quantification analysis Data Analysis: Determine Half-life (t½) end End: Stability Profile analysis->end lcms_dar LC-MS for DAR affinity->lcms_dar lcms_payload LC-MS/MS for Free Payload precipitation->lcms_payload lcms_dar->analysis lcms_payload->analysis

Caption: Experimental workflow for in vitro plasma stability assay.

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the potency of the ADC against cancer cell lines.

Methodology:

  • Cell Seeding: Seed target antigen-positive and -negative cancer cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC. For photocleavable linker ADCs, a parallel plate should be prepared and exposed to the specific light wavelength for a defined duration.

  • Incubation: Incubate the plates for 72 to 120 hours.

  • Viability Assessment: Use a cell viability reagent (e.g., MTT, XTT, or a reagent for LDH release assay).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.

In Vitro Bystander Effect Assay

Objective: To quantitatively assess the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label the antigen-negative (Ag-) cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive (Ag+) cells.

  • Co-culture Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in the same wells.

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC. For photocleavable linkers, apply light to the designated wells.

  • Incubation: Incubate for 72-96 hours.

  • Analysis: Use flow cytometry or high-content imaging to specifically quantify the viability of the fluorescently labeled Ag- cells.

  • Data Analysis: Compare the viability of Ag- cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[4]

Conclusion

The choice between a photocleavable and an enzyme-cleavable linker is a critical strategic decision in drug development. Photocleavable linkers offer unparalleled spatiotemporal control, minimizing the risk of premature drug release and associated off-target toxicities. This precision comes with the challenge of light delivery to deep-seated tumors. Enzyme-cleavable linkers leverage the unique biology of the tumor microenvironment for targeted release but are inherently susceptible to off-target cleavage by circulating enzymes, a significant hurdle in their clinical translation. The detailed experimental protocols provided in this guide offer a robust framework for the head-to-head evaluation of these linker technologies, enabling an informed selection based on the specific therapeutic application and desired product profile.

References

Orthogonal Validation of Mass Spectrometry Hits from Photocleavable Linker Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photocleavable linker-based mass spectrometry is a powerful technique for identifying protein-protein interactions (PPIs) and drug-target engagement in a cellular context. The ability to covalently trap interacting partners and then release them for mass spectrometric analysis provides a unique snapshot of the cellular interactome. However, like all high-throughput screening methods, the raw hit list can contain false positives. Therefore, rigorous orthogonal validation is crucial to confirm the biological relevance of these findings before committing to downstream studies.

This guide provides an objective comparison of common orthogonal methods used to validate mass spectrometry hits from photocleavable linker experiments. We present a summary of their performance, detailed experimental protocols, and visual workflows to assist in selecting the most appropriate validation strategy.

Comparison of Orthogonal Validation Methods

The choice of an orthogonal validation method depends on several factors, including the nature of the interaction (e.g., protein-protein vs. compound-target), the availability of specific reagents, and the desired level of spatial and quantitative information.

FeatureCo-Immunoprecipitation (Co-IP) & Western BlotProximity Ligation Assay (PLA)Cellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Genetic Knockdown/Knockout
Principle An antibody against a "bait" protein is used to pull down its interacting "prey" proteins from a cell lysate. The presence of the prey is then detected by Western Blot.Antibodies to two target proteins are labeled with oligonucleotides. If the proteins are in close proximity (<40 nm), the oligos ligate, are amplified, and generate a fluorescent signal.[1][2]Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[3][4]Detects changes in the refractive index at a sensor chip surface as a ligand binds to an immobilized target in real-time.[5][6]The expression of the target protein is reduced or eliminated, and the effect on the interaction or cellular phenotype is observed.
Cellular Context In vitro (cell lysate), information on subcellular localization is lost.In situ, provides spatial information about where the interaction occurs within the cell.[7]In-cell or in-lysate, provides confirmation of target engagement in a physiological context.[4]In vitro (purified components), lacks the cellular context.In-cell, allows for studying the functional consequences of the interaction in a native environment.
Quantification Semi-quantitative, based on band intensity on a Western blot.[8]Semi-quantitative to quantitative, based on the number of fluorescent signals per cell.[9]Quantitative, allows for the determination of EC50 values from isothermal dose-response curves.[4][10]Highly quantitative, provides kinetic (k_on, k_off) and affinity (K_D) data.[11]Indirectly quantitative by observing the degree of phenotypic change or reduction in downstream signaling.
Sensitivity Lower sensitivity, may not detect weak or transient interactions.[12]High sensitivity, capable of detecting a small number of interaction events per cell.[2][13]High sensitivity, can detect subtle changes in protein stability.High sensitivity, can detect low-affinity interactions and measure fast kinetics.Dependent on the efficiency of knockdown/knockout and the sensitivity of the downstream assay.
Throughput Lower throughput, involves multiple manual steps.Higher throughput, amenable to automated microscopy and image analysis.Moderate to high throughput, especially with plate-based formats.Low to moderate throughput, depending on the instrument.Low throughput for generating and validating cell lines.
Strengths Gold standard for confirming stable interactions. Provides material for further mass spectrometry analysis.Provides subcellular localization of interactions.[7] High sensitivity for transient interactions.Confirms target engagement in a cellular environment.[3] Label-free for the ligand.Provides detailed kinetic and affinity data.[11] Real-time analysis.Provides strong evidence for the functional relevance of the target protein.
Limitations Prone to false positives from non-specific binding. Requires high-quality antibodies for both IP and Western Blot.Requires two highly specific primary antibodies from different species. The 40 nm proximity limit may miss some interactions.[9]Not all ligand binding events result in a thermal shift. Can be influenced by downstream cellular events.Requires purified proteins, which may not represent their native conformation. Immobilization of the ligand can affect its activity.Off-target effects of siRNA/shRNA or CRISPR/Cas9. Cellular compensation mechanisms can mask the phenotype.

Experimental Workflows and Signaling Pathways

Photocleavable Linker and Orthogonal Validation Workflow

Workflow for Photocleavable Linker MS and Orthogonal Validation cluster_0 Mass Spectrometry Identification cluster_1 Orthogonal Validation Cell Treatment Cells treated with photocleavable linker probe UV Cleavage UV photocleavage to release interactors Cell Treatment->UV Cleavage MS Analysis LC-MS/MS analysis to identify hits UV Cleavage->MS Analysis CoIP Co-Immunoprecipitation & Western Blot MS Analysis->CoIP PLA Proximity Ligation Assay MS Analysis->PLA CETSA Cellular Thermal Shift Assay MS Analysis->CETSA SPR Surface Plasmon Resonance MS Analysis->SPR Genetic Genetic Validation (Knockdown/Knockout) MS Analysis->Genetic

Caption: General workflow from a photocleavable linker mass spectrometry experiment to orthogonal validation.

Co-Immunoprecipitation (Co-IP) Workflow

Co-Immunoprecipitation Workflow Cell Lysate Prepare Cell Lysate Antibody Incubation Incubate with Bait-specific Antibody Cell Lysate->Antibody Incubation Bead Capture Capture with Protein A/G Beads Antibody Incubation->Bead Capture Washing Wash to remove non-specific binders Bead Capture->Washing Elution Elute Bait and Prey Proteins Washing->Elution Western Blot Analyze by Western Blot Elution->Western Blot Proximity Ligation Assay Workflow Cell Preparation Fix and Permeabilize Cells Primary Antibodies Incubate with Primary Antibodies (from different species) Cell Preparation->Primary Antibodies PLA Probes Add PLA Probes (Oligo-conjugated 2nd Abs) Primary Antibodies->PLA Probes Ligation Ligate Oligos to form a circle PLA Probes->Ligation Amplification Rolling Circle Amplification with fluorescent probes Ligation->Amplification Imaging Visualize and Quantify Fluorescent Spots Amplification->Imaging

References

A Comparative Guide to Photocleavable Linkers for In-Cell Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatiotemporal control offered by photocleavable linkers has revolutionized the study of protein-protein interactions and cellular signaling pathways within their native environment. By enabling the light-induced covalent cross-linking of interacting biomolecules, these tools provide a snapshot of dynamic cellular processes. This guide offers an objective comparison of three prominent classes of photocleavable linkers—ortho-nitrobenzyl, coumarin, and diazirine derivatives—supported by experimental data and detailed protocols to inform the selection of the optimal linker for your in-cell cross-linking experiments.

Quantitative Comparison of Photocleavable Linkers

The choice of a photocleavable linker is critical and depends on several factors, including the wavelength of activation, cleavage efficiency (quantum yield), potential for cellular damage, and the specific application. The following table summarizes key quantitative data for these linker families.

Linker FamilyExample StructureTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (ONB) 2-nitrobenzyl340 - 365[1]0.1 - 0.63[2][3]Well-established chemistry; Commercially available derivatives; Can be tuned for two-photon excitation (710-750 nm)[1].Requires UV light which can be damaging to cells[4]; Byproducts can be cytotoxic[5]; Relatively low quantum yields in some cases.
Coumarin 7-(diethylamino)coumarin-4-yl)methyl365 - 475[1]~0.25 - 0.83[6]Cleavage with less damaging visible light[1]; Generally higher quantum yields than ONB; Can be used for reversible cross-linking[7].Can be sensitive to hydrolysis; Photodimerization can be a competing reaction[5].
Diazirine 3-(trifluoromethyl)-3-phenyldiazirine~350 - 370[8]Not applicable (forms covalent bond)Small size minimizes steric hindrance[9]; Highly reactive carbene intermediate reacts with a wide range of amino acid residues[8][9]; Less damaging UV wavelength compared to some ONB linkers.High reactivity can lead to non-specific labeling[8]; Does not "cleave" to release a molecule but rather forms a stable covalent bond.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanisms and workflows associated with in-cell cross-linking using photocleavable linkers.

G General Workflow for In-Cell Photocleavable Cross-Linking cluster_cell Cellular Environment cluster_analysis Downstream Analysis A Linker-Bait Conjugate Introduction B Incubation & Target Binding A->B C Photoactivation (UV/Visible Light) B->C D In-situ Cross-linking C->D E Cell Lysis D->E F Enrichment of Cross-linked Complexes E->F G Mass Spectrometry (LC-MS/MS) F->G H Data Analysis & Interaction Mapping G->H

Caption: A generalized workflow for in-cell cross-linking experiments.

G Photocleavage Mechanisms of Linkers cluster_onb o-Nitrobenzyl (ONB) Linker cluster_coumarin Coumarin Linker cluster_diazirine Diazirine Linker ONB_start o-Nitrobenzyl Linker-Target hv (340-365 nm) ONB_intermediate aci-nitro intermediate ONB_start:hv->ONB_intermediate Intramolecular H-abstraction ONB_end Cross-linked Product + o-nitrosobenzaldehyde ONB_intermediate->ONB_end Rearrangement & Cleavage Coumarin_start Coumarin Linker-Target hv (365-475 nm) Coumarin_intermediate Excited State Coumarin_start:hv->Coumarin_intermediate Photon Absorption Coumarin_end Cross-linked Product Coumarin_intermediate->Coumarin_end Bond Cleavage Diazirine_start Diazirine Linker-Target hv (~350-370 nm) Diazirine_intermediate Carbene Intermediate + N2 Diazirine_start:hv->Diazirine_intermediate Nitrogen Extrusion Diazirine_end Covalently Cross-linked Product Diazirine_intermediate->Diazirine_end Non-specific Insertion

Caption: Simplified photocleavage and activation mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the successful application of photocleavable linkers in a cellular context. Below are generalized protocols for in-cell cross-linking using the three discussed linker types. Optimization of linker concentration, incubation time, and irradiation conditions is essential for each specific experimental system.

Protocol 1: In-Cell Cross-Linking with o-Nitrobenzyl (ONB) or Coumarin Linkers

This protocol is applicable to heterobifunctional ONB or coumarin linkers containing a reactive group (e.g., NHS ester) for conjugation to a bait protein or molecule.

Materials:

  • Cells of interest

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • ONB- or Coumarin-based heterobifunctional cross-linker (e.g., NHS-ester derivative)

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • UV lamp (365 nm for ONB) or visible light source (400-450 nm for coumarin)

  • Ice

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%).

  • Linker Preparation: Immediately before use, dissolve the ONB or coumarin cross-linker in anhydrous DMSO to prepare a stock solution (e.g., 10-100 mM).

  • Cell Treatment:

    • Wash cells twice with ice-cold PBS.

    • Dilute the linker stock solution in pre-warmed serum-free medium to the desired final concentration (typically 100-500 µM, requires optimization).

    • Incubate cells with the linker-containing medium for 15-60 minutes at 37°C to allow for cell uptake and conjugation to the bait molecule.

  • Washing: Remove the linker-containing medium and wash the cells three times with ice-cold PBS to remove excess, unconjugated linker.

  • Photo-Cross-linking:

    • Add a minimal volume of ice-cold PBS to cover the cells.

    • Place the cell culture plate on ice and irradiate with the appropriate light source.

      • For ONB: Use a 365 nm UV lamp at a specific power density for 5-30 minutes. The distance from the lamp to the cells is critical and should be kept consistent.

      • For Coumarin: Use a visible light source (e.g., 405 nm or 450 nm LED array) for 1-15 minutes.

    • Note: The optimal irradiation time and intensity must be determined empirically to maximize cross-linking while minimizing cell damage.

  • Quenching (Optional but Recommended): Add quenching solution to the cells to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature to react with any remaining unreacted linker.

  • Cell Lysis: Wash the cells once with ice-cold PBS and then lyse the cells using an appropriate lysis buffer.

  • Downstream Analysis: Proceed with protein concentration determination, followed by enrichment of cross-linked complexes (e.g., via affinity purification of the bait protein) and analysis by SDS-PAGE, Western blotting, and/or mass spectrometry.

Protocol 2: In-Cell Photo-Cross-Linking with Diazirine Linkers

This protocol describes the use of a heterobifunctional diazirine linker (e.g., with an NHS ester) for labeling a bait protein followed by photo-cross-linking to interacting partners.

Materials:

  • Cells of interest

  • Cell culture medium

  • PBS

  • Diazirine-based heterobifunctional cross-linker (e.g., NHS-diazirine)

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Lysis buffer

  • Long-wave UV lamp (350-370 nm)

  • Ice

Procedure:

  • Cell Culture and Bait Protein Expression: Culture cells expressing the bait protein to an appropriate density.

  • Linker Conjugation (in vitro or in-cell):

    • In vitro (pre-conjugation): Conjugate the diazirine linker to the purified bait protein before introducing it into the cells (e.g., via electroporation or transfection). This provides more control over the labeling stoichiometry.

    • In-cell: Treat cells with a cell-permeable diazirine linker. The linker will react with accessible primary amines on intracellular proteins. This approach is less specific to the bait protein.

  • Incubation and Washing (for in-cell conjugation):

    • Wash cells with PBS.

    • Incubate cells with the diazirine linker in serum-free media for 30-60 minutes.

    • Wash cells thoroughly with PBS to remove excess linker.

  • Photoactivation:

    • Place the cells on ice and add a minimal volume of PBS.

    • Irradiate with a long-wave UV lamp (350-370 nm) for 1-15 minutes[8]. The optimal time should be determined experimentally.

  • Cell Lysis and Analysis:

    • Lyse the cells immediately after irradiation using a suitable lysis buffer.

    • Proceed with downstream analysis, such as affinity purification of the bait protein to enrich for cross-linked interactors, followed by mass spectrometry to identify the cross-linked peptides.

Conclusion

The selection of a photocleavable linker for in-cell cross-linking is a critical decision that significantly impacts the outcome of the experiment. ortho-Nitrobenzyl linkers offer a well-established and versatile option, particularly with the potential for two-photon excitation for deeper tissue penetration. Coumarin-based linkers are advantageous due to their activation by less phototoxic visible light and generally higher quantum yields. Diazirine linkers, while not technically "cleavable" for release, are highly effective for capturing protein interactions due to their small size and broad reactivity upon photoactivation. Researchers should carefully consider the specific requirements of their biological system, including the sensitivity of the cells to UV light and the nature of the protein interactions being investigated, to choose the most appropriate photocleavable cross-linking strategy.

References

A Comparative Guide to the Biocompatibility of Photocleavable Linker Cleavage Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photocleavable (PC) linkers are indispensable tools in modern drug delivery, proteomics, and cell biology, offering precise spatiotemporal control over the release of active molecules. The o-nitrobenzyl (ONB) linker, and by extension 3-(2-Nitrophenoxy)propylamine, is a widely used scaffold due to its well-established chemistry. However, upon photo-cleavage, these linkers release small molecule byproducts. The biocompatibility of these molecular remnants is a critical consideration, as they can elicit unintended biological effects, including cytotoxicity and genotoxicity.

This guide provides an objective comparison of the biocompatibility of cleavage products from the this compound linker against those from common alternative photocleavable systems. The data presented is collated from experimental studies to aid researchers in selecting the most appropriate linker for their specific application, balancing cleavage efficiency with biological compatibility.

Comparison of Photocleavable Linker Byproducts

The selection of a photocleavable linker should not only be based on its activation wavelength and cleavage kinetics but also on the toxicological profile of its byproducts. The primary byproducts of the o-nitrobenzyl system are 2-nitrophenol and 2-nitrosobenzaldehyde. Alternatives such as coumarin and quinoline-based linkers generate different cleavage products with distinct biocompatibility profiles.

Table 1: Quantitative Biocompatibility Data of Photocleavage Byproducts

Linker FamilyPrimary Cleavage Product(s)Molecular Weight ( g/mol )Reported IC50 ValuesGenotoxicity ProfileKey Biocompatibility Notes
o-Nitrobenzyl 2-Nitrophenol139.11> 200 µM in BEAS-2B cells (least cytotoxic of nitrophenol isomers)[1]Mixed results: Generally not mutagenic in Ames test, but some evidence of DNA damage in other assays[2][3]Low acute oral toxicity (LD50 in rats: 2830–5376 mg/kg)[1][4]. Can cause skin, eye, and respiratory irritation[5][6].
2-Nitrosobenzaldehyde151.12LD50 Oral (Mouse): 600 mg/kg[7]Weak genotoxic activity reported[8]. Negative in Ames test[9].Harmful if swallowed; causes skin and eye irritation[9][10][11].
Coumarin 7-Hydroxy-4-methylcoumarin176.17No significant cytotoxicity observed up to 100 µM in B16-F10 melanoma cells[2]No specific genotoxicity data found for this byproduct. Parent coumarin is metabolized by humans to the less toxic 7-hydroxycoumarin[12].Generally considered to have low toxicity. Used in anti-cancer studies at higher concentrations[13].
7-Amino-4-methylcoumarin175.18No significant cytotoxicity reported at concentrations used for biological assays[1].No specific genotoxicity data found for this byproduct.Causes skin and eye irritation[14].
Quinoline 8-Hydroxyquinoline-5-sulfonic acid225.22Intraperitoneal LD50 (mouse) > 800 mg/kg[15]No specific genotoxicity data found.Known to be an irritant[15][16]. Biocompatibility is considered acceptable for use in some biomedical materials[17].

Visualization of Mechanisms and Workflows

Diagrams are provided to clarify the chemical reactions and experimental processes discussed.

Photocleavage Mechanism of o-Nitrobenzyl Linkers

The cleavage of the o-nitrobenzyl group, the core of this compound, proceeds via an intramolecular rearrangement upon UV light exposure, releasing the caged molecule and a nitrosobenzaldehyde byproduct.

G cluster_0 Photocleavage of o-Nitrobenzyl Linker ONB_Linker o-Nitrobenzyl Linker (e.g., this compound) Excited_State Excited State (n -> π*) ONB_Linker->Excited_State UV Light (hv) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Released_Molecule Released Molecule (e.g., Drug, Probe) Cyclic_Intermediate->Released_Molecule Byproduct 2-Nitrosobenzaldehyde Byproduct Cyclic_Intermediate->Byproduct

Photocleavage mechanism of the o-nitrobenzyl linker.
Experimental Workflow for Cytotoxicity Assessment

A generalized workflow for assessing the cytotoxicity of chemical compounds using a cell-based assay like the MTT or LDH assay.

G cluster_1 General Cytotoxicity Assay Workflow Cell_Seeding Seed cells in 96-well plate Incubation_1 Incubate (24h) to allow attachment Cell_Seeding->Incubation_1 Treatment Treat cells with cleavage byproducts (serial dilutions) Incubation_1->Treatment Incubation_2 Incubate for defined period (24-72h) Treatment->Incubation_2 Assay_Reagent Add Assay Reagent (e.g., MTT, LDH substrate) Incubation_2->Assay_Reagent Incubation_3 Incubate as per protocol Assay_Reagent->Incubation_3 Measurement Measure signal (Absorbance/Luminescence) Incubation_3->Measurement Data_Analysis Analyze Data: Calculate % Viability, IC50 Measurement->Data_Analysis

A typical workflow for in vitro cytotoxicity testing.
Logic Diagram for Linker Selection

This diagram outlines a decision-making process for selecting a photocleavable linker based on experimental requirements, with an emphasis on biocompatibility.

G Start Start: Select a Photocleavable Linker Wavelength Required Activation Wavelength? Start->Wavelength UV UV (~365 nm) Wavelength->UV Visible Visible (>400 nm) Wavelength->Visible Biocompatibility High Biocompatibility of Byproducts Critical? UV->Biocompatibility Coumarin_Linker Consider Coumarin (Lower byproduct toxicity, visible light cleavage) Visible->Coumarin_Linker Yes_Bio Yes Biocompatibility->Yes_Bio No_Bio No Biocompatibility->No_Bio Quinoline_Linker Consider Quinoline (Rapid cleavage) Yes_Bio->Quinoline_Linker ONB_Linker Consider o-Nitrobenzyl (Well-established chemistry) No_Bio->ONB_Linker Final_Choice Final Linker Selection ONB_Linker->Final_Choice Coumarin_Linker->Final_Choice Quinoline_Linker->Final_Choice

Decision tree for photocleavable linker selection.

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (cleavage byproducts) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (if applicable).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[19]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage. This assay quantifies the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the number of lysed cells.[21]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare three sets of control wells: (1) Untreated cells (spontaneous LDH release), (2) Vehicle control, and (3) Maximum LDH release control (add 10 µL of a 10X Lysis Buffer to untreated cells 45 minutes before the end of incubation).[21]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.[10]

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate. Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and diaphorase) to each well.[21]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[21]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[21]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[21]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

Principle: The comet assay is a sensitive method for detecting DNA damage (e.g., single- and double-strand breaks, alkali-labile sites) in individual cells. When lysed and subjected to electrophoresis, the DNA from a damaged cell migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.[4][13]

Protocol:

  • Cell Preparation and Treatment: Treat cells in suspension or as an adherent culture with the test compounds for a desired period. Harvest the cells and adjust the concentration to ~1 x 10⁵ cells/mL in ice-cold PBS.

  • Embedding in Agarose: Mix ~25 µL of the cell suspension with ~75 µL of low melting point agarose (0.5% in PBS) at 37°C. Pipette this mixture onto a pre-coated microscope slide (coated with 1% normal melting point agarose). Cover with a coverslip and let it solidify on ice.

  • Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[4]

  • DNA Unwinding (Alkaline Condition): Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Let the DNA unwind for 20-40 minutes.[14]

  • Electrophoresis: Apply a voltage of ~0.7 V/cm (e.g., 25 V and 300 mA) for 20-30 minutes.[14] All steps should be performed in the dark to prevent additional DNA damage.

  • Neutralization and Staining: Gently remove the slides and immerse them in a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes (repeat 3 times). Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 cells per sample using specialized comet assay software to quantify parameters like % DNA in the tail, tail length, and tail moment.[4]

DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)

Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[5][9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with test compounds as described in the MTT protocol. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Probe Loading: Prepare a working solution of DCFH-DA (typically 10-25 µM) in serum-free medium or PBS immediately before use.[5] Remove the treatment medium, wash cells once with PBS.

  • Incubation: Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[11]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[9]

  • Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS. Normalize the results to the untreated control to determine the fold change in ROS production. For a more robust analysis, fluorescence can be normalized to cell number or total protein content.

References

A Researcher's Comparative Guide to Photocleavable Linkers: A Quantitative Analysis of Cleavage Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control over the release of active molecules is a cornerstone of innovation. Photocleavable (PC) linkers, molecular entities that break upon exposure to light, offer an unparalleled degree of spatiotemporal control, making them indispensable tools in fields ranging from targeted drug delivery to proteomics. This guide provides an objective comparison of the cleavage efficiencies of common photocleavable linkers, supported by quantitative experimental data and detailed protocols to inform the selection of the most suitable linker for your research needs.

The efficacy of a photocleavable linker is primarily determined by its quantum yield (Φ), which quantifies the number of cleavage events per absorbed photon, and the optimal wavelength of light required for this cleavage. This comparison delves into the performance of several widely-used classes of photocleavable linkers, offering a clear overview of their key characteristics.

Quantitative Comparison of Photocleavable Linker Performance

The selection of an appropriate photocleavable linker is critical and depends on the specific application, considering factors such as cleavage efficiency, wavelength of activation, and potential side reactions. The following table summarizes key quantitative data for some of the most widely used photocleavable linker families.

Linker FamilyExample StructureTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Cleavage Half-life (t½)Key AdvantagesKey Disadvantages/Considerations
o-Nitrobenzyl (ONB) 2-nitrobenzyl340 - 365[1]0.01 - 0.63[1]Minutes to hours[2]Well-established chemistry, commercially available derivatives.Requires UV light which can be damaging to biological samples; can have relatively low quantum yields; byproducts can be reactive.[3]
Coumarin 7-(diethylamino)coumarin-4-yl)methyl365 - 450~0.25< 1 minute (with high-power LEDs)Cleavage with less damaging visible light, often higher quantum yields than ONB.[4]Can be sensitive to hydrolysis; photolysis can sometimes lead to side products.[5]
Quinoline (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)~3650.62 - 0.88[6]Rapid (nanosecond timescale)[6]High quantum yields, rapid cleavage kinetics.[6]Can have low two-photon absorption cross-sections, limiting tissue penetration for in vivo applications; photorearrangement can sometimes occur.[7][8]
Benzoin Benzoin acetate~350~0.54 (for dimethoxybenzoin)Minutes to hoursGood quantum yields; generates unreactive side products.[9]Limited commercial availability of diverse derivatives; photolysis can proceed via radical intermediates.[10]
p-Hydroxyphenacyl (pHP) p-Hydroxyphenacyl~300-400~0.19 - 0.25Nanoseconds to microsecondsFast release kinetics; photoproducts are transparent at the irradiation wavelength.[11]Requires UV irradiation; photorearrangement (photo-Favorskii) is a key part of the mechanism.[11][12]

Visualizing the Process: Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the generalized photocleavage mechanism of an o-nitrobenzyl linker, a common experimental workflow for determining cleavage efficiency, and the logic for troubleshooting experiments.

Generalized Photocleavage Mechanism of an o-Nitrobenzyl Linker ONB_Cargo o-Nitrobenzyl-Cargo Conjugate Excited_State Excited State ONB_Cargo->Excited_State hv (Light Absorption) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Released_Cargo Released Cargo Aci_Nitro->Released_Cargo Rearrangement & Cleavage Byproduct Nitrosobenzaldehyde Byproduct Aci_Nitro->Byproduct Rearrangement

Caption: Generalized photocleavage mechanism of an o-nitrobenzyl linker.

Experimental Workflow for Determining Photocleavage Efficiency cluster_prep Sample Preparation cluster_exp Photocleavage Experiment cluster_analysis Analysis cluster_calc Calculation Prep_Solution Prepare solution of linker-cargo conjugate at a known concentration Irradiate Irradiate sample with a specific wavelength of light Prep_Solution->Irradiate Time_Points Withdraw aliquots at different time intervals Irradiate->Time_Points HPLC_UV Analyze aliquots by HPLC or UV-Vis Spectroscopy Time_Points->HPLC_UV Quantify Quantify the decrease of starting material and/or increase of product HPLC_UV->Quantify Calc_Efficiency Calculate cleavage efficiency, rate constant, and quantum yield Quantify->Calc_Efficiency

Caption: Experimental workflow for determining photocleavage efficiency.

Troubleshooting Low Photocleavage Yield Start Low Photocleavage Yield? Check_Wavelength Is the irradiation wavelength correct for the linker? Start->Check_Wavelength Check_Intensity Is the light intensity sufficient? Check_Wavelength->Check_Intensity Yes a1 Adjust Wavelength Check_Wavelength->a1 No Check_Time Is the irradiation time long enough? Check_Intensity->Check_Time Yes a2 Increase Light Intensity Check_Intensity->a2 No Check_Solvent Is the solvent appropriate? Check_Time->Check_Solvent Yes a3 Increase Irradiation Time Check_Time->a3 No Consider_Linker Consider a linker with a higher quantum yield Check_Solvent->Consider_Linker Yes a4 Change Solvent Check_Solvent->a4 No

Caption: Troubleshooting logic for low photocleavage yield.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of photocleavable linker performance. Below are generalized protocols for determining photocleavage efficiency using High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy.

Protocol 1: Determining Photocleavage Efficiency using HPLC

This protocol allows for the quantitative analysis of the starting material and the cleaved product over time.

Materials:

  • Photolabile linker-cargo conjugate

  • Appropriate solvent (e.g., acetonitrile/water, methanol, buffered solution)

  • HPLC system with a suitable column (e.g., C18) and a UV detector

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Quartz cuvette or other UV-transparent reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Prepare a solution of the photolabile compound in a suitable solvent at a known concentration (e.g., 2 µM). Ensure the absorbance at the irradiation wavelength is low to avoid inner filter effects.

  • Initial Analysis (t=0): Before irradiation, inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram, which will serve as the baseline.

  • Photolysis: Place the solution in the quartz vessel and begin irradiation with the UV lamp at a fixed distance. Ensure the solution is continuously stirred for uniform exposure.

  • Time-Course Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture. Protect these samples from further light exposure.

  • HPLC Analysis: Inject each aliquot into the HPLC system. Develop a method that effectively separates the starting material from the cleaved product(s).

  • Data Analysis:

    • Integrate the peak areas of the starting material and the product(s) at each time point.

    • Calculate the percentage of cleavage by comparing the decrease in the starting material's peak area or the increase in the product's peak area relative to the initial amount.

    • Plot the concentration of the starting material versus time to determine the reaction kinetics.

Protocol 2: Determining Photocleavage Quantum Yield using UV-Vis Spectroscopy

This protocol is used to determine the quantum yield (Φ), a key measure of photocleavage efficiency.

Materials:

  • Photolabile linker-cargo conjugate

  • Appropriate solvent

  • UV-Vis spectrophotometer

  • Calibrated light source (e.g., LED with a known photon flux)

  • Quartz cuvette

  • Magnetic stirrer and stir bar

  • Chemical actinometer (for light source calibration, e.g., potassium ferrioxalate)

Procedure:

  • Light Source Calibration (Actinometry): Determine the photon flux of the light source using a chemical actinometer. This involves irradiating the actinometer solution under the same conditions as the sample and measuring the change in its absorbance.

  • Sample Preparation: Prepare a solution of the linker-cargo conjugate in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the irradiation wavelength to ensure uniform light absorption.

  • Spectrometer Setup: Place the quartz cuvette containing the sample solution and a stir bar in the spectrophotometer.

  • Irradiation and Monitoring: Begin irradiation with the calibrated light source while continuously stirring the solution. Record UV-Vis spectra at regular, short time intervals.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength corresponding to the consumption of the starting material or the formation of a product.

    • Plot the change in concentration (calculated from absorbance using the Beer-Lambert law) versus time. The initial slope of this curve represents the initial rate of the photoreaction.

    • The quantum yield (Φ) can then be calculated using the following equation: Φ = (initial rate of reaction) / (photon flux × (1 - 10-A) × volume of the solution) where A is the absorbance of the solution at the irradiation wavelength.

References

literature review of cleavable linkers in chemical proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Cleavable Linkers in Chemical Proteomics

Chemical proteomics has emerged as a powerful discipline for understanding the interactions of small molecules with proteins on a global scale. A critical component of many chemical proteomics workflows is the use of cleavable linkers. These molecular bridges, which connect a probe molecule (e.g., a reactive fragment for activity-based protein profiling or a photoaffinity label) to a reporter handle (typically biotin), enable the selective enrichment of probe-modified proteins and subsequent release for mass spectrometry (MS) analysis. The ability to cleave the linker under specific conditions is paramount for reducing background noise from non-specifically bound proteins and facilitating the identification of true interaction partners.

This guide provides a comparative overview of the most common classes of cleavable linkers used in chemical proteomics, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal linker for their experimental needs.

Comparison of Cleavable Linkers

The choice of a cleavable linker depends on several factors, including the stability of the target proteins and their modifications, the desired stringency of washing steps, and compatibility with downstream analytical techniques. The following tables summarize the key characteristics and cleavage conditions of common cleavable linkers.

Table 1: Comparison of Chemically Cleavable Linkers

Linker TypeCleavage ReagentTypical Cleavage ConditionsAdvantagesDisadvantages
Disulfide Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP)10-50 mM DTT or TCEP, Room Temperature, 30-60 min[1]Mild, biocompatible cleavage; high efficiency.[1]Susceptible to premature cleavage in reducing cellular environments; potential for disulfide scrambling.[1]
Acid-Labile (e.g., Dialkoxydiphenylsilane - DADPS) Formic Acid (FA), Trifluoroacetic Acid (TFA)2-10% Formic Acid, 0.5-1 hour[2][3][4]Mild, MS-compatible cleavage; high performance in proteomic workflows.[5][6]Harsh conditions with TFA can damage proteins and PTMs.[1]
Acid-Labile (Hydrazone) Low pH (e.g., Trifluoroacetic Acid - TFA)TFA/H₂O/TIS (95:2.5:2.5), 1 hour[7]Effective cleavage.Harsh conditions can damage proteins and PTMs; less biocompatible for in vivo applications.[1]
Azobenzene (AZO) Sodium Dithionite50 mM Sodium DithioniteMild reducing conditions.Potential for artifactual sulfation of the residual linker.[2]
Vicinal Diol Sodium PeriodateAqueous Sodium PeriodateFast and quantitative cleavage.[8]Oxidative conditions may affect certain amino acid residues.
Diazobenzene Sodium DithioniteMild reducing conditions[9]Chemoselective cleavage.[9]Can be less efficient than harsher methods.[9]

Table 2: Comparison of Photocleavable and Enzymatically Cleavable Linkers

Linker TypeCleavage StimulusTypical Cleavage ConditionsAdvantagesDisadvantages
Photocleavable (e.g., Nitrobenzyl) UV Light365 nm UV light, 5-30 min[10][11]High spatial and temporal control.[1]Can cause photodamage to proteins; may require specialized equipment.[1]
Enzymatically Cleavable (e.g., TEV) TEV Protease1 unit TEV protease per 100 units of protein, 4°C overnight or 30°C for 1-8 hours[12][13]High specificity of cleavage.[1]Dependent on enzyme activity; can be costly; inclusion of cleavage site may reduce protein solubility.[14]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process is crucial for understanding the role of cleavable linkers in a chemical proteomics experiment. The following diagrams, generated using the DOT language, illustrate a general workflow and the different cleavage strategies.

G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Sample Processing & Elution cluster_3 Analysis A Proteome Labeling with Probe B Lysis & Solubilization A->B C Click Chemistry with Cleavable Biotin Linker B->C D Streptavidin Enrichment C->D E Wash Non-Specifically Bound Proteins D->E F On-Bead Digestion (e.g., Trypsin) E->F G Cleavage of Linker & Elution of Peptides F->G H LC-MS/MS Analysis G->H I Data Analysis & Target Identification H->I

A general workflow for chemical proteomics using a cleavable linker.

G cluster_0 cluster_1 cluster_2 cluster_3 A Probe-Labeled Protein (Bound to Streptavidin via Linker) B Chemically Cleavable A->B C Photocleavable A->C D Enzymatically Cleavable A->D E Reducing Agents (DTT, TCEP) Acid (FA, TFA) Sodium Dithionite B->E Stimulus F UV Light (e.g., 365 nm) C->F Stimulus G Specific Protease (e.g., TEV) D->G Stimulus H Eluted Probe-Labeled Peptide E->H F->H G->H

Overview of different cleavable linker strategies and their respective stimuli.

Detailed Methodologies

Reproducibility in chemical proteomics experiments hinges on well-defined protocols. The following are detailed methodologies for the application of commonly used cleavable linkers.

Affinity Purification and Cleavage using a Disulfide Linker

This protocol outlines the enrichment and elution of biotinylated proteins using a disulfide-containing linker.

1. Protein Enrichment:

  • Incubate cell lysate containing the probe-labeled and biotinylated proteins with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads sequentially with 1% SDS in PBS, 1 M NaCl in PBS, and finally with PBS to remove non-specifically bound proteins.

2. On-Bead Digestion:

  • Resuspend the beads in a digestion buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduce the disulfide bonds within the proteins by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

  • Alkylate the free thiols by adding iodoacetamide to a final concentration of 55 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.0.

  • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

3. Elution by Linker Cleavage:

  • Pellet the beads and discard the supernatant containing non-biotinylated peptides.

  • To cleave the disulfide linker and elute the probe-labeled peptides, resuspend the beads in a solution of 10-50 mM DTT or TCEP in PBS.[1]

  • Incubate for 30-60 minutes at room temperature with gentle agitation.[1]

  • Pellet the beads and collect the supernatant containing the eluted peptides.

4. Sample Preparation for MS:

  • Acidify the eluted peptide solution with formic acid to a final concentration of 1%.

  • Desalt the peptides using a C18 StageTip or equivalent.

  • Dry the peptides in a vacuum centrifuge and resuspend in an appropriate buffer for LC-MS/MS analysis.

Cleavage of a DADPS Linker

The dialkoxydiphenylsilane (DADPS) linker is an acid-labile linker that has shown excellent performance in chemical proteomics.[6]

1. Elution by Linker Cleavage:

  • Following on-bead digestion and washing as described above, resuspend the beads in a 2-10% formic acid solution.[2][4]

  • Incubate for 30-60 minutes at room temperature with gentle agitation.[3][4]

  • Pellet the beads and collect the supernatant containing the eluted peptides.

2. Sample Preparation for MS:

  • Dry the eluted peptide solution in a vacuum centrifuge.

  • Desalt the peptides using a C18 StageTip.

  • Dry the peptides again and resuspend for LC-MS/MS analysis.

Cleavage of a TEV Linker

Enzymatic cleavage offers high specificity, and TEV protease is a commonly used enzyme for this purpose.

1. Elution by Linker Cleavage:

  • After protein enrichment and washing, resuspend the beads in 1X TEV Protease Reaction Buffer.

  • Add TEV protease. The optimal ratio is typically 1 unit of enzyme per 100 units of fusion protein, but this may need to be optimized.[12]

  • Incubate overnight at 4°C or for 1-8 hours at 30°C.[12][13]

  • Pellet the beads and collect the supernatant containing the eluted proteins.

2. Downstream Processing:

  • The eluted proteins can then be subjected to in-solution digestion with trypsin and prepared for LC-MS/MS analysis as described in the disulfide linker protocol.

Conclusion

Cleavable linkers are indispensable tools in chemical proteomics, enabling the confident identification of protein targets of small molecules.[15] The choice of linker should be carefully considered based on the specific experimental goals and the nature of the biological system under investigation. While chemically cleavable linkers like DADPS offer a good balance of efficient cleavage under mild conditions, other linkers such as photocleavable and enzymatically cleavable variants provide unique advantages in terms of control and specificity, respectively. By understanding the properties and protocols associated with each type of linker, researchers can enhance the rigor and success of their chemical proteomics experiments.

References

selection guide for choosing the right cleavable linker for your experiment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a cleavable linker is a critical determinant in the design of successful bioconjugates, particularly in the landscape of targeted therapies like Antibody-Drug Conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet efficiently cleave to release its cargo at the desired site of action.[1][2] This guide provides an objective comparison of the primary classes of cleavable linkers, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

Comparative Performance of Cleavable Linkers

The choice of a cleavable linker profoundly impacts the therapeutic window and overall performance of a bioconjugate.[2] The following tables summarize key quantitative data for the major categories of cleavable linkers. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[2][3]

Table 1: In Vitro Plasma Stability of Common Cleavable Linkers
Linker TypeSpecific ExampleSystemMetricValueReference(s)
pH-Sensitive HydrazoneHuman PlasmaHalf-life (t½)~29-55 hours[4]
Acyl hydrazonepH 7.0 BufferHalf-life (t½)183 hours[5]
Enzyme-Sensitive Val-CitHuman Plasma% Intact ADC after 7 days>95%[4]
β-Glucuronide-MMAFRat PlasmaExtrapolated Half-life (t½)81 days[3]
Redox-Sensitive Hindered DisulfideHuman Plasma% Intact ADC after 7 days~80-90%[4]
Table 2: Cleavage Efficiency and Conditions
Linker TypeCleavage TriggerTypical ConditionsEfficiency/RateReference(s)
pH-Sensitive Acidic pHEndosomes/Lysosomes (pH 4.5-5.5)Rapid hydrolysis, pH-dependent rate[3]
Redox-Sensitive High Glutathione (GSH)Cytoplasm (~1-10 mM GSH)Efficient cleavage, rate influenced by steric hindrance[5][6]
Enzyme-Sensitive Lysosomal Proteases (e.g., Cathepsin B)LysosomesEfficient cleavage, dependent on enzyme expression[3]
β-glucuronidaseLysosomes, necrotic tumor regionsFacile drug release[3]
Photocleavable UV/Visible Light340-365 nm (o-Nitrobenzyl)Quantum Yield: 0.01 - 0.63; Half-life: minutes to hours[7][8]
365-450 nm (Coumarin)Quantum Yield: ~0.25; Half-life: < 1 minute (with high-power LEDs)[9]
Table 3: In Vitro Cytotoxicity of ADCs with Different Linkers
Linker TypeADC ExampleCell LineIC50 ValueReference(s)
Enzyme-Sensitive Anti-HER2-Val-Cit-MMAESK-BR-3 (HER2 high)~10 ng/mL[10]
pH-Sensitive Anti-CD30-Hydrazone-DoxorubicinL540cy (CD30+)~0.1 µg/mL[4]
Enzyme-Sensitive Legumain-cleavable (AsnAsn-PABC-MMAE)SKBR3Comparable to ValCit-PABC[11]

Mechanisms of Action and Experimental Workflows

Understanding the cleavage mechanisms and the experimental workflows to evaluate them is crucial for linker selection.

Cleavage Mechanisms of Different Linker Types

The following diagrams illustrate the distinct release mechanisms for each class of cleavable linker.

Cleavage_Mechanisms cluster_pH pH-Sensitive (Hydrazone) cluster_Redox Redox-Sensitive (Disulfide) cluster_Enzyme Enzyme-Sensitive (Peptide) cluster_Photo Photocleavable (o-Nitrobenzyl) ADC_pH ADC-Hydrazone-Payload Lysosome_pH Acidic Environment (Lysosome, pH 4.5-5.0) ADC_pH->Lysosome_pH Hydrolysis Released_Payload_pH Free Payload Lysosome_pH->Released_Payload_pH Payload Release ADC_Redox ADC-S-S-Payload Cytoplasm_Redox Reducing Environment (Cytoplasm, high GSH) ADC_Redox->Cytoplasm_Redox Reduction Released_Payload_Redox Free Payload Cytoplasm_Redox->Released_Payload_Redox Payload Release ADC_Enzyme ADC-Val-Cit-Payload Lysosome_Enzyme Lysosomal Protease (e.g., Cathepsin B) ADC_Enzyme->Lysosome_Enzyme Proteolysis Released_Payload_Enzyme Free Payload Lysosome_Enzyme->Released_Payload_Enzyme Payload Release ADC_Photo ADC-ONB-Payload Light UV/Visible Light (e.g., 365 nm) ADC_Photo->Light Photoirradiation Released_Payload_Photo Free Payload Light->Released_Payload_Photo Payload Release

Caption: Cleavage mechanisms of different cleavable linkers.

General Experimental Workflow for ADC Evaluation

A systematic evaluation of ADCs with different linkers involves a series of in vitro and in vivo experiments.

ADC_Evaluation_Workflow ADC_Design ADC Design & Conjugation (Select Antibody, Payload, Linker) Plasma_Stability In Vitro Plasma Stability Assay ADC_Design->Plasma_Stability Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) ADC_Design->Cytotoxicity Cleavage_Assay Specific Cleavage Assay (e.g., Cathepsin B Assay) ADC_Design->Cleavage_Assay In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Xenograft Models) Plasma_Stability->In_Vivo_Studies Cytotoxicity->In_Vivo_Studies Cleavage_Assay->In_Vivo_Studies Data_Analysis Data Analysis & Candidate Selection In_Vivo_Studies->Data_Analysis

Caption: General workflow for the evaluation of ADCs.

Detailed Experimental Protocols

Reproducible and standardized protocols are essential for the accurate assessment and comparison of cleavable linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate and the rate of premature payload release in plasma.[12]

Methodology:

  • Plasma Preparation:

    • Obtain commercially available frozen plasma (e.g., human, mouse, rat) with an anticoagulant like EDTA.[13]

    • Thaw the plasma in a 37°C water bath.[12]

    • Centrifuge at approximately 2,000 x g for 10 minutes at 4°C to remove cryoprecipitates.[12]

  • Incubation:

    • Dilute the bioconjugate stock solution into the prepared plasma to a final concentration relevant to expected therapeutic levels (e.g., 100 µg/mL).[13]

    • Incubate the samples at 37°C.[12]

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 144 hours).[12] The 0-hour time point serves as the baseline control.[12]

    • Immediately store the aliquots at -80°C until analysis.[13]

  • Sample Analysis (LC-MS Method):

    • Immuno-affinity Capture: Use magnetic beads coated with an appropriate antibody (e.g., anti-human IgG Fc) to capture the bioconjugate from the plasma samples.[13]

    • Washing: Wash the beads with PBS to remove non-specifically bound proteins.[13]

    • Elution: Elute the captured bioconjugate using an acidic elution buffer (e.g., 0.1% formic acid).[12] Neutralize the eluate immediately.[12]

    • LC-MS Analysis: Perform reverse-phase HPLC on the purified sample using a column suitable for intact protein analysis.[12] Use a suitable gradient of water and acetonitrile with 0.1% formic acid.[12] The mass spectrometer will determine the average drug-to-antibody ratio (DAR) over time or quantify the free payload.[13]

  • Data Analysis:

    • Plot the percentage of intact bioconjugate or the concentration of released payload over time to determine the linker's stability and half-life in plasma.[2]

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from a peptide linker-containing bioconjugate upon incubation with Cathepsin B.[14]

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Sodium Acetate, 5 mM DTT, pH 5.5) and warm it to 37°C.[14]

    • Reconstitute lyophilized recombinant human Cathepsin B in the recommended buffer.[14]

    • Activate Cathepsin B by diluting it in the pre-warmed assay buffer containing an activating agent like DTT and incubating for a specified time.[14]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the bioconjugate solution with the pre-warmed assay buffer.[14]

    • Initiate the reaction by adding the activated Cathepsin B solution. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).[14]

    • Incubate the reaction mixture at 37°C.[14]

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction.[14]

    • Immediately stop the reaction by adding the aliquot to a tube containing a quenching solution (e.g., acetonitrile with 0.1% TFA).[14]

    • Vortex and centrifuge the samples to precipitate the protein.[14]

  • Sample Analysis (HPLC):

    • Analyze the supernatant by HPLC using a suitable column (e.g., C18) to quantify the amount of released payload.[14]

  • Data Analysis:

    • Plot the concentration of the released payload over time to determine the cleavage kinetics.[14]

In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic potential of a bioconjugate and calculate its IC50 value.[1][15]

Methodology:

  • Cell Seeding:

    • Seed target cells in a 96-well plate at a predetermined density (e.g., 1,000–10,000 cells/well) in 50 µL of media.[16]

    • Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[16]

  • Treatment:

    • Prepare serial dilutions of the bioconjugate.

    • Add 50 µL of the prepared bioconjugate solutions to the respective wells. Include untreated control wells.[1]

    • Incubate the plate at 37°C for a period of 48-144 hours.[16]

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[16]

    • Incubate at 37°C for 1-4 hours to allow for the formation of formazan crystals.[16]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[1]

    • Incubate the plate in the dark at 37°C overnight.[1]

    • Read the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve to determine the IC50 value.[17]

Conclusion

The selection of a cleavable linker is a multifaceted decision that requires careful consideration of the specific application, the nature of the payload, and the biological context of the target.[17] Enzyme-sensitive linkers, such as the Val-Cit dipeptide, generally offer high plasma stability and specific cleavage within the target cell.[1][4] pH-sensitive and redox-sensitive linkers leverage the unique characteristics of the tumor microenvironment and intracellular compartments.[6] Photocleavable linkers provide unparalleled spatiotemporal control over payload release.[9] A thorough preclinical evaluation, incorporating rigorous in vitro and in vivo stability and efficacy studies as outlined in this guide, is paramount for selecting the optimal linker for a given bioconjugate candidate.[2]

References

Safety Operating Guide

Proper Disposal of 3-(2-Nitrophenoxy)propylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-(2-Nitrophenoxy)propylamine. This compound is utilized by researchers, scientists, and drug development professionals, and adherence to these procedures is critical for ensuring personnel safety and environmental protection. Due to its chemical structure, which incorporates both a nitrophenol ether and a primary amine functional group, this compound should be handled as hazardous waste.

Hazard Profile and Safety Precautions

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for any signs of degradation before use.

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.

  • Body Protection: A laboratory coat or a chemical-resistant apron is required.

  • Respiratory Protection: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any potential vapors.

Quantitative Data Summary

The following table summarizes key identifiers for this compound.

PropertyValue
CAS Number 103546-10-7
Chemical Formula C₉H₁₂N₂O₃
Synonyms 3-(2-nitrophenoxy)propan-1-amine

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. In-lab treatment is not recommended due to the potential for hazardous reactions.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including unused product, contaminated labware (such as pipette tips and vials), and reaction byproducts.

    • This waste must be segregated and collected in a designated container for hazardous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Containerization:

    • Use a clearly labeled, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.

    • Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste ".

    • The full chemical name, "This compound ," and its CAS number, 103546-10-7 , must be on the label.

    • Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").

    • Record the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from heat, sparks, and open flames.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • High-temperature incineration is the preferred method for the ultimate disposal of nitrophenols and related compounds.[1][2][3]

  • Record Keeping:

    • Maintain detailed records of the disposal process, including the quantities of waste, disposal dates, and the name of the disposal company, in accordance with institutional and regulatory requirements.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.

  • Cleanup:

    • For liquid spills, use an inert absorbent material such as vermiculite, sand, or soda ash.

    • Use non-sparking tools to collect the absorbed material.

  • Disposal of Cleanup Materials: Place all contaminated materials, including absorbents and PPE, into a designated and properly labeled hazardous waste container for disposal.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, and dispose of all contaminated cleaning materials as hazardous waste.

Disposal Workflow Diagram

cluster_prep Preparation & Handling cluster_contain Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First segregate Segregate as Hazardous Waste ppe->segregate container Use Labeled, Leak-Proof HDPE Container segregate->container Collect Waste label_waste Label: 'Hazardous Waste', Chemical Name, Hazards, Date container->label_waste store Store in Secure Satellite Accumulation Area label_waste->store Secure Until Pickup contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs incinerate High-Temperature Incineration contact_ehs->incinerate Recommended Method document Document Disposal (Record Keeping) incinerate->document end End: Compliant Disposal document->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guide for Handling 3-(2-Nitrophenoxy)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical, immediate safety protocols and logistical plans for the handling and disposal of 3-(2-Nitrophenoxy)propylamine (CAS RN: 103546-10-7). Adherence to these procedures is paramount to ensure personnel safety and mitigate environmental risk. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering value beyond the product itself.

Hazard Identification and Physicochemical Properties

This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicity data for this compound is limited, its structure as an aromatic nitro compound and a primary amine suggests potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled. Aromatic nitro compounds are often associated with systemic effects, and primary amines can be corrosive or irritating to tissues.[1][2]

A comprehensive understanding of its physical and chemical properties is the first step in safe handling.

PropertyValue
CAS Number 103546-10-7[3][4]
Molecular Formula C9H12N2O3[3][4]
Molecular Weight 196.20 g/mol [3]
Appearance Not explicitly stated in provided results
Boiling Point Not explicitly stated in provided results
Melting Point Not explicitly stated in provided results
Flash Point Not explicitly stated in provided results
Solubility Not explicitly stated in provided results

Note: The absence of complete physical data necessitates a cautious approach, assuming the substance may be flammable and have low volatility until proven otherwise.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the designated handling area.

PPE CategorySpecifications
Hand Protection Butyl rubber , Neoprene , or Nitrile gloves are recommended.[5] Always double-glove. Check for perforations before each use.
Eye and Face Protection Chemical safety goggles and a face shield are required.
Body Protection A chemically resistant lab coat or apron must be worn over full-length clothing.
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to use in experimental procedures.

  • Receiving and Unpacking:

    • Upon receipt, immediately inspect the container for any signs of damage or leakage.

    • Wear appropriate PPE (gloves, eye protection) during unpacking.

    • Verify the label and Safety Data Sheet (SDS) information.

  • Storage:

    • Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6]

    • The storage area should be clearly marked with the appropriate hazard symbols.

  • Preparation and Weighing:

    • All weighing and preparation of solutions must be conducted within a chemical fume hood.

    • Use dedicated, clearly labeled glassware and equipment.

    • Avoid the generation of dust or aerosols.

  • Experimental Use:

    • Ensure all experimental setups are secure and contained.

    • Keep the container of this compound sealed when not in immediate use.

    • In case of accidental contact, immediately follow the first aid procedures outlined in the SDS.

Disposal Plan: A Step-by-Step Guide

The disposal of this compound and any contaminated materials must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Segregation:

    • All waste contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, gloves), and cleaning materials, must be collected in a designated hazardous waste container.

  • Waste Container Requirements:

    • Use a clearly labeled, leak-proof, and chemically compatible hazardous waste container.

    • The label must include "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, toxic).

  • Accumulation and Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container securely sealed at all times, except when adding waste.

    • The satellite accumulation area must be under the control of laboratory personnel and away from general traffic.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.

    • Maintain a detailed record of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

Emergency Procedures

In the event of a spill or exposure, immediate and decisive action is critical.

  • Spill:

    • Evacuate the immediate area.

    • If safe to do so, and while wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and any contaminated debris into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Mandatory Visualizations

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Disposal Disposal Receive Receive & Inspect Store Store Appropriately Receive->Store Don_PPE Don Full PPE Store->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Use_in_Experiment Experimental Use Work_in_Hood->Use_in_Experiment Segregate_Waste Segregate Waste Use_in_Experiment->Segregate_Waste Label_Container Label Waste Container Segregate_Waste->Label_Container Store_Waste Store Waste Securely Label_Container->Store_Waste Professional_Disposal Professional Disposal Store_Waste->Professional_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.